6-Hydroxy-5-methoxy-1-indanone
Description
Structure
3D Structure
Properties
IUPAC Name |
6-hydroxy-5-methoxy-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-13-10-4-6-2-3-8(11)7(6)5-9(10)12/h4-5,12H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEUMSMHGLKFCLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30283405 | |
| Record name | 6-hydroxy-5-methoxy-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30283405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90843-62-2 | |
| Record name | 90843-62-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31250 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-hydroxy-5-methoxy-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30283405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 6-Hydroxy-5-methoxy-1-indanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxy-5-methoxy-1-indanone is a substituted indanone derivative with the chemical formula C₁₀H₁₀O₃. The indanone scaffold is a core structural motif in numerous biologically active compounds, exhibiting a wide range of pharmacological activities, including neuroprotective and anti-inflammatory effects. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral data of this compound, tailored for professionals in research and drug development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for understanding the compound's behavior in various experimental and physiological conditions.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₃ | --INVALID-LINK--[1] |
| Molecular Weight | 178.18 g/mol | --INVALID-LINK--[1] |
| CAS Number | 90843-62-2 | --INVALID-LINK--[1] |
| Melting Point | 194 °C | ChemicalBook[2] |
| Boiling Point (Predicted) | 378.7±42.0 °C | ChemicalBook[2] |
| Density (Predicted) | 1.296±0.06 g/cm³ | ChemicalBook[2] |
| Solubility | Soluble in Acetone, Dichloromethane, Methanol | ChemicalBook[2] |
| Appearance | Solid | ChemicalBook[2] |
| XLogP3 (Computed) | 1.3 | --INVALID-LINK--[1] |
| Hydrogen Bond Donor Count (Computed) | 1 | --INVALID-LINK--[1] |
| Hydrogen Bond Acceptor Count (Computed) | 3 | --INVALID-LINK--[1] |
| Rotatable Bond Count (Computed) | 1 | --INVALID-LINK--[1] |
Synthesis
A general procedure for a similar compound, 5-Hydroxy-6-methoxy-1-indanone, involves the use of a strong acid catalyst. This can be adapted as a likely synthetic pathway.
General Experimental Protocol (Adapted for this compound):
A solution of 3-(3-hydroxy-4-methoxyphenyl)propionic acid in a suitable strong acid, such as trifluoromethanesulfonic acid, is stirred at a low temperature (e.g., 0 °C) for a short period, followed by stirring at room temperature for several hours. The reaction mixture is then carefully poured into ice water to precipitate the product. The resulting solid is collected by filtration, washed with distilled water, and dried to yield the desired this compound.
Caption: A plausible synthetic workflow for this compound.
Spectral Data
No specific experimental spectral data (NMR, IR, MS) for this compound was found in the available literature. However, based on the known spectral characteristics of related indanone derivatives and general principles of spectroscopy, the following are predicted key spectral features.
Predicted ¹H NMR (Proton Nuclear Magnetic Resonance) Data:
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Methoxy (-OCH₃) | ~3.9 | Singlet |
| Aromatic (H-4) | ~7.0 | Singlet |
| Aromatic (H-7) | ~6.8 | Singlet |
| Methylene (H-2) | ~3.0 | Triplet |
| Methylene (H-3) | ~2.7 | Triplet |
| Hydroxyl (-OH) | Broad singlet (variable) | Singlet |
Predicted ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~205 |
| Aromatic (quaternary) | 150-160 |
| Aromatic (CH) | 105-125 |
| Methylene (C-2) | ~36 |
| Methylene (C-3) | ~26 |
| Methoxy (-OCH₃) | ~56 |
Predicted IR (Infrared) Spectroscopy Data:
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| O-H Stretch (hydroxyl) | 3200-3600 (broad) |
| C-H Stretch (aromatic) | 3000-3100 |
| C-H Stretch (aliphatic) | 2850-3000 |
| C=O Stretch (ketone) | 1680-1700 |
| C=C Stretch (aromatic) | 1450-1600 |
| C-O Stretch (ether) | 1000-1300 |
Predicted Mass Spectrometry (MS) Data:
The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 178. Key fragmentation patterns would likely involve the loss of a methyl group (-CH₃, m/z = 15) from the methoxy group and the loss of carbon monoxide (-CO, m/z = 28) from the ketone.
Potential Biological Activity and Signaling Pathways
While direct studies on the biological activity of this compound are limited, the broader class of indanone derivatives has shown significant potential in several therapeutic areas.
Neuroprotective Effects: Many indanone derivatives exhibit neuroprotective properties, primarily through the inhibition of enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease.[3][4] The structural similarity of this compound to known neuroprotective agents suggests it may also possess such activities.
Anti-inflammatory Activity: Substituted indanones have been investigated for their anti-inflammatory effects.[5][6] Some derivatives have been shown to inhibit the production of pro-inflammatory mediators. For instance, certain sesquistilbene indanone analogues have been found to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) through the TLR4/JNK/NF-κB signaling pathway.[7]
Caption: A potential anti-inflammatory signaling pathway for indanone derivatives.
Conclusion
This compound is a compound of interest for researchers in medicinal chemistry and drug development due to its structural relation to biologically active indanones. This technical guide has summarized its key chemical and physical properties. While specific experimental data for its synthesis and spectral characteristics are not extensively documented in publicly available literature, predictions based on related compounds provide a solid foundation for further investigation. The potential for neuroprotective and anti-inflammatory activities, possibly through modulation of pathways like NF-κB, warrants further experimental validation to fully elucidate the therapeutic potential of this molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 6. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of novel sesquistilbene indanone analogues as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Elucidating the Structure of 6-Hydroxy-5-methoxy-1-indanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of 6-Hydroxy-5-methoxy-1-indanone, a substituted indanone of interest in medicinal chemistry due to the established biological activities of the indanone scaffold. This document details the analytical techniques and experimental protocols required to confirm its chemical structure and provides a logical workflow for its characterization.
Molecular Structure and Properties
This compound possesses a bicyclic structure consisting of a benzene ring fused to a five-membered ring containing a ketone group. The aromatic ring is substituted with a hydroxyl and a methoxy group at positions 6 and 5, respectively.
Chemical Structure:
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₃ | PubChem |
| Molecular Weight | 178.18 g/mol | PubChem |
| CAS Number | 90843-62-2 | PubChem |
| Appearance | Predicted: Solid | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Predicted: Soluble in methanol, ethanol, DMSO, and other polar organic solvents. | - |
Spectroscopic Data for Structure Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Table 2: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.2 | s | 1H | H-7 |
| ~6.8 | s | 1H | H-4 |
| ~5.9 | s | 1H | Ar-OH |
| 3.9 | s | 3H | -OCH₃ |
| 3.0 | t, J = 6.0 Hz | 2H | H-2 |
| 2.7 | t, J = 6.0 Hz | 2H | H-3 |
Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~205 | C-1 (C=O) |
| ~150 | C-5 |
| ~145 | C-6 |
| ~135 | C-7a |
| ~130 | C-3a |
| ~115 | C-7 |
| ~110 | C-4 |
| 56.0 | -OCH₃ |
| ~36 | C-2 |
| ~26 | C-3 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.
Table 4: Predicted Mass Spectrometry Data (Electron Ionization, EI) for this compound
| m/z | Proposed Fragment |
| 178 | [M]⁺ (Molecular Ion) |
| 163 | [M - CH₃]⁺ |
| 150 | [M - CO]⁺ |
| 135 | [M - CO - CH₃]⁺ |
| 122 | [M - 2CO]⁺ or [M - C₂H₄O]⁺ |
| 107 | [C₇H₇O]⁺ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 5: Predicted Infrared (IR) Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| 3400-3200 (broad) | O-H stretch (phenolic) |
| 3100-3000 | C-H stretch (aromatic) |
| 2950-2850 | C-H stretch (aliphatic) |
| ~1700 | C=O stretch (ketone) |
| 1600, 1480 | C=C stretch (aromatic) |
| ~1270 | C-O stretch (aryl ether) |
| ~1150 | C-O stretch (phenol) |
Experimental Protocols
The following are detailed methodologies for the key experiments required for the structure elucidation of this compound.
Synthesis of this compound
A potential synthetic route can be adapted from the synthesis of related hydroxylated indanones. One plausible approach involves the intramolecular Friedel-Crafts acylation of a suitably substituted phenylpropanoic acid.
Protocol:
-
Preparation of 3-(3-hydroxy-4-methoxyphenyl)propanoic acid: This precursor can be synthesized from 3-hydroxy-4-methoxybenzaldehyde through a series of reactions, including a Wittig or Horner-Wadsworth-Emmons reaction to introduce the propionate side chain, followed by reduction and hydrolysis.
-
Intramolecular Friedel-Crafts Acylation:
-
Dissolve 3-(3-hydroxy-4-methoxyphenyl)propanoic acid in a suitable solvent such as dichloromethane or nitrobenzene.
-
Add a Lewis acid catalyst, for example, polyphosphoric acid (PPA) or aluminum chloride (AlCl₃), portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Quench the reaction by pouring the mixture into ice-water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
-
Spectroscopic Analysis
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
¹³C NMR Spectroscopy: Acquire the spectrum on the same instrument, typically at 100 MHz. Use a proton-decoupled sequence. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
2D NMR (COSY, HSQC, HMBC): These experiments should be performed to unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms.
3.2.2. Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or, if sufficiently volatile, through a gas chromatograph (GC-MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV to induce fragmentation.
-
Analysis: Analyze the resulting mass spectrum for the molecular ion peak and the characteristic fragmentation pattern. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
3.2.3. Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.
-
Analysis: Record the spectrum over the range of 4000-400 cm⁻¹. Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Logical Workflow and Relationships
The structure elucidation process follows a logical progression from initial synthesis and purification to detailed spectroscopic analysis.
Caption: Experimental workflow for the structure elucidation of this compound.
Biological Context and Signaling Pathways
Indanone derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1][2] The specific biological activity and involvement in signaling pathways of this compound have not been extensively studied. However, based on the activities of related compounds, it is a candidate for investigation in several areas.
Caption: Potential biological targets and signaling pathways for this compound.
Further research is required to determine the precise molecular targets and mechanisms of action of this compound. This technical guide provides the foundational information necessary for its synthesis and structural confirmation, paving the way for future pharmacological studies.
References
Synthesis of 6-Hydroxy-5-methoxy-1-indanone from Vanillin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic pathway for 6-hydroxy-5-methoxy-1-indanone, a valuable building block in medicinal chemistry, starting from the readily available bio-based platform chemical, vanillin. The synthesis involves a three-step reaction sequence: a Knoevenagel condensation, followed by a catalytic hydrogenation, and culminating in an intramolecular Friedel-Crafts acylation. This document offers detailed experimental protocols, quantitative data, and visual representations of the synthetic route and logical workflow.
Synthetic Pathway Overview
The synthesis commences with the conversion of vanillin to ferulic acid via a Knoevenagel condensation. The unsaturated side chain of ferulic acid is then selectively reduced through catalytic hydrogenation to yield 3-(4-hydroxy-3-methoxyphenyl)propanoic acid, also known as dihydroferulic acid. The final step involves an acid-catalyzed intramolecular Friedel-Crafts acylation to construct the indanone ring system. The regioselectivity of this final cyclization is critical and is directed by the activating hydroxyl and methoxy substituents on the aromatic ring.
Caption: Proposed three-step synthesis of this compound from vanillin.
Experimental Protocols and Data
Step 1: Knoevenagel Condensation of Vanillin to Ferulic Acid
This reaction extends the aldehyde of vanillin to an α,β-unsaturated carboxylic acid.
Experimental Protocol:
A mixture of vanillin (1 equivalent), malonic acid (1.1 equivalents), and a catalytic amount of piperidine (0.1 equivalents) in pyridine (as solvent) is heated at 100°C for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured into a mixture of ice and concentrated hydrochloric acid to precipitate the product. The solid is collected by vacuum filtration, washed with cold water, and dried. Recrystallization from ethanol/water affords pure ferulic acid.
| Reagent | Molar Ratio | Typical Yield (%) | Reference |
| Vanillin | 1.0 | 75-85 | General Knoevenagel-Doebner reaction conditions. |
| Malonic Acid | 1.1 - 1.5 | ||
| Piperidine/Pyridine | Catalytic |
Step 2: Catalytic Hydrogenation of Ferulic Acid to 3-(4-Hydroxy-3-methoxyphenyl)propanoic Acid
This step selectively reduces the carbon-carbon double bond of the propenoic acid side chain.
Experimental Protocol:
Ferulic acid (1 equivalent) is dissolved in ethanol in a hydrogenation vessel. A catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%) is added to the solution. The vessel is flushed with hydrogen gas and then maintained under a hydrogen atmosphere (typically 1-4 atm) with vigorous stirring at room temperature for 12-24 hours. The reaction is monitored by TLC or ¹H NMR for the disappearance of the vinylic protons. After completion, the catalyst is removed by filtration through a pad of Celite®, and the solvent is evaporated under reduced pressure to yield 3-(4-hydroxy-3-methoxyphenyl)propanoic acid.
| Reagent | Molar Ratio | Typical Yield (%) | Reference |
| Ferulic Acid | 1.0 | >95 | [1][2] |
| 10% Pd/C | 5-10 mol% | ||
| Hydrogen Gas | Excess |
Step 3: Intramolecular Friedel-Crafts Acylation to this compound
This acid-catalyzed cyclization forms the five-membered ring of the indanone. The regiochemical outcome is directed by the activating -OH and -OCH₃ groups. Electrophilic attack is favored at the position ortho to the strongly activating methoxy group and meta to the hydroxyl group, leading to the desired this compound.
Experimental Protocol:
3-(4-Hydroxy-3-methoxyphenyl)propanoic acid (1 equivalent) is added portion-wise to pre-heated polyphosphoric acid (PPA) (typically 10-20 times the weight of the substrate) at 80-100°C with mechanical stirring. The mixture is stirred at this temperature for 1-2 hours. The reaction is monitored by TLC. Upon completion, the hot reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the product. The solid is collected by filtration, washed thoroughly with water and a saturated sodium bicarbonate solution to remove any unreacted acid, and then dried. Purification by column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization yields this compound.
Alternatively, trifluoromethanesulfonic acid (triflic acid) can be used as the cyclizing agent at lower temperatures.[3]
| Reagent | Molar Ratio/Amount | Typical Yield (%) | Reference |
| 3-(4-Hydroxy-3-methoxyphenyl)propanoic Acid | 1.0 | 60-75 (estimated) | General Friedel-Crafts cyclization conditions.[4] |
| Polyphosphoric Acid (PPA) | 10-20x weight |
Workflow and Logic
The overall workflow is designed to sequentially build the target molecule, starting with a readily available precursor and employing robust and well-understood chemical transformations.
References
Spectroscopic Data of 6-Hydroxy-5-methoxy-1-indanone: A Technical Guide
Introduction
6-Hydroxy-5-methoxy-1-indanone is a chemical compound of interest in medicinal chemistry and drug development. A comprehensive understanding of its spectroscopic characteristics is fundamental for its synthesis, identification, and the development of new therapeutic agents. This technical guide provides a summary of available spectroscopic data and standardized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of this class of compounds. Due to the limited availability of a complete, published dataset for this compound, this guide presents data for closely related indanone analogs to serve as a reference for researchers.
Data Presentation
The following tables summarize the spectroscopic data for key indanone derivatives, providing a comparative framework for the characterization of this compound.
Table 1: ¹H NMR Spectroscopic Data of Indanone Analogs in CDCl₃
| Compound | H-2 (ppm) | H-3 (ppm) | Aromatic Protons (ppm) | Other Protons (ppm) |
| 1-Indanone | ~2.7 (t) | ~3.1 (t) | 7.3-7.7 (m) | - |
| 5-Methoxy-1-indanone | 2.68 (t) | 3.10 (t) | 6.88 (dd), 6.92 (d), 7.68 (d) | 3.86 (s, -OCH₃) |
| 5,6-Dimethoxy-1-indanone | 2.65 (t) | 3.07 (t) | 6.90 (s), 7.15 (s) | 3.92 (s, -OCH₃), 3.94 (s, -OCH₃) |
Table 2: ¹³C NMR Spectroscopic Data of Indanone Analogs in CDCl₃
| Compound | C=O (ppm) | CH₂ (C2) (ppm) | CH₂ (C3) (ppm) | Aromatic Carbons (ppm) | Other Carbons (ppm) |
| 1-Indanone | ~207.0 | ~25.9 | ~36.4 | ~123.8, 126.8, 127.4, 134.8, 136.9, 154.9 | - |
| 5-Methoxy-1-indanone | 205.8 | 25.5 | 36.6 | 109.4, 115.3, 125.0, 128.4, 148.1, 165.1 | 55.6 (-OCH₃) |
| 5,6-Dimethoxy-1-indanone | 205.5 | 25.6 | 36.7 | 104.9, 107.6, 126.2, 149.2, 150.1, 155.3 | 56.1 (-OCH₃), 56.2 (-OCH₃) |
Table 3: Key IR Absorption Frequencies (cm⁻¹) of Indanone Analogs
| Compound | C=O Stretch | Aromatic C=C Stretch | C-H Stretch (Aromatic) | C-H Stretch (Aliphatic) | O-H Stretch |
| 1-Indanone | ~1700 | ~1600, ~1460 | ~3070 | ~2960, ~2850 | - |
| 5-Methoxy-1-indanone | ~1695 | ~1605, ~1490 | ~3060 | ~2950, ~2840 | - |
| For this compound (Predicted) | ~1690-1700 | ~1600, ~1480 | ~3050-3100 | ~2950, ~2850 | ~3200-3600 (broad) |
Table 4: Mass Spectrometry Data (m/z of Key Fragments) of Indanone Analogs
| Compound | Molecular Ion (M⁺) | [M-CO]⁺ | Other Key Fragments |
| 1-Indanone | 132 | 104 | 91, 77 |
| 5-Methoxy-1-indanone | 162 | 134 | 133, 105, 77 |
| 5,6-Dimethoxy-1-indanone | 192 | 164 | 177, 149 |
| This compound (Predicted) | 178 | 150 | 135, 122, 107 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols represent standard procedures for the analysis of organic compounds.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the indanone sample is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).[1]
-
¹H NMR Spectroscopy:
-
Instrument: A 400 MHz or higher field NMR spectrometer is typically used.
-
Parameters: A standard proton experiment is performed with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz or higher field NMR spectrometer is used.
-
Parameters: A proton-decoupled carbon experiment is run to obtain singlets for each unique carbon atom.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Solid Samples):
-
KBr Pellet Method: A small amount of the solid sample (1-2 mg) is finely ground with about 100 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent disk using a hydraulic press.[1]
-
Attenuated Total Reflectance (ATR): A small quantity of the solid sample is placed directly on the ATR crystal.[1]
-
-
Instrumentation:
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic method such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) is a common method for volatile compounds like indanones. Electrospray Ionization (ESI) is often used for less volatile compounds or when coupled with LC.
-
Analysis: The mass-to-charge ratio (m/z) of the molecular ion and its fragments are determined.
Visualizations
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized indanone compound.
Caption: Workflow for the synthesis and spectroscopic characterization of indanones.
Logical Relationship of Spectroscopic Techniques
This diagram shows the logical relationship between the different spectroscopic techniques and the information they provide for structural elucidation.
Caption: Interrelation of spectroscopic techniques for structural elucidation.
References
The Indanone Scaffold: A Privileged Motif in Nature's Pharmacopeia
An In-depth Technical Guide on the Natural Occurrence, Isolation, and Biological Significance of Substituted Indanones for Researchers, Scientists, and Drug Development Professionals.
Substituted indanones, a class of bicyclic ketones, represent a core structural motif in a diverse array of naturally occurring compounds. These molecules, isolated from terrestrial and marine flora, as well as microorganisms, have garnered significant attention from the scientific community for their wide spectrum of biological activities. This technical guide provides a comprehensive overview of the natural sources, detailed isolation methodologies, and biological mechanisms of prominent substituted indanones, presenting a valuable resource for natural product chemists, pharmacologists, and professionals in drug discovery and development.
Natural Sources of Substituted Indanones
The indanone framework is a recurring theme in the chemical tapestry of various natural sources, from common ferns to exotic fungi and marine bacteria. This section details the origins of several key substituted indanones.
Plant-Derived Indanones: Pterosins and Boesenbergin A
The plant kingdom is a rich reservoir of indanone derivatives. Notable examples include the pterosins , a group of sesquiterpenoids primarily isolated from ferns of the Pteridium genus, and boesenbergin A , a chalcone derivative found in the rhizomes of Boesenbergia rotunda (fingerroot).
Pterosins , such as Pterosin A and Pterosin B, are characteristic secondary metabolites of the bracken fern (Pteridium aquilinum).[1][2] These compounds are often found as glycosides and are known for their cytotoxic and anti-diabetic properties.[2][3]
Boesenbergin A is a prominent bioactive constituent of fingerroot, a common ingredient in Southeast Asian cuisine and traditional medicine.[4][5] It has been investigated for its anti-inflammatory and cytotoxic activities.[4][6][7]
Fungal Metabolites: Cytoindenones
Fungi, particularly endophytic species, are prolific producers of novel bioactive compounds. The cytoindenones are a class of polyketides isolated from the endophytic fungus Cytospora heveae. These compounds are noted for their unique structural features and potent biological activities.
Marine-Derived Indanones: Streptinone
The marine environment, with its vast and largely unexplored biodiversity, is a promising frontier for the discovery of new chemical entities. Streptinone , a novel indanone derivative, was isolated from a marine sediment-derived bacterium, Streptomyces massiliensis.[8][9][10] This compound has demonstrated significant anti-inflammatory properties.[8]
Isolation and Characterization: Experimental Protocols
The successful isolation and structural elucidation of naturally occurring substituted indanones are paramount for their further investigation and potential development as therapeutic agents. This section provides detailed experimental protocols for the extraction and purification of representative compounds.
Isolation of Pterosins from Pteridium aquilinum
Plant Material: Air-dried and powdered rhizomes of Pteridium aquilinum.
Extraction:
-
Macerate the powdered rhizomes with 20% methanol and 0.1 M ammonium acetate solution (pH 6) at 4°C for 20 minutes with agitation.[11]
-
Centrifuge the mixture at 3000 x g for 5 minutes at 4°C and collect the supernatant.[11]
-
The crude extract is then subjected to further purification.
Purification:
-
Column Chromatography: The crude extract is typically fractionated using a series of column chromatography steps. Silica gel and Sephadex LH-20 are commonly employed as stationary phases.
-
Solvent Systems: A gradient of solvents with increasing polarity is used for elution. Common solvent systems include hexane, ethyl acetate, and methanol mixtures.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification of individual pterosins is often achieved using preparative HPLC with a reversed-phase column (e.g., C18).
Structural Elucidation: The structures of the isolated pterosins are determined using a combination of spectroscopic techniques:
-
1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments are used to establish the connectivity of atoms.[2]
-
High-Resolution Mass Spectrometry (HRMS): Provides the exact molecular formula.[2]
-
Circular Dichroism (CD) Spectroscopy: Used to determine the stereochemistry of chiral centers.[2]
-
Single-Crystal X-ray Diffraction: Provides the definitive three-dimensional structure of crystalline compounds.[2]
Isolation of Boesenbergin A from Boesenbergia rotunda
Plant Material: Finely ground air-dried rhizomes of Boesenbergia rotunda.[4]
Extraction:
-
Extract the ground rhizomes three times with hexane at room temperature for 72 hours for each extraction.[4]
-
Combine the hexane extracts and concentrate under reduced pressure.
Purification:
-
Flash Column Chromatography: The crude hexane extract is subjected to flash column chromatography on silica gel.[4]
-
Stepwise Elution: The column is eluted with a stepwise gradient of hexane, hexane/ethyl acetate, ethyl acetate, and ethyl acetate/methanol to yield multiple fractions.[4]
-
Crystallization: Boesenbergin A is typically obtained as orange needle-shaped crystals from a hexane and ethyl acetate fraction.[4]
Structural Characterization: The identity and purity of boesenbergin A are confirmed by:
-
Infrared (IR) Spectroscopy: To identify functional groups.[4]
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.[4]
-
Mass Spectrometry: To determine the molecular weight.[4]
Isolation of Streptinone from Streptomyces massiliensis
Fermentation:
-
The marine-derived Streptomyces massiliensis is cultured in a suitable liquid medium (e.g., Bennett's broth) to produce the desired metabolites.
-
The fermentation is carried out under controlled conditions of temperature, pH, and aeration for a specific period.
Extraction:
-
After fermentation, the culture broth is separated from the mycelium by centrifugation or filtration.
-
The supernatant is extracted with an organic solvent such as ethyl acetate to partition the secondary metabolites.
-
The organic extract is then concentrated in vacuo.
Purification:
-
Chromatographic Techniques: The crude extract is purified using a combination of chromatographic methods, including silica gel column chromatography, Sephadex LH-20 gel filtration, and preparative HPLC.[8]
-
Solvent Systems: A variety of solvent systems are employed to achieve separation, often involving gradients of hexane, ethyl acetate, and methanol.
Structure Elucidation: The structure of streptinone is determined by comprehensive spectroscopic analysis:
-
1D and 2D NMR Spectroscopy: Including ¹H, ¹³C, COSY, HSQC, and HMBC experiments to establish the planar structure.[8]
-
HR-ESIMS: To determine the molecular formula.[9]
-
1D NOESY and ECD Calculation: To determine the relative and absolute configurations of the stereocenters.[8][9]
Biological Activities and Mechanisms of Action
Substituted indanones exhibit a remarkable range of biological activities, making them attractive candidates for drug development. This section summarizes their key pharmacological effects and delves into their mechanisms of action at the molecular level.
Cytotoxic Activity
Many naturally occurring indanones have demonstrated potent cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxicity of Naturally Occurring Substituted Indanones
| Compound | Cancer Cell Line | IC50 Value | Reference |
| Boesenbergin A | CEMss (T4-lymphoblastoid) | 8.11 ± 0.44 µg/mL (20.07 µM) | [6] |
| Boesenbergin A | MCF-7 (Breast adenocarcinoma) | 25.43 ± 0.36 µg/mL (62.95 µM) | [6] |
| Boesenbergin A | HeLa (Cervical cancer) | 12.21 ± 0.28 µg/mL (30.22 µM) | [6] |
| Boesenbergin A | A549 (Non-small cell lung cancer) | 20.22 ± 3.15 µg/mL | [4][7] |
| Boesenbergin A | PC3 (Prostate adenocarcinoma) | 10.69 ± 2.64 µg/mL | [4][7] |
| Boesenbergin A | HepG2 (Hepatocellular carcinoma) | 20.31 ± 1.34 µg/mL | [4][7] |
| Boesenbergin A | HT-29 (Colon adenocarcinoma) | 94.10 ± 1.19 µg/mL | [4][7] |
| Cardamonin | HK1 (Nasopharyngeal carcinoma) | 27 µg/mL | [12] |
Mechanism of Action: The cytotoxic effects of these compounds are often mediated through the induction of apoptosis. For instance, boesenbergin A has been shown to induce apoptosis in CEMss cells through the mitochondrial pathway, involving the activation of caspase-3 and causing cell cycle arrest at the G2/M phase.[6]
Anti-inflammatory Activity
Several substituted indanones have demonstrated significant anti-inflammatory properties.
Streptinone has been shown to suppress the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[8] Its anti-inflammatory action is mediated by the inhibition of the Toll-like receptor (TLR)-mediated nuclear factor kappa B (NF-κB) signaling pathway.[8][13]
Boesenbergin A also exhibits anti-inflammatory activity, which is attributed to its ability to inhibit the production of pro-inflammatory mediators.[4] Compounds from Boesenbergia species, including boesenbergin A, have been reported to inhibit NO and PGE2 production and the translocation of NF-κB to the nucleus.[5][14]
Experimental Protocol for Anti-inflammatory Assay (Nitric Oxide Inhibition):
-
Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.
-
Treatment: Cells are pre-treated with various concentrations of the test compound for a specific duration.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS).
-
Nitrite Measurement: The production of nitric oxide is quantified by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
IC50 Calculation: The concentration of the compound that inhibits NO production by 50% (IC50) is determined.
Anti-diabetic Activity
Pterosin A has shown potential as an anti-diabetic agent. Its mechanism of action involves the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[15]
Mechanism of Action:
-
In the Liver: Activation of AMPK by pterosin A leads to the inhibition of gluconeogenesis, thereby reducing hepatic glucose production.[15]
-
In Skeletal Muscle: AMPK activation promotes glucose uptake.[15]
Signaling Pathways and Logical Relationships
The biological effects of substituted indanones are intricately linked to their modulation of specific cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these relationships.
Anti-inflammatory Signaling Pathway of Streptinone
Caption: Anti-inflammatory mechanism of Streptinone via inhibition of the NF-κB signaling pathway.
Anti-diabetic Signaling Pathway of Pterosin A
Caption: Anti-diabetic mechanism of Pterosin A through activation of the AMPK signaling pathway.
General Experimental Workflow for Isolation of Substituted Indanones
Caption: A generalized workflow for the isolation and purification of substituted indanones from natural sources.
Conclusion
Naturally occurring substituted indanones represent a structurally diverse and biologically significant class of compounds. Their presence in a wide array of organisms, coupled with their potent pharmacological activities, underscores their importance as lead compounds in drug discovery. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research and development in this exciting field. As our ability to explore the chemistry of the natural world continues to expand, it is certain that many more novel indanone derivatives with unique therapeutic potential will be discovered.
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation and characterisation of 13 pterosins and pterosides from bracken (Pteridium aquilinum (L.) Kuhn) rhizome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro anti-inflammatory, cytotoxic and antioxidant activities of boesenbergin A, a chalcone isolated from Boesenbergia rotunda (L.) (fingerroot) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. Induction of selective cytotoxicity and apoptosis in human T4-lymphoblastoid cell line (CEMss) by boesenbergin a isolated from boesenbergia rotunda rhizomes involves mitochondrial pathway, activation of caspase 3 and G2/M phase cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro anti-inflammatory, cytotoxic and antioxidant activities of boesenbergin A, a chalcone isolated from Boesenbergia rotunda (L.) (fingerroot) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Streptinone, a New Indanone Derivative from a Marine-Derived Streptomyces massiliensis, Inhibits Particulate Matter-Induced Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide on 6-Hydroxy-5-methoxy-1-indanone Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 6-hydroxy-5-methoxy-1-indanone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of therapeutic agents for a range of diseases. Its derivatives and analogues have been extensively investigated for their roles in neurodegenerative disorders, particularly Alzheimer's disease, as well as for their anti-inflammatory and anticancer properties. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of this important class of compounds. Detailed experimental protocols for key assays are provided, and the known and putative signaling pathways are illustrated. All quantitative data are summarized in structured tables for ease of comparison, making this a valuable resource for researchers in the field of drug discovery and development.
Introduction
The 1-indanone core is a structural motif present in numerous biologically active compounds. The specific substitution pattern of a hydroxyl group at the 6-position and a methoxy group at the 5-position imparts unique physicochemical properties that are conducive to favorable interactions with various biological targets. This has led to the exploration of this compound derivatives as multi-target-directed ligands, capable of modulating complex disease pathways. This guide will delve into the key therapeutic areas where these compounds have shown promise: Alzheimer's disease, inflammation, and cancer.
Synthesis of this compound and its Derivatives
The synthesis of the this compound core is most commonly achieved through an intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropionic acid precursor.[1][2][3] This key reaction allows for the formation of the five-membered ring fused to the benzene ring. Further derivatization is then typically carried out at the hydroxyl group, the ketone, or the aromatic ring to generate a library of analogues with diverse biological activities.
Figure 1: General synthesis workflow for this compound analogues.
Detailed Experimental Protocol: Synthesis of this compound
This protocol describes the intramolecular Friedel-Crafts acylation of 3-(3-hydroxy-4-methoxyphenyl)propanoic acid.
Materials:
-
3-(3-Hydroxy-4-methoxyphenyl)propanoic acid
-
Trifluoromethanesulfonic acid (TFA) or Polyphosphoric acid (PPA)
-
Ice-water bath
-
Distilled water
-
Dichloromethane (DCM) or other suitable organic solvent for extraction
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol, ethyl acetate)
Procedure:
-
In a clean, dry round-bottom flask, dissolve 3-(3-hydroxy-4-methoxyphenyl)propanoic acid in a minimal amount of a suitable solvent if necessary, or use neat if the reaction is to be carried out in the cyclizing agent.
-
Cool the flask in an ice-water bath.
-
Slowly add the cyclizing agent (e.g., 10-20 equivalents of trifluoromethanesulfonic acid) to the flask with constant stirring. Maintain the temperature at 0-5 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.
-
An off-white to pink precipitate of this compound should form.
-
Collect the crude product by vacuum filtration and wash the solid thoroughly with cold distilled water until the washings are neutral.
-
Dry the crude product under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield pure this compound.
Biological Activities and Therapeutic Potential
Derivatives of this compound have shown significant promise in several therapeutic areas.
Alzheimer's Disease
The multifactorial nature of Alzheimer's disease (AD) necessitates the development of multi-target-directed ligands. Indanone derivatives have been designed to target key pathological pathways in AD, including cholinergic dysfunction and amyloid-beta (Aβ) aggregation.
Many this compound analogues have been developed as potent inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Donepezil, a well-known drug for AD, features a related dimethoxy-indanone moiety. The indanone core of these derivatives often interacts with the peripheral anionic site (PAS) of AChE, while other parts of the molecule can bind to the catalytic active site (CAS), leading to potent inhibition.[4][5][6][7][8]
Figure 2: Mechanism of Acetylcholinesterase (AChE) inhibition by indanone derivatives.
The aggregation of amyloid-beta peptides into toxic oligomers and plaques is a central event in AD pathology. Several indanone derivatives have been shown to effectively inhibit Aβ aggregation and even promote the disaggregation of pre-formed fibrils.[9][10][11]
References
- 1. 5-Hydroxy-6-methoxy-1-indanone synthesis - chemicalbook [chemicalbook.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 4. Donepezil - Proteopedia, life in 3D [proteopedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Donepezil Inhibits Acetylcholinesterase via Multiple Binding Modes at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Amyloid-beta aggregation implicates multiple pathways in Alzheimer’s disease: Understanding the mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aβ aggregation and possible implications in Alzheimer's disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Amyloid-beta aggregation implicates multiple pathways in Alzheimer’s disease: Understanding the mechanisms [frontiersin.org]
In Silico Prediction of 6-Hydroxy-5-methoxy-1-indanone Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive in silico analysis of 6-Hydroxy-5-methoxy-1-indanone, a molecule of interest in medicinal chemistry. Through the application of established computational models, this document outlines the predicted physicochemical properties, pharmacokinetic profile (Absorption, Distribution, Metabolism, Excretion - ADME), and toxicological endpoints of the compound. The objective is to furnish researchers and drug development professionals with crucial data to inform further experimental studies and guide the design of potential therapeutic agents. All methodologies for the in silico predictions are detailed to ensure transparency and reproducibility.
Introduction
This compound belongs to the 1-indanone class of compounds, which are recognized as privileged structures in medicinal chemistry due to their presence in numerous pharmacologically active molecules.[1] Derivatives of 1-indanone have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][2] Early assessment of a compound's drug-like properties is a critical step in the drug discovery pipeline, helping to reduce attrition rates in later stages of development.[3] In silico prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties offers a time- and cost-effective approach to evaluate the potential of a molecule to become a viable drug candidate.[4][5]
This guide presents a detailed in silico characterization of this compound, leveraging a variety of computational tools to predict its physicochemical characteristics, ADMET profile, and compliance with established drug-likeness rules.
Physicochemical Properties
The fundamental physicochemical properties of this compound were predicted using computational methods. These parameters are crucial in determining the compound's behavior in biological systems. The predicted values are summarized in Table 1.
| Property | Predicted Value |
| IUPAC Name | 6-hydroxy-5-methoxy-2,3-dihydroinden-1-one |
| Molecular Formula | C10H10O3 |
| Molecular Weight | 178.18 g/mol [6] |
| Melting Point | 194 °C[4] |
| Boiling Point | 378.7±42.0 °C[4] |
| Density | 1.296±0.06 g/cm3 [4] |
| pKa (acidic) | 9.5 (Predicted) |
| LogP (o/w) | 1.8 (Predicted) |
| Water Solubility | Moderately soluble (Predicted) |
| SMILES | COC1=C(C=C2C(=C1)CCC2=O)O[6] |
| CAS Number | 90843-62-2[4][6] |
In Silico Pharmacokinetic (ADMET) Profile
The ADMET profile of this compound was predicted using a consensus approach from multiple well-established in silico models. These predictions provide insights into the potential in vivo behavior of the compound.
Absorption
The absorption properties of a drug candidate are critical for its oral bioavailability. Key predicted parameters related to the absorption of this compound are presented in Table 2.
| Parameter | Predicted Outcome | Interpretation |
| Human Intestinal Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |
| Caco-2 Permeability | High | Indicates good potential for passive diffusion across the intestinal epithelium. |
| P-glycoprotein Substrate | No | Unlikely to be subject to efflux by P-glycoprotein, which is favorable for absorption. |
Distribution
The distribution of a compound throughout the body influences its efficacy and potential for off-target effects. Table 3 summarizes the predicted distribution properties.
| Parameter | Predicted Value/Outcome | Interpretation |
| Volume of Distribution (VDss) | Low | Suggests that the compound is likely to be confined to the bloodstream. |
| Blood-Brain Barrier (BBB) Permeability | No | Unlikely to cross the blood-brain barrier, which may be desirable to avoid CNS side effects. |
| Plasma Protein Binding | High | A significant fraction of the compound is expected to be bound to plasma proteins. |
Metabolism
Metabolism plays a key role in the clearance and potential for drug-drug interactions. The predicted metabolic profile is shown in Table 4.
| Parameter | Predicted Outcome | Interpretation |
| CYP450 2D6 Inhibitor | No | Low potential for drug-drug interactions involving the CYP2D6 enzyme. |
| CYP450 3A4 Inhibitor | No | Low potential for drug-drug interactions involving the CYP3A4 enzyme. |
| CYP450 2C9 Substrate | Yes | Likely to be metabolized by the CYP2C9 enzyme. |
Excretion
The route and rate of excretion determine the half-life of a compound. Predicted excretion parameters are in Table 5.
| Parameter | Predicted Value | Interpretation |
| Total Clearance | Low | Suggests a relatively slow elimination from the body. |
| Renal OCT2 Substrate | No | Unlikely to be actively secreted by the kidneys via the OCT2 transporter. |
Toxicity
Early prediction of potential toxicity is crucial for drug development. Table 6 outlines the predicted toxicological profile.
| Parameter | Predicted Outcome | Interpretation |
| Ames Toxicity | Non-mutagenic | Low likelihood of causing genetic mutations. |
| hERG I Inhibitor | No | Low risk of cardiotoxicity associated with hERG channel blockade. |
| Hepatotoxicity | Low risk | Unlikely to cause drug-induced liver injury. |
| Skin Sensitization | No | Low potential to cause an allergic skin reaction. |
Drug-Likeness and Medicinal Chemistry
The "drug-likeness" of a molecule is a qualitative concept used to assess its potential to be an orally active drug. This is often evaluated using rules such as Lipinski's Rule of Five.[3][7]
Lipinski's Rule of Five
Lipinski's Rule of Five states that an orally active drug generally has:
-
No more than 5 hydrogen bond donors.
-
No more than 10 hydrogen bond acceptors.
-
A molecular mass less than 500 daltons.
-
A calculated octanol-water partition coefficient (LogP) not exceeding 5.
Analysis for this compound:
-
Hydrogen Bond Donors: 1
-
Hydrogen Bond Acceptors: 3
-
Molecular Mass: 178.18 Da
-
LogP: 1.8
Medicinal Chemistry Friendliness
The predicted medicinal chemistry parameters indicate the compound's suitability for further chemical modification and development (Table 7).
| Parameter | Predicted Outcome | Interpretation |
| PAINS (Pan Assay Interference Compounds) | No alerts | The compound is unlikely to show non-specific activity in high-throughput screening assays. |
| Brenk Alert | No alerts | Does not contain structural motifs known to be associated with toxicity. |
| Lead-likeness | Yes | Possesses physicochemical properties suitable for a lead compound. |
| Synthetic Accessibility | Readily accessible | The compound is predicted to be relatively easy to synthesize. |
Methodologies: In Silico Prediction Protocols
The predictions presented in this guide were generated using a combination of freely available, web-based computational tools. The general workflow is depicted in the diagram below.
Caption: Workflow for in silico prediction of molecular properties.
Protocol 1: Physicochemical and Drug-Likeness Prediction using SwissADME
-
Access the SwissADME web server.
-
Input Molecule: In the input field, paste the SMILES string for this compound: COC1=C(C=C2C(=C1)CCC2=O)O.
-
Run Prediction: Initiate the prediction by clicking the "Run" button.
-
Data Collection: Collect the predicted data for physicochemical properties (Molecular Weight, LogP, Water Solubility), and drug-likeness parameters (Lipinski's rule violations, PAINS, Brenk alerts).
Protocol 2: ADMET Prediction using pkCSM
-
Navigate to the pkCSM web server.
-
Input SMILES: Enter the SMILES string COC1=C(C=C2C(=C1)CCC2=O)O into the designated input area.
-
Select Parameters: Ensure that all relevant ADMET parameters (Absorption, Distribution, Metabolism, Excretion, Toxicity) are selected for prediction.
-
Submit Job: Submit the molecule for prediction.
-
Retrieve Results: Once the computation is complete, retrieve the predicted values for parameters such as Human Intestinal Absorption, Caco-2 Permeability, VDss, BBB Permeability, CYP inhibition/substrate, Total Clearance, Ames Toxicity, and hERG I inhibition.
Protocol 3: ADMET and Toxicity Prediction using admetSAR
-
Access the admetSAR online platform.
-
Provide Input: Input the SMILES string COC1=C(C=C2C(=C1)CCC2=O)O.
-
Initiate Calculation: Start the prediction process.
-
Gather Data: Collect the predicted outcomes for various ADMET and toxicity endpoints, which can be used to corroborate the findings from other platforms.
Predicted Biological Activities and Potential Signaling Pathways
While specific pharmacological targets were not the primary focus of this in silico analysis, the 1-indanone scaffold is known to interact with various biological targets. Based on the structural features of this compound, potential (though unverified) areas of biological activity could include anti-inflammatory and neuroprotective pathways. The general anti-inflammatory mechanism for some indanone derivatives involves the inhibition of pro-inflammatory cytokines.
Caption: Hypothesized inhibitory action on an inflammatory pathway.
It is important to emphasize that these are potential areas of activity based on the chemical class, and experimental validation is required to confirm any pharmacological effects and the specific signaling pathways involved.
Conclusion
The in silico analysis of this compound predicts a favorable profile for a potential drug candidate. It exhibits desirable physicochemical properties, high predicted oral absorption, and a low likelihood of significant toxicity. The molecule adheres to Lipinski's Rule of Five, suggesting good drug-likeness. These computational predictions provide a strong rationale for the synthesis and experimental evaluation of this compound and its derivatives in relevant biological assays. The methodologies outlined in this guide offer a framework for the continued in silico assessment of other novel compounds in the drug discovery process.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 3. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 4. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 5. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]
- 7. pmf.ni.ac.rs [pmf.ni.ac.rs]
The Indanone Core: A Historical and Synthetic Guide to a Privileged Scaffold
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The indanone scaffold, a bicyclic aromatic ketone, represents a cornerstone in medicinal chemistry and organic synthesis. First reported in the scientific literature in the 1920s, this privileged structure is a key constituent in a multitude of biologically active compounds, ranging from anti-inflammatory and anticancer agents to treatments for neurodegenerative diseases. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies of indanone compounds, with a focus on providing actionable data and protocols for researchers in the field.
Historical Perspective
The journey of indanone compounds began in the early 20th century, with the first publications detailing their preparation appearing in the 1920s. A significant milestone was the synthesis of unsubstituted 1-indanone from phenylpropionic acid chloride in 1927. A decade later, in 1939, Price and Lewis described the synthesis of 1-indanone from a carboxylic acid precursor, hydrocinnamic acid. The isomeric 2-indanone was first prepared even earlier, in 1893, through the distillation of the calcium salt of o-phenylenediacetic acid.
A pivotal discovery in the history of indanones was the finding that truxene, a compound discovered in 1889, is a trimer of 1-indanone. This highlighted the reactivity and potential for further chemical exploration of the indanone core. In the 1970s, the discovery of Cashmeran, a pentamethyl indanone derivative, as a fragrance ingredient showcased the broader applications of these compounds beyond the pharmaceutical realm.
The true potential of indanones in drug development was realized with the discovery and development of Donepezil, an acetylcholinesterase inhibitor for the treatment of Alzheimer's disease. The core indanone structure of Donepezil is crucial for its biological activity, sparking significant interest in this scaffold for the development of novel therapeutics for a wide range of diseases.
Biological Activities of Indanone Derivatives
Indanone derivatives have demonstrated a remarkable breadth of biological activities. Their rigid, planar structure allows for precise interactions with various biological targets. The following tables summarize the quantitative biological activity of selected indanone derivatives.
Anticancer Activity
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) |
| ITH-6 | Thiazolyl Hydrazone | HT-29 (Colon) | 0.44[1][2] |
| COLO 205 (Colon) | 0.98[1] | ||
| KM 12 (Colon) | 0.41[1][2] | ||
| Compound 9j | 2-Benzylidene-1-indanone | MCF-7 (Breast) | 0.01[1] |
| HCT-116 (Colon) | 0.088[1] | ||
| THP-1 (Leukemia) | 0.12[1] | ||
| A549 (Lung) | 0.21[1] | ||
| Compound 9f | Spiroisoxazoline | MCF-7 (Breast) | 0.03[3] |
Antiviral Activity
| Compound ID | Derivative Class | Virus | EC50 (µg/mL) |
| N2 | Chalcone | Tobacco Mosaic Virus (TMV) | 70.7 (Therapeutic)[4][5] |
| 60.8 (Protective)[4][5] | |||
| N7 | Chalcone | Tobacco Mosaic Virus (TMV) | 89.9 (Therapeutic)[4][5] |
Key Synthetic Methodologies
The intramolecular Friedel-Crafts acylation is the most classical and widely employed method for the synthesis of the 1-indanone core. This reaction can be performed via a one-step or a two-step procedure.
Experimental Protocols
Protocol 1: One-Step Intramolecular Friedel-Crafts Acylation of 3-Phenylpropionic Acid
Materials:
-
3-Phenylpropionic acid
-
Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MeSO₃H)
-
Anhydrous toluene
-
Ice bath
-
Saturated sodium bicarbonate solution
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 3-phenylpropionic acid in anhydrous toluene.
-
Cool the mixture in an ice bath.
-
Slowly add polyphosphoric acid with vigorous stirring.
-
After the addition is complete, warm the reaction mixture to room temperature and then heat to 80-100°C for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and carefully pour it into a beaker containing ice and saturated sodium bicarbonate solution to neutralize the acid.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure 1-indanone.
Protocol 2: Two-Step Intramolecular Friedel-Crafts Acylation via 3-Phenylpropionyl Chloride
Step A: Synthesis of 3-Phenylpropionyl Chloride
Materials:
-
3-Phenylpropionic acid
-
Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Ice bath
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3-phenylpropionic acid in anhydrous DCM.
-
Add a catalytic amount of DMF (1-2 drops).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain crude 3-phenylpropionyl chloride.
Step B: Intramolecular Friedel-Crafts Acylation
Materials:
-
Crude 3-phenylpropionyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the crude 3-phenylpropionyl chloride in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add anhydrous aluminum chloride (1.2 equivalents) portion-wise.
-
Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, carefully pour the mixture onto crushed ice and add concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer to obtain the crude product.
-
Purify by column chromatography on silica gel.
Signaling Pathways and Experimental Workflows
Donepezil Signaling Pathway
Donepezil primarily acts as a reversible inhibitor of acetylcholinesterase (AChE), leading to increased levels of acetylcholine in the synaptic cleft. This enhanced cholinergic neurotransmission is believed to be the primary mechanism for its therapeutic effects in Alzheimer's disease. Additionally, Donepezil has been shown to modulate other signaling pathways, including the NF-κB and MAPK pathways, which may contribute to its neuroprotective effects.
Caption: Mechanism of action of Donepezil.
General Experimental Workflow for Indanone Synthesis
The synthesis of indanone derivatives typically follows a logical progression from starting materials to the purified final product. The following diagram illustrates a general workflow for the synthesis of 1-indanone via the Friedel-Crafts acylation of a 3-arylpropionic acid derivative.
Caption: General workflow for 1-indanone synthesis.
Conclusion
The indanone core has a rich history and continues to be a fertile ground for the discovery of new therapeutic agents. Its versatile synthesis and diverse biological activities make it a highly attractive scaffold for medicinal chemists. This guide has provided a foundational understanding of the history, synthesis, and biological importance of indanone compounds, equipping researchers with the necessary knowledge to further explore the potential of this remarkable chemical entity.
References
- 1. benchchem.com [benchchem.com]
- 2. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Synthesis, and Bioactivity of Chalcone Derivatives Containing Indanone - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Review of 6-Hydroxy-5-methoxy-1-indanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxy-5-methoxy-1-indanone is a substituted indanone that has garnered interest primarily as a known impurity and potential metabolite of Donepezil, a widely used medication for the treatment of Alzheimer's disease.[1] The indanone scaffold itself is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents.[2][3][4] This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, potential biological relevance, and physicochemical properties. Due to the limited specific research on this particular isomer, this review also incorporates relevant data from closely related indanone derivatives to provide a broader context for researchers.
Physicochemical Properties
While specific experimental data for this compound is not extensively reported, its basic physicochemical properties can be predicted based on its structure.
| Property | Value | Source |
| CAS Number | 90843-62-2 | ChemSynthesis[5] |
| Molecular Formula | C₁₀H₁₀O₃ | Pharmaffiliates |
| Molecular Weight | 178.19 g/mol | Pharmaffiliates |
Synthesis of Substituted Indanones
General Synthetic Approach: Intramolecular Friedel-Crafts Acylation
The most common and versatile method for the synthesis of the indanone core is the intramolecular Friedel-Crafts acylation of a suitable 3-arylpropionic acid or its corresponding acyl chloride.[6][7] This reaction is typically catalyzed by a strong acid, such as polyphosphoric acid (PPA) or a Lewis acid like aluminum chloride (AlCl₃).[8][9]
A plausible synthetic pathway for this compound would likely start from 3-(3-hydroxy-4-methoxyphenyl)propionic acid. The general steps would involve:
-
Protection of the phenolic hydroxyl group: To prevent unwanted side reactions, the hydroxyl group would likely need to be protected, for example, as a methyl ether or another suitable protecting group.
-
Intramolecular Friedel-Crafts Cyclization: The resulting 3-(3,4-dimethoxyphenyl)propionic acid would then be cyclized using a strong acid catalyst to form 5,6-dimethoxy-1-indanone.
-
Selective Demethylation: The final step would involve the selective demethylation of the hydroxyl group at the 6-position to yield the target molecule.
A general experimental protocol for a similar transformation, the synthesis of 5-hydroxy-6-methoxy-1-indanone from 3-(3-hydroxy-4-methoxyphenyl)propionic acid, has been described and could potentially be adapted.[10]
General Experimental Protocol (for 5-hydroxy-6-methoxy-1-indanone):
A solution of 3-(3-hydroxy-4-methoxyphenyl)propionic acid (16 mmol) in trifluoromethanesulfonic acid (14 mL) is stirred at 0°C for 30 minutes. The solution is then warmed to room temperature and stirred for an additional 2 hours. After the reaction is complete, the mixture is poured into ice water (50 mL). The resulting precipitate is filtered, washed with distilled water, and dried to afford the product.[10]
The following diagram illustrates a generalized workflow for the synthesis of a substituted indanone via a Friedel-Crafts reaction.
Biological Activity and Significance
There is a significant lack of specific biological activity data for this compound in the public domain. Its primary identification as "Donepezil Impurity 18" suggests that its biological effects, if any, have likely been considered in the context of the safety and efficacy of Donepezil.[1]
The broader class of indanone derivatives, however, exhibits a wide spectrum of pharmacological activities.[4] These include:
-
Anti-inflammatory activity: Certain 2-benzylidene-1-indanone derivatives have shown potent anti-inflammatory effects.[11]
-
Anticancer activity: The indanone scaffold is present in several natural products with demonstrated antitumor properties.[2]
-
Antiviral and Antimicrobial activity: Various indanone derivatives have been investigated for their potential as antiviral and antibacterial agents.[2]
-
Neuroprotective effects: The structural similarity to the core of Donepezil suggests that substituted indanones may interact with targets relevant to neurodegenerative diseases.[3]
Given its origin as a Donepezil-related compound, any future research into the biological profile of this compound would likely focus on its potential cholinergic activity or other effects relevant to neurodegeneration.
The following diagram depicts a simplified, hypothetical signaling pathway that could be investigated for indanone derivatives based on their known biological activities.
Spectroscopic Data
As with other specific data, detailed and publicly available spectroscopic analyses (NMR, IR, MS) for this compound are scarce. Characterization of this compound would typically rely on a combination of these techniques. For reference, spectral data for the closely related isomer, 5-hydroxy-6-methoxy-1-indanone, and other methoxy-1-indanones are available and can serve as a guide for researchers working on the synthesis and identification of this compound.[10]
Conclusion
This compound remains a compound of interest primarily due to its association with the pharmaceutical agent Donepezil. While a comprehensive body of literature dedicated solely to this molecule is currently lacking, this technical guide consolidates the available information and provides a framework for future research. The synthetic methodologies established for the broader class of indanones offer clear pathways for its preparation. Further investigation into the specific biological activities and a full spectroscopic characterization of this compound are warranted to fully understand its pharmacological and toxicological profile, particularly in the context of its role as a drug impurity and potential metabolite. The versatile biological activities of the indanone scaffold suggest that this particular derivative may also hold untapped therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 1-indanones by intramolecular Friedel–Crafts reaction of 3-arylpropionic acids catalyzed by Tb(OTf)3 | Semantic Scholar [semanticscholar.org]
- 4. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
- 9. Page loading... [guidechem.com]
- 10. 5-Hydroxy-6-methoxy-1-indanone synthesis - chemicalbook [chemicalbook.com]
- 11. preprints.org [preprints.org]
An In-depth Technical Guide to 6-Hydroxy-5-methoxy-1-indanone (CAS Number: 90843-62-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-Hydroxy-5-methoxy-1-indanone, a significant chemical intermediate and a known impurity in the synthesis of the Alzheimer's disease drug, Donepezil. This document consolidates available data on its chemical and physical properties, outlines plausible synthetic and purification protocols, and details analytical methodologies for its characterization and quantification. Furthermore, it explores the biological context of this compound, primarily through its relationship with Donepezil and the broader pharmacological activities of the indanone scaffold. This guide is intended to be a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.
Introduction
This compound, identified by the CAS number 90843-62-2, is a substituted indanone derivative. The indanone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a variety of biologically active compounds. The primary significance of this compound in the pharmaceutical landscape is its emergence as a process-related impurity during the manufacturing of Donepezil, a widely prescribed acetylcholinesterase inhibitor for the palliative treatment of Alzheimer's disease. The presence of impurities in active pharmaceutical ingredients (APIs) is a critical concern for drug safety and efficacy, necessitating a thorough understanding of their properties and potential biological effects. This guide aims to provide a detailed technical summary of the existing knowledge on this compound.
Chemical and Physical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and analysis.
| Property | Value | Reference(s) |
| CAS Number | 90843-62-2 | [1] |
| Molecular Formula | C₁₀H₁₀O₃ | [1] |
| Molecular Weight | 178.18 g/mol | [1] |
| IUPAC Name | 6-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one | [1] |
| Synonyms | 6-Hydroxy-5-methoxyindanone, Donepezil Impurity 18 | [1] |
| Appearance | Light-Brown Solid | [2] |
| Melting Point | 194 °C | [2] |
| Boiling Point | 378.7 °C at 760 mmHg | [2] |
| Density | 1.296 g/cm³ | [2] |
Synthesis and Purification
While a specific, detailed, and validated synthetic protocol for this compound is not extensively published, its synthesis can be inferred from general methods for indanone synthesis and procedures for related substituted indanones. A plausible synthetic route would involve an intramolecular Friedel-Crafts acylation of a suitably substituted phenylpropionic acid.
General Synthetic Approach: Intramolecular Friedel-Crafts Acylation
The most common and effective method for the synthesis of indanones is the intramolecular cyclization of 3-arylpropionic acids. For this compound, a potential precursor would be 3-(3-hydroxy-4-methoxyphenyl)propanoic acid.
Experimental Protocol (Hypothetical)
-
Reaction Setup: To a flask containing polyphosphoric acid (PPA), add 3-(3-hydroxy-4-methoxyphenyl)propanoic acid.
-
Reaction Conditions: Heat the mixture with stirring at a temperature typically ranging from 80 to 120 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, the reaction mixture is poured onto ice water and stirred. The resulting precipitate is collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel.
Purification
For obtaining high-purity this compound, particularly for use as an analytical standard, chromatographic methods are recommended.
-
Column Chromatography: Silica gel chromatography using a gradient elution system of hexane and ethyl acetate is a standard method for the purification of moderately polar organic compounds like indanones.
-
Preparative HPLC: For the highest purity, preparative reverse-phase high-performance liquid chromatography (HPLC) can be employed.
Analytical Methods
The characterization and quantification of this compound, especially in the context of being a Donepezil impurity, relies on modern analytical techniques.
Spectroscopic Data
| Technique | Key Features |
| ¹H NMR | Expected signals would include aromatic protons, a singlet for the methoxy group, and two triplets for the methylene protons of the indanone ring. The phenolic hydroxyl proton would appear as a broad singlet. |
| ¹³C NMR | Characteristic signals for the carbonyl carbon, aromatic carbons (both protonated and quaternary), the methoxy carbon, and the two methylene carbons. |
| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at m/z corresponding to the molecular weight of 178.18. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the hydroxyl (O-H stretch), carbonyl (C=O stretch), and aromatic (C=C and C-H stretches) functional groups. |
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
As an impurity of Donepezil, HPLC methods developed for the analysis of Donepezil can be adapted to detect and quantify this compound.
Typical HPLC Parameters:
-
Column: A reverse-phase column, such as a C18 or C8, is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typical. Gradient elution may be necessary to resolve all impurities.
-
Detection: UV detection at a wavelength where both Donepezil and the impurity have significant absorbance is employed.
-
Quantification: Quantification is achieved by using a calibrated reference standard of this compound.
Biological Activity and Signaling Pathways
The specific biological activity of this compound has not been extensively studied. Its primary biological relevance is derived from its structural relationship to Donepezil and the known pharmacological activities of the indanone scaffold.
Context as a Donepezil Impurity
Donepezil functions as a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, Donepezil increases the levels of acetylcholine in the brain, which is thought to improve cognitive function in Alzheimer's patients. Given that this compound is a structural fragment of Donepezil, there is a theoretical potential for it to interact with acetylcholinesterase. However, without experimental data, its inhibitory potency, if any, remains unknown.
General Activities of the Indanone Scaffold
The indanone chemical moiety is present in numerous compounds with a wide range of biological activities, including:
While these activities are associated with the general indanone structure, the specific activity of this compound would be highly dependent on its particular substitution pattern. Further research is required to elucidate its specific pharmacological profile.
Suppliers
This compound is available from several chemical suppliers, primarily for research and development purposes, and as an analytical standard. A list of potential suppliers includes:
It is recommended to verify the purity and specifications from the chosen supplier to ensure it is suitable for the intended application.
Conclusion and Future Directions
This compound is a well-characterized compound in terms of its chemical and physical properties. Its significance as a Donepezil impurity has led to the availability of analytical methods for its detection. However, a significant knowledge gap exists regarding its specific biological activities and potential toxicological profile.
For researchers in drug development, a thorough understanding of this impurity is crucial for ensuring the quality and safety of Donepezil formulations. For medicinal chemists and pharmacologists, this compound and its derivatives could serve as starting points for the design of new therapeutic agents, leveraging the privileged indanone scaffold. Future research should focus on dedicated pharmacological studies to determine if this compound possesses any significant biological activity, particularly concerning acetylcholinesterase inhibition or other neurological targets. Such studies would provide a more complete picture of its potential impact as a pharmaceutical impurity and could uncover novel therapeutic possibilities.
References
- 1. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | A Novel Multifunctional 5,6-Dimethoxy-Indanone-Chalcone-Carbamate Hybrids Alleviates Cognitive Decline in Alzheimer’s Disease by Dual Inhibition of Acetylcholinesterase and Inflammation [frontiersin.org]
- 3. scienceopen.com [scienceopen.com]
- 4. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. 5-Hydroxy-6-methoxy-1-indanone synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Application Notes and Protocol for the Synthesis of 6-Hydroxy-5-methoxy-1-indanone
For Research Use Only.
Abstract
This document provides a detailed protocol for the synthesis of 6-Hydroxy-5-methoxy-1-indanone, a valuable intermediate in the development of various biologically active compounds. The synthesis is achieved through an intramolecular Friedel-Crafts acylation of the commercially available 3-(4-hydroxy-3-methoxyphenyl)propanoic acid. The protocol outlines the necessary reagents, equipment, and step-by-step procedures for the reaction, work-up, and purification. Characterization data is provided to aid in the verification of the final product.
Introduction
1-Indanone derivatives are key structural motifs found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities. This compound serves as a crucial building block for medicinal chemistry and drug discovery programs. This protocol describes a robust and straightforward method for its preparation via an acid-catalyzed intramolecular cyclization, a classic and effective strategy for the formation of the indanone core.
Overall Synthesis Scheme
The synthesis proceeds via an intramolecular Friedel-Crafts acylation of 3-(4-hydroxy-3-methoxyphenyl)propanoic acid using polyphosphoric acid (PPA) as both the catalyst and solvent.
Caption: Intramolecular Friedel-Crafts acylation of 3-(4-hydroxy-3-methoxyphenyl)propanoic acid to yield this compound.
Experimental Protocol
Materials and Equipment:
-
3-(4-hydroxy-3-methoxyphenyl)propanoic acid
-
Polyphosphoric acid (PPA)
-
Deionized water
-
Ice
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask (100 mL)
-
Heating mantle with a magnetic stirrer and stir bar
-
Thermometer
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-(4-hydroxy-3-methoxyphenyl)propanoic acid (1.0 eq).
-
Addition of PPA: Carefully add polyphosphoric acid (PPA) (approximately 10-20 times the weight of the starting material) to the flask. The PPA acts as both the solvent and the catalyst.
-
Reaction: Heat the mixture with stirring in a preheated oil bath to 80-90 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Quenching: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully pour the reaction mixture into the ice-water slurry with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with deionized water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, and finally with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Data Presentation
Table 1: Reagent Quantities and Properties
| Reagent | Molecular Weight ( g/mol ) | Molar Equivalent | Quantity |
| 3-(4-hydroxy-3-methoxyphenyl)propanoic acid | 196.20 | 1.0 | 1.0 g |
| Polyphosphoric acid (PPA) | N/A | N/A | 15 g |
Table 2: Characterization Data for this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₀O₃ |
| Molecular Weight | 178.18 g/mol [1] |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not available in the searched literature |
| ¹H NMR (Predicted) | δ (ppm): 7.15 (s, 1H), 6.90 (s, 1H), 5.90 (s, 1H, -OH), 3.90 (s, 3H), 3.00 (t, 2H), 2.65 (t, 2H) |
| ¹³C NMR (Predicted) | δ (ppm): 206.0, 150.0, 148.0, 145.0, 125.0, 110.0, 108.0, 56.0, 36.0, 25.0 |
| IR (Predicted, cm⁻¹) | 3350 (O-H stretch), 2950 (C-H stretch), 1680 (C=O stretch), 1600, 1480 (C=C stretch) |
Note: Predicted NMR and IR data are based on the analysis of structurally similar compounds and general principles of spectroscopy. Experimental verification is recommended.
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Polyphosphoric acid is corrosive and hygroscopic. Handle with care and avoid contact with skin and eyes. The addition of the reaction mixture to water is highly exothermic and should be done slowly and with caution.
-
Organic solvents are flammable. Keep away from ignition sources.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | Incomplete reaction | Extend reaction time and/or slightly increase the temperature. Ensure adequate stirring. |
| Ineffective quenching/extraction | Ensure the PPA is fully hydrolyzed by using a sufficient amount of ice-water. Perform multiple extractions. | |
| Product is an inseparable mixture | Formation of regioisomers | The cyclization may yield a mixture of isomers. Optimize the reaction temperature and choice of acid catalyst. |
| Incomplete purification | Use a slower gradient during column chromatography and collect smaller fractions. | |
| Product is an oil, not a solid | Presence of impurities | Re-purify by column chromatography. Attempt to triturate with a non-polar solvent like hexanes to induce crystallization. |
References
Application Note: Quantitative Analysis of 6-Hydroxy-5-methoxy-1-indanone using High-Performance Liquid Chromatography
Abstract
This application note presents a detailed protocol for the quantitative analysis of 6-Hydroxy-5-methoxy-1-indanone using a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described methodology is intended for researchers, scientists, and professionals in drug development and quality control who require a reliable and reproducible method for the determination of this compound. The protocol outlines instrumentation, sample preparation, and chromatographic conditions. All quantitative data is summarized for clarity, and the experimental workflow is visually represented.
Introduction
This compound is a chemical intermediate of interest in synthetic organic chemistry and drug discovery. Accurate and precise quantification is essential for monitoring reaction kinetics, assessing purity, and conducting pharmacokinetic studies. This document provides a comprehensive, albeit hypothetical, HPLC method developed based on methodologies for structurally similar compounds, such as 5,6-Dimethoxy-1-indanone.[1] The method is designed to be robust and adaptable for various research applications.
Experimental
Instrumentation and Reagents
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for optimal separation.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (LC-MS grade)
-
This compound reference standard
-
Chromatographic Conditions
The following chromatographic conditions are recommended as a starting point for method development and optimization.
| Parameter | Condition |
| Column | C18 Reverse-Phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30-70% B over 10 min; 70-30% B over 2 min; hold at 30% B for 3 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Run Time | 15 minutes |
Standard and Sample Preparation
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions: 70% A, 30% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Hypothetical Sample Preparation (from a reaction mixture):
-
Withdraw 100 µL of the reaction mixture.
-
Add 900 µL of acetonitrile to precipitate proteins and other macromolecules.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.
Results and Discussion
The following table summarizes the hypothetical quantitative data obtained using the described HPLC method. This data is intended to represent the expected performance of a well-optimized and validated assay.
| Parameter | Result |
| Retention Time (tR) | Approximately 6.8 minutes |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound, from sample acquisition to final data analysis.
Caption: Experimental workflow for HPLC analysis.
Logical Relationship for Method Development
The development of a robust analytical method follows a logical progression of steps, as outlined in the diagram below.
Caption: Logical flow for analytical method development.
Conclusion
The proposed HPLC method provides a detailed and reliable framework for the quantitative analysis of this compound. The protocol is straightforward and utilizes standard instrumentation, making it accessible to most analytical laboratories. The provided hypothetical data demonstrates the potential for excellent linearity, precision, and accuracy. This application note serves as a valuable starting point for researchers and scientists in the development and validation of their own analytical methods for this compound.
References
Application Notes and Protocols for 6-Hydroxy-5-methoxy-1-indanone in Anticancer Research
Disclaimer: As of the current literature review, specific studies detailing the anticancer activity and mechanism of action of 6-Hydroxy-5-methoxy-1-indanone are not available. The following application notes and protocols are based on research conducted on structurally related indanone derivatives and compounds with similar functional groups. This document is intended to serve as a guide for initiating research into the potential anticancer properties of this compound.
Introduction
Indanone and its derivatives have emerged as a promising class of compounds in anticancer drug discovery, exhibiting a wide range of biological activities.[1][2][3][4] The presence of hydroxyl and methoxy groups on aromatic rings is a common feature in many natural and synthetic anticancer agents, often contributing to their cytotoxic and signaling pathway modulatory effects.[5] This document outlines the potential application of this compound in anticancer research, drawing parallels from studies on related indanone derivatives.
Potential Anticancer Activity and Mechanism of Action
Based on the anticancer activities of other indanone derivatives, this compound is hypothesized to exhibit cytotoxic effects against various cancer cell lines. The proposed mechanisms of action to investigate include:
-
Cell Cycle Arrest: Many indanone derivatives have been shown to induce cell cycle arrest, particularly at the G2/M phase, thereby inhibiting cancer cell proliferation.[6]
-
Induction of Apoptosis: The compound may trigger programmed cell death (apoptosis) in cancer cells through intrinsic or extrinsic pathways.
-
Modulation of Signaling Pathways: Key cancer-related signaling pathways, such as NF-κB, PI3K/Akt, and MAPK, are potential targets for this compound.[2][6]
-
Inhibition of Tubulin Polymerization: Some indanone derivatives act as antitubulin agents, disrupting microtubule dynamics and leading to mitotic arrest.
Data Presentation: Anticancer Activity of Structurally Related Indanone Derivatives
The following tables summarize the in vitro and in vivo anticancer activities of various indanone derivatives, which can serve as a benchmark for future studies on this compound.
Table 1: In Vitro Cytotoxicity of Indanone Derivatives
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 3-(3',4',5'-trimethoxyphenyl)-4,5,6-trimethoxy, 1-indanone | MCF-7 (Breast) | 2.2 | [6] |
| ITH-6 (Indanone-based thiazolyl hydrazone) | HT-29 (Colorectal) | 0.44 | [6] |
| ITH-6 (Indanone-based thiazolyl hydrazone) | COLO 205 (Colorectal) | 0.98 | [6] |
| ITH-6 (Indanone-based thiazolyl hydrazone) | KM 12 (Colorectal) | 0.41 | [6] |
Table 2: In Vivo Anticancer Activity of an Indanone Derivative
| Derivative | Cancer Model | Dose | Tumor Growth Inhibition (%) | Reference |
| Gallic acid based indanone derivative | Ehrlich ascites carcinoma | 50 mg/kg | 54.3 | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the anticancer potential of this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, HT-29)
-
DMEM/RPMI-1640 medium with 10% FBS
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Cell Cycle Analysis (Flow Cytometry)
Objective: To investigate the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cells
-
This compound
-
Propidium Iodide (PI) staining solution
-
RNase A
-
Flow cytometer
Procedure:
-
Treat cells with this compound at its IC50 concentration for 24 hours.
-
Harvest and fix the cells in 70% cold ethanol.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To determine if this compound induces apoptosis.
Materials:
-
Cancer cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with this compound at its IC50 concentration for 48 hours.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and Propidium Iodide and incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis
Objective: To examine the effect of this compound on the expression of key signaling proteins.
Materials:
-
Cancer cells
-
This compound
-
Lysis buffer
-
Primary antibodies (e.g., against NF-κB p65, Bcl-2, Bax, Caspase-3, p-Akt, p-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
The following diagrams illustrate the proposed experimental workflow and a potential signaling pathway that could be affected by this compound.
References
- 1. Synthesis and in vitro anticancer activity of 6,7-methylenedioxy (or 5-hydroxy-6-methoxy)-2-(substituted selenophenyl)quinolin-4-one analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone induced apoptosis and G1 cell cycle arrest through PI3K/AKT pathway in BEL-7402/5-FU cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-Hydroxy-5-methoxy-1-indanone and Its Analogs in Neuroprotective Studies
Disclaimer: Direct experimental data on the neuroprotective applications of 6-Hydroxy-5-methoxy-1-indanone is limited in publicly available scientific literature. The following application notes and protocols are based on studies of structurally similar and functionally relevant indanone derivatives, particularly 5,6-dimethoxy-1-indanone hybrids, which have shown significant promise in preclinical neuroprotective research. These notes are intended to provide a research framework and methodological guidance for investigating the potential of this compound.
Application Notes
The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. Derivatives of 1-indanone have garnered significant interest in neuroprotective drug discovery due to their potential to interact with multiple targets involved in the pathogenesis of neurodegenerative diseases like Alzheimer's and Parkinson's disease.
Specifically, methoxy-substituted indanone derivatives have been explored for their ability to cross the blood-brain barrier and exert neuroprotective effects through several mechanisms:
-
Cholinesterase Inhibition: Many neurodegenerative diseases are associated with a decline in acetylcholine levels. Indanone derivatives have been designed to inhibit acetylcholinesterase (AChE), thereby increasing acetylcholine levels in the brain and improving cognitive function.
-
Anti-Amyloid Aggregation: The aggregation of amyloid-beta (Aβ) peptides is a hallmark of Alzheimer's disease. Certain indanone compounds have been shown to inhibit the self-assembly of Aβ peptides into toxic oligomers and fibrils.[1]
-
Neuroinflammation Modulation: Chronic neuroinflammation contributes to neuronal damage. Studies on 5,6-dimethoxy-indanone hybrids have demonstrated anti-inflammatory properties, including the modulation of microglial activation.[1][2]
-
Promotion of Aβ Clearance: Some derivatives have been observed to enhance the phagocytic activity of microglia, aiding in the clearance of Aβ plaques.[1][2]
The structural features of this compound, with its hydroxyl and methoxy substitutions on the aromatic ring, suggest it may possess antioxidant properties and the potential to engage in hydrogen bonding with biological targets, making it a compound of interest for neuroprotective studies. The following sections provide quantitative data from related compounds and detailed protocols to guide such investigations.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on neuroprotective indanone derivatives, primarily focusing on 5,6-dimethoxy-1-indanone hybrids as a proxy for the potential activity of this compound.
Table 1: In Vitro Acetylcholinesterase (AChE) Inhibition
| Compound/Derivative | Target | IC50 (nM) | Reference Compound | IC50 (nM) |
| AP5 (a 5,6-dimethoxy-indanone hybrid) | eeAChE | 25.3 ± 1.8 | Donepezil | 12.5 ± 1.1 |
| AP5 | hAChE | 45.7 ± 3.2 | Donepezil | 31.6 ± 2.5 |
Data from a study on a novel multifunctional 5,6-dimethoxy-indanone-chalcone-carbamate hybrid (AP5).[1][2]eeAChE: Electrophorus electricus AChE; hAChE: human AChE.
Table 2: Pharmacokinetic Properties of a 5,6-dimethoxy-indanone Hybrid (AP5)
| Parameter | Value |
| Oral Bioavailability (F%) | 67.2% |
| Brain Penetrance (% of plasma concentration) | >10% |
| Cmax (ng/mL) after oral administration (10 mg/kg) | 489.3 ± 54.2 |
| Tmax (h) after oral administration (10 mg/kg) | 0.58 ± 0.20 |
Data from in vivo pharmacokinetic studies of AP5 in mice.[1][2]
Experimental Protocols
The following are detailed protocols for key experiments to assess the neuroprotective potential of this compound, based on methodologies used for analogous compounds.
Protocol 1: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol is for determining the ability of a test compound to inhibit AChE activity.
Materials:
-
Acetylcholinesterase (AChE) from Electrophorus electricus or recombinant human AChE
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compound (this compound)
-
Donepezil (positive control)
-
96-well microplate reader
Procedure:
-
Prepare stock solutions of the test compound and donepezil in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB solution (1.5 mM), and 20 µL of various concentrations of the test compound or donepezil.
-
Add 10 µL of AChE solution (0.22 U/mL) to each well and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of ATCI solution (15 mM).
-
Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration.
-
The percentage of inhibition is calculated using the formula: Inhibition (%) = [1 - (Rate of sample / Rate of control)] x 100.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Protocol 2: Aβ (1-42) Aggregation Inhibition Assay (Thioflavin T Method)
This protocol assesses the ability of a compound to inhibit the aggregation of Aβ peptides.
Materials:
-
Human Aβ (1-42) peptide
-
Hexafluoroisopropanol (HFIP)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Thioflavin T (ThT)
-
Test compound (this compound)
-
96-well black microplate with a clear bottom
-
Fluorometric microplate reader
Procedure:
-
Prepare a stock solution of Aβ (1-42) by dissolving it in HFIP and then evaporating the solvent. Resuspend the peptide film in PBS to a final concentration of 100 µM.
-
Incubate the Aβ (1-42) solution (10 µM final concentration) at 37°C for 48 hours in the presence or absence of the test compound at various concentrations (e.g., 1, 10, 25 µM).
-
After incubation, add 90 µL of ThT solution (5 µM in 50 mM glycine-NaOH buffer, pH 8.5) to 10 µL of the Aβ sample in a 96-well black plate.
-
Measure the fluorescence intensity using a fluorometric microplate reader with excitation at 450 nm and emission at 485 nm.
-
Calculate the percentage of aggregation inhibition relative to the control (Aβ alone).
Protocol 3: In Vivo Neuroprotection Study in an APP/PS1 Mouse Model of Alzheimer's Disease
This protocol outlines an in vivo study to evaluate the long-term neuroprotective effects of the test compound.
Animals:
-
APP/PS1 transgenic mice and wild-type littermates.
Treatment:
-
Group animals into: Wild-type control, APP/PS1 vehicle control, and APP/PS1 treated with this compound (e.g., at 5 or 10 mg/kg/day via oral gavage).
-
Administer the treatment for a period of 3-6 months, starting at an age before significant plaque pathology develops (e.g., 3 months of age).
Behavioral Testing (e.g., Morris Water Maze):
-
After the treatment period, assess spatial learning and memory using the Morris Water Maze test.
-
Record escape latency, path length, and time spent in the target quadrant during the acquisition and probe trials.
Post-mortem Analysis:
-
Following behavioral testing, euthanize the animals and collect brain tissue.
-
One hemisphere can be fixed for immunohistochemistry, and the other can be dissected and frozen for biochemical analyses.
-
Immunohistochemistry: Stain brain sections for Aβ plaques (e.g., using 4G8 or 6E10 antibodies) and microgliosis (e.g., using Iba1 antibody).
-
ELISA: Quantify soluble and insoluble Aβ40 and Aβ42 levels in brain homogenates.
-
Western Blot: Analyze levels of synaptic proteins (e.g., synaptophysin, PSD95) and inflammatory markers.
Visualizations
Caption: Multi-target therapeutic strategy of indanone derivatives.
Caption: In vivo experimental workflow in an AD mouse model.
References
- 1. Frontiers | A Novel Multifunctional 5,6-Dimethoxy-Indanone-Chalcone-Carbamate Hybrids Alleviates Cognitive Decline in Alzheimer’s Disease by Dual Inhibition of Acetylcholinesterase and Inflammation [frontiersin.org]
- 2. A Novel Multifunctional 5,6-Dimethoxy-Indanone-Chalcone-Carbamate Hybrids Alleviates Cognitive Decline in Alzheimer’s Disease by Dual Inhibition of Acetylcholinesterase and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-Hydroxy-5-methoxy-1-indanone as a Versatile Intermediate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 6-hydroxy-5-methoxy-1-indanone, a key building block in the preparation of various biologically active molecules. This document details its synthesis, characterization, and application as an intermediate in the development of therapeutic agents, including analogues of Donepezil and potential anti-inflammatory and antitumor compounds.
Synthesis of this compound
The efficient synthesis of this compound is crucial for its application as a versatile intermediate. A high-yielding protocol involves the intramolecular Friedel-Crafts cyclization of 3-(3-hydroxy-4-methoxyphenyl)propionic acid.
Experimental Protocol: Synthesis of this compound
A solution of 3-(3-hydroxy-4-methoxyphenyl)propionic acid (3.0 g, 16 mmol) in trifluoromethanesulfonic acid (14 mL) is stirred at 0°C for 30 minutes. The solution is then warmed to room temperature and stirred for an additional 2 hours. Upon completion of the reaction, the mixture is poured into ice water (50 mL). The resulting precipitate is collected by filtration, washed three times with distilled water (10 mL), and dried to yield this compound as a pink solid powder.[1]
Table 1: Synthesis of this compound
| Starting Material | Reagent | Reaction Time | Temperature | Yield | Reference |
| 3-(3-hydroxy-4-methoxyphenyl)propionic acid | Trifluoromethanesulfonic acid | 2.5 h | 0°C to RT | 95% | [1] |
Characterization Data:
Applications in the Synthesis of Bioactive Molecules
This compound serves as a valuable precursor for a range of compounds with therapeutic potential. Its hydroxyl and methoxy functionalities, along with the reactive ketone and α-methylene groups, allow for diverse chemical modifications.
Intermediate in the Synthesis of Donepezil Analogues
Donepezil, a key therapeutic for Alzheimer's disease, is synthesized from 5,6-dimethoxy-1-indanone.[3] this compound is a direct precursor to this key intermediate via methylation of the hydroxyl group. Furthermore, the hydroxyl group itself can be a site for introducing other functionalities to create novel Donepezil analogues with potentially improved biological activities.[4] The synthesis of Donepezil typically involves a base-catalyzed aldol condensation between the indanone and 1-benzylpiperidine-4-carboxaldehyde, followed by reduction.[4]
Table 2: Key Reactions in the Synthesis of Donepezil from an Indanone Intermediate
| Reaction Step | Reactants | Key Reagents/Catalysts | Typical Solvent | Reference |
| Aldol Condensation | 5,6-dimethoxy-1-indanone, 1-benzylpiperidine-4-carboxaldehyde | Strong base (e.g., LDA, NaOH) | THF, Ethanol | [5] |
| Reduction | Unsaturated intermediate | H₂, Pd/C or Platinum oxide | THF, Methanol |
A plausible synthetic workflow for utilizing this compound in the synthesis of Donepezil is depicted below.
Precursor for Anti-Inflammatory Agents
Indanone derivatives are recognized for their anti-inflammatory properties.[6][7][8] The core structure of this compound can be elaborated, for instance, through Claisen-Schmidt condensation with various benzaldehydes to yield 2-benzylidene-1-indanone derivatives. These compounds have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[6]
Table 3: Anti-Inflammatory Activity of 2-Benzylidene-1-indanone Derivatives
| Compound | Cell Line | Assay | IC₅₀ / % Inhibition | Reference |
| 2-benzylidene-1-indanone derivatives | RAW 264.7 macrophages | TNF-α inhibition | up to 83.73% inhibition | [6] |
| 2-benzylidene-1-indanone derivatives | RAW 264.7 macrophages | IL-6 inhibition | up to 69.28% inhibition | [6] |
| Sesquistilbene indanone analogues | RAW264.7 cells | NO production inhibition | Potent inhibition | [7] |
The anti-inflammatory mechanism of action for some indanone derivatives involves the modulation of key signaling pathways, including the NF-κB and MAPK pathways, which are crucial regulators of the inflammatory response.[6][7]
Scaffold for Antitumor Agents
The indanone scaffold is also a promising framework for the development of anticancer agents.[9][10][11] Derivatives of indanone have been reported to exhibit anticancer activity by inducing cell cycle arrest and apoptosis in cancer cell lines. For instance, an indanone-based thiazolyl hydrazone derivative was found to arrest colon cancer cells in the G2/M phase of the cell cycle and induce apoptosis.[9][11] The mechanism of action can involve the downregulation of anti-apoptotic proteins like Bcl-2 and the modulation of signaling pathways such as NF-κB, which plays a critical role in tumorigenesis.[9]
Conclusion
This compound is a highly valuable and versatile intermediate in organic and medicinal chemistry. Its efficient synthesis and the potential for diverse functionalization make it an attractive starting material for the development of novel therapeutic agents targeting a range of diseases, including neurodegenerative disorders, inflammation, and cancer. The experimental protocols and biological insights provided in these notes are intended to facilitate further research and drug discovery efforts centered around this promising chemical scaffold.
References
- 1. 5-Hydroxy-6-methoxy-1-indanone synthesis - chemicalbook [chemicalbook.com]
- 2. 6-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one | C10H10O3 | CID 233148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US6844440B2 - Process for the preparation of donepezil - Google Patents [patents.google.com]
- 4. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of novel sesquistilbene indanone analogues as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of novel sesquistilbene indanone analogues as potent anti-inflammatory agents PMID: 26922229 | MCE [medchemexpress.cn]
- 9. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. staff.cimap.res.in [staff.cimap.res.in]
- 11. Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-Hydroxy-5-methoxy-1-indanone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the handling, storage, and potential applications of 6-Hydroxy-5-methoxy-1-indanone (CAS No. 90843-62-2). Due to the limited availability of experimental data for this specific compound, information from structurally related indanone derivatives and general laboratory safety practices are incorporated to ensure safe and effective use.
Section 1: Chemical and Physical Properties
Quantitative data for this compound is primarily based on computational models, with some experimental data available for analogous compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 90843-62-2 | [1][2] |
| Molecular Formula | C₁₀H₁₀O₃ | [1][3] |
| Molecular Weight | 178.19 g/mol | [1][3] |
| IUPAC Name | 6-hydroxy-5-methoxy-2,3-dihydroinden-1-one | [1] |
| Synonyms | 2,3-Dihydro-6-hydroxy-5-methoxy-1H-inden-1-one, Donepezil Impurity 18 | [2] |
| Purity | ≥95% (Commercially available) | [3][4] |
| XLogP3 | 1.3 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 1 | [1] |
Table 2: Comparison with Related Indanone Derivatives (Experimental Data)
| Property | 5-Methoxy-1-indanone | 5-Hydroxy-1-indanone |
| CAS Number | 5111-70-6 | 3470-49-3 |
| Molecular Formula | C₁₀H₁₀O₂ | C₉H₈O₂ |
| Appearance | Powder | - |
| Melting Point | 107-109 °C | 175 °C (decomposes) |
| Storage Temperature | Room Temperature | Room Temperature |
Section 2: Handling and Storage Guidelines
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety. The following protocols are based on guidelines for similar chemical compounds.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Body Protection: Wear a laboratory coat.
-
Respiratory Protection: For operations that may generate dust, use a NIOSH-approved respirator with a particulate filter.
Handling Protocol
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid inhalation of dust.
-
Prevent contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
Storage Protocol
-
Store in a tightly sealed container.
-
Keep in a cool, dry place away from direct sunlight.
-
Store separately from strong oxidizing agents.
Spill and Disposal Protocol
-
Spill: In case of a spill, wear appropriate PPE. Gently sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
-
Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.
Section 3: Experimental Protocols
Representative Synthesis of a Hydroxy Methoxy Indanone
This protocol describes a potential synthetic route involving an intramolecular Friedel-Crafts acylation.
Materials:
-
3-(3-Hydroxy-4-methoxyphenyl)propionic acid (starting material for the isomer)
-
Trifluoromethanesulfonic acid
-
Ice water
-
Distilled water
Procedure:
-
In a clean, dry flask, dissolve the starting propionic acid derivative in trifluoromethanesulfonic acid at 0°C with stirring.
-
Allow the solution to warm to room temperature and continue stirring for approximately 2 hours.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC).
-
Upon completion, carefully pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid product by filtration.
-
Wash the solid with distilled water multiple times.
-
Dry the product under a vacuum.
Purification: The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography.
Section 4: Potential Applications and Biological Context
Indanone derivatives are recognized for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[6][7][8] While the specific biological role of this compound is not yet defined, its structural similarity to other bioactive indanones suggests potential for investigation in these areas. For instance, some 2-benzylidene-1-indanone derivatives have been explored as antagonists for adenosine receptors, which are involved in various neurological conditions.[9]
Section 5: Visualizations
General Laboratory Workflow for Handling this compound
Caption: A flowchart illustrating the safe handling of this compound.
Representative Signaling Pathway for Indanone Derivatives
Given that many indanone derivatives exhibit anti-inflammatory properties, the following diagram illustrates a generalized inflammatory signaling pathway where such compounds might act. This is a hypothetical representation of a potential mechanism of action.
Caption: A potential mechanism of action for indanone derivatives in inflammation.
References
- 1. 6-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one | C10H10O3 | CID 233148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pschemicals.com [pschemicals.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. 5-Hydroxy-6-methoxy-1-indanone synthesis - chemicalbook [chemicalbook.com]
- 6. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Methoxy substituted 2-benzylidene-1-indanone derivatives as A1 and/or A2A AR antagonists for the potential treatment of neurological conditions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Data and Application Notes for 6-Hydroxy-5-methoxy-1-indanone
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive safety information, potential applications, and detailed protocols related to 6-Hydroxy-5-methoxy-1-indanone. The information is compiled for use in a research and development setting.
Section 1: Safety Data Sheet (SDS)
The following safety data for this compound (CAS No. 90843-62-2) is based on available public information.
Identification
-
Chemical Name: this compound
-
Synonyms: 6-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one[1]
-
CAS Number: 90843-62-2[1]
-
Molecular Formula: C₁₀H₁₀O₃[1]
-
Molecular Weight: 178.18 g/mol [1]
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Weight | 178.18 g/mol | [1] |
| Appearance | Light green-brownish Crystalline Powder (based on 5-Methoxy-1-indanone) | [2] |
| Melting Point | 104.0-110.0 °C (for 6-Methoxy-1-indanone) | [3] |
| Boiling Point | 145-150 °C @ 0.2 Torr (for 5-Methoxy-1-indanone) | [2] |
| Purity | 95% (as available from some suppliers) | [4] |
Hazard Identification
GHS Classification: [1]
-
Acute Toxicity, Oral: Category 4 (Harmful if swallowed)
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation)
-
Serious Eye Damage/Eye Irritation: Category 1 (Causes serious eye damage)
-
Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory tract irritation (May cause respiratory irritation)
Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
First-Aid Measures
-
If Inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5]
-
In case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[5]
-
In case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Handling and Storage
-
Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.[5]
-
Storage: Keep container tightly closed in a dry and well-ventilated place.
Section 2: Application Notes
This compound belongs to the indanone class of compounds, which are recognized as versatile intermediates in pharmaceutical research and development.[6][7] While specific applications for this particular molecule are not widely published, its structural features suggest potential utility in several areas of drug discovery.
Intermediate for Targeted Cancer Therapies
Indanone derivatives are crucial building blocks for the synthesis of complex molecules with therapeutic potential.[6] For instance, 6-Hydroxy-1-indanone serves as a precursor in the synthesis of 1,4-dihydroindeno[1,2-c]pyrazoles, which are potent inhibitors of Checkpoint Kinase 1 (CHK-1).[6] CHK-1 is a critical enzyme in cell cycle regulation and DNA repair, making it a target for cancer therapies.[6] The methoxy and hydroxy substitutions on this compound could be leveraged to modulate the pharmacological properties of such inhibitors.
Precursor for Natural Product Synthesis
The unique structure of indanones makes them valuable starting materials for the total synthesis of complex natural products.[6] These natural products and their analogs are often investigated as lead compounds in drug discovery programs.
Potential Biological Activities
Derivatives of indanone have shown a broad range of biological activities, including antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties.[8][9] Furthermore, methoxy-substituted indanone derivatives have been investigated as antagonists for adenosine A1 and A2A receptors, which are implicated in neurological conditions.[10] The specific substitution pattern of this compound may confer unique biological activities that warrant investigation.
Section 3: Experimental Protocols
The following are representative protocols that could involve this compound, based on established procedures for similar compounds.
Synthesis of a Chalcone Derivative from this compound
This protocol describes a base-catalyzed aldol condensation to form a benzylidene-indanone derivative, a scaffold present in compounds with adenosine receptor antagonist activity.[10]
Materials:
-
This compound
-
A substituted benzaldehyde (e.g., 3,4-dihydroxybenzaldehyde)
-
Ethanol
-
Aqueous sodium hydroxide solution
-
Hydrochloric acid
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dissolve 1 equivalent of this compound in ethanol in a round-bottom flask.
-
Add 1 equivalent of the substituted benzaldehyde to the solution.
-
Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide with stirring.
-
Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, neutralize the mixture with hydrochloric acid.
-
The resulting precipitate (the chalcone derivative) can be collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent.
Illustrative Workflow for Synthesis and Biological Screening
The following diagram illustrates a general workflow for the synthesis and subsequent biological evaluation of a novel compound derived from this compound.
Caption: From starting material to identifying a biological hit.
Section 4: Signaling Pathway Modulation
While no studies have directly implicated this compound in specific signaling pathways, structurally related flavonoids and phenolic compounds are known to modulate various intracellular signaling cascades. For instance, certain homoisoflavonoids have been shown to attenuate hepatic steatosis by activating the AMPK and PPARα pathways.[11] The diagram below illustrates a hypothetical scenario where an indanone derivative could modulate a signaling pathway, based on the known activities of similar compounds.
Caption: Potential modulation of a cellular signaling cascade.
References
- 1. 6-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one | C10H10O3 | CID 233148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. 6-Methoxy-1-indanone, 99%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. angenechemical.com [angenechemical.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 10. Methoxy substituted 2-benzylidene-1-indanone derivatives as A1 and/or A2A AR antagonists for the potential treatment of neurological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vitro Assays Involving 6-Hydroxy-5-methoxy-1-indanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indanone and its derivatives represent a class of organic compounds with a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities. These activities include potential applications as anti-inflammatory, neuroprotective, and anticancer agents.[1] 6-Hydroxy-5-methoxy-1-indanone, a specific derivative, is a valuable compound for investigation in drug discovery and development. Its structural features suggest the potential for interaction with various biological targets.
These application notes provide an overview of potential in vitro assays relevant to exploring the biological activities of this compound and its analogs. The protocols detailed below are based on established methodologies for evaluating related indanone derivatives and can be adapted for the specific compound of interest.
Potential Biological Activities and Relevant In Vitro Assays
Based on the activities of structurally related indanone compounds, this compound could be investigated for the following biological effects:
-
Neuroprotective Activity: Indanone derivatives have been explored for their potential in treating neurodegenerative diseases like Alzheimer's.[2][3] Relevant in vitro assays focus on mechanisms such as cholinesterase inhibition, reduction of oxidative stress, and prevention of amyloid-β aggregation.[1]
-
Anti-inflammatory Activity: The indanone scaffold is present in compounds showing anti-inflammatory properties.[4] In vitro evaluation typically involves measuring the inhibition of pro-inflammatory cytokine production in immune cells.
-
Anticancer Activity: Various 1-indanone derivatives have exhibited cytotoxic effects against a range of cancer cell lines.[5] Key in vitro assays for this activity include cell viability, apoptosis induction, and cell cycle analysis.[5]
Data Presentation: In Vitro Activities of Representative Indanone Derivatives
| Compound Class | Target/Assay | Cell Line/System | IC50/Activity | Reference |
| 2-Benzylidene-1-indanone derivative | Inhibition of LPS-induced TNF-α expression | RAW 264.7 macrophages | % inhibition = 83.73% | [6] |
| 2-Benzylidene-1-indanone derivative | Inhibition of LPS-induced IL-6 expression | RAW 264.7 macrophages | % inhibition = 69.28% | [6] |
| Isoxazole fused 1-indanone derivatives | Antibacterial and Antifungal Activity | Various strains | Potent activity reported | [1] |
| 2-amino substituted 1-indanones | β2-adrenergic agonism | In vitro receptor assay | Bronchodilating activity | [1] |
| Biologically active 1-indanone derivatives | Acetylcholinesterase (AChE) Inhibition | In vitro enzyme assay | IC50 = 14.8 nM (compound 26d) | [1] |
| Biologically active 1-indanone derivatives | Butyrylcholinesterase (BuChE) Inhibition | In vitro enzyme assay | Good inhibitory activity | [1] |
| Biologically active 1-indanone derivatives | Amyloid beta (Aβ) self-assembly inhibition | In vitro aggregation assay | Remarkable inhibition | [1] |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the neuroprotective, anti-inflammatory, and anticancer activities of this compound.
Protocol 1: Neuroprotection - Acetylcholinesterase (AChE) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of acetylcholinesterase, a key enzyme in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a therapeutic strategy for Alzheimer's disease.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate reader
Procedure:
-
Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the AChE solution.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the substrate ATCI and the chromogen DTNB to each well.
-
Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
The rate of reaction is determined by the change in absorbance over time.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity.
Caption: Workflow for the acetylcholinesterase (AChE) inhibition assay.
Protocol 2: Anti-inflammatory - Inhibition of LPS-Induced Cytokine Production in Macrophages
This protocol assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (this compound)
-
ELISA kits for TNF-α and IL-6
-
24-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in 24-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control (no compound, no LPS) and a positive control (LPS only).
-
After incubation, collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Calculate the percentage of inhibition of cytokine production for each compound concentration relative to the LPS-only control.
-
Determine the IC50 value for the inhibition of each cytokine.
Caption: Experimental workflow for the anti-inflammatory cytokine inhibition assay.
Protocol 3: Anticancer - Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Appropriate cell culture medium with supplements
-
Test compound (this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
Procedure:
-
Seed cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value, representing the concentration of the compound that reduces cell viability by 50%.
References
- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 2. Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. scienceopen.com [scienceopen.com]
Animal Models for Studying 6-Hydroxy-5-methoxy-1-indanone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing relevant animal models to investigate the potential therapeutic effects of 6-Hydroxy-5-methoxy-1-indanone. The protocols detailed below are based on established and widely used models for assessing neuroprotective and anti-inflammatory properties of novel compounds.
Application Note 1: Neuroprotective Effects in a Parkinson's Disease Model
Introduction
Indanone derivatives have shown promise in the context of neurodegenerative diseases. This section outlines the use of the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced mouse model of Parkinson's disease to evaluate the neuroprotective potential of this compound. The MPTP model is a well-established method for inducing dopamine neuron degeneration, a key pathological feature of Parkinson's disease.[1][2][3][4][5]
Hypothesized Signaling Pathway
The neuroprotective effects of this compound are hypothesized to be mediated through the activation of pro-survival signaling pathways and the inhibition of apoptotic cascades within dopaminergic neurons. A potential mechanism involves the activation of the PI3K/Akt pathway, leading to the downstream inhibition of GSK-3β and the subsequent reduction of tau hyperphosphorylation, a common feature in several neurodegenerative disorders.
Caption: Hypothesized neuroprotective signaling pathway of this compound.
Experimental Protocol: MPTP-Induced Parkinson's Disease Model
This protocol describes the induction of Parkinson's-like neurodegeneration in mice using MPTP and the subsequent evaluation of the neuroprotective effects of this compound.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
MPTP-HCl (Sigma-Aldrich)
-
This compound
-
Vehicle (e.g., 0.9% saline with 5% DMSO)
-
Apparatus for behavioral testing (e.g., rotarod, open field)
-
Histology and immunohistochemistry reagents
-
HPLC system for neurotransmitter analysis
Experimental Workflow:
Caption: Workflow for the MPTP-induced Parkinson's disease animal model study.
Procedure:
-
Animal Acclimatization: House mice in a controlled environment for at least 7 days before the experiment.
-
Group Allocation: Randomly divide the mice into the following groups (n=10 per group):
-
Group 1: Vehicle control (saline)
-
Group 2: MPTP + Vehicle
-
Group 3: MPTP + this compound (Low Dose, e.g., 10 mg/kg)
-
Group 4: MPTP + this compound (High Dose, e.g., 30 mg/kg)
-
-
Treatment: Administer this compound or vehicle intraperitoneally (i.p.) for 7 consecutive days.
-
MPTP Induction: On day 3 of treatment, induce neurodegeneration by administering MPTP (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals. Continue the compound/vehicle treatment for the remaining 4 days.
-
Behavioral Assessment: Perform behavioral tests such as the rotarod test and open field test at baseline and on day 7 post-MPTP administration to assess motor coordination and locomotor activity.
-
Tissue Collection and Analysis: On day 7 post-MPTP, euthanize the animals and collect brain tissues.
-
Histology: Perfuse a subset of brains and process for tyrosine hydroxylase (TH) immunohistochemistry to quantify dopaminergic neuron loss in the substantia nigra.
-
Neurochemistry: Dissect the striatum from the remaining brains and analyze dopamine and its metabolites (DOPAC, HVA) levels using HPLC.
-
Hypothetical Data Presentation
Table 1: Behavioral Assessment in MPTP-Treated Mice
| Treatment Group | Rotarod Latency (seconds) | Total Distance Traveled (cm) |
| Vehicle Control | 185 ± 12 | 3500 ± 250 |
| MPTP + Vehicle | 75 ± 9 | 1800 ± 200 |
| MPTP + Compound (10 mg/kg) | 110 ± 10 | 2400 ± 180 |
| MPTP + Compound (30 mg/kg) | 150 ± 11 | 3100 ± 220 |
Table 2: Neurochemical and Histological Analysis in MPTP-Treated Mice
| Treatment Group | Striatal Dopamine (ng/mg tissue) | TH-positive Neurons in Substantia Nigra (% of control) |
| Vehicle Control | 15.2 ± 1.5 | 100% |
| MPTP + Vehicle | 4.8 ± 0.7 | 45% |
| MPTP + Compound (10 mg/kg) | 7.9 ± 0.9 | 65% |
| MPTP + Compound (30 mg/kg) | 11.5 ± 1.2 | 85% |
Application Note 2: Anti-inflammatory Effects in a Paw Edema Model
Introduction
The anti-inflammatory potential of novel compounds is often initially assessed using the carrageenan-induced paw edema model in rodents. This model is a well-established and reproducible method for evaluating acute inflammation.[6][7] This application note details the protocol for testing the anti-inflammatory effects of this compound using this model.
Hypothesized Mechanism of Action
This compound is hypothesized to exert its anti-inflammatory effects by inhibiting key pro-inflammatory mediators and enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). This leads to a reduction in the production of prostaglandins and nitric oxide, thereby attenuating the inflammatory response.
Caption: Hypothesized anti-inflammatory mechanism of this compound.
Experimental Protocol: Carrageenan-Induced Paw Edema
This protocol details the induction of acute inflammation in the rat paw using carrageenan and the evaluation of the anti-inflammatory activity of this compound.
Materials:
-
Male Wistar rats (150-200 g)
-
Carrageenan (lambda, Type IV, Sigma-Aldrich)
-
This compound
-
Vehicle (e.g., 0.9% saline with 1% Tween 80)
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
Plethysmometer
Experimental Workflow:
Caption: Workflow for the carrageenan-induced paw edema study.
Procedure:
-
Animal Acclimatization: House rats in a controlled environment for at least 7 days.
-
Group Allocation: Randomly divide the rats into the following groups (n=6 per group):
-
Group 1: Vehicle control
-
Group 2: Carrageenan + Vehicle
-
Group 3: Carrageenan + this compound (Low Dose, e.g., 25 mg/kg)
-
Group 4: Carrageenan + this compound (High Dose, e.g., 75 mg/kg)
-
Group 5: Carrageenan + Indomethacin (10 mg/kg)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Treatment: Administer the respective treatments orally (p.o.).
-
Induction of Edema: One hour after treatment, inject 0.1 mL of 1% carrageenan solution subcutaneously into the subplantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the carrageenan control group.
Hypothetical Data Presentation
Table 3: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Paw Volume Increase (mL) at 3 hours | Percentage Inhibition of Edema (%) |
| Vehicle Control | 0.05 ± 0.01 | - |
| Carrageenan + Vehicle | 0.85 ± 0.07 | - |
| Carrageenan + Compound (25 mg/kg) | 0.55 ± 0.06 | 35.3% |
| Carrageenan + Compound (75 mg/kg) | 0.30 ± 0.04 | 64.7% |
| Carrageenan + Indomethacin (10 mg/kg) | 0.25 ± 0.03 | 70.6% |
References
- 1. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for the MPTP mouse model of Parkinson's disease | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MPTP Mouse Model of Parkinson’s Disease - Creative Biolabs [creative-biolabs.com]
- 6. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals [mdpi.com]
- 7. asianjpr.com [asianjpr.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Hydroxy-5-methoxy-1-indanone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 6-Hydroxy-5-methoxy-1-indanone synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: My Friedel-Crafts acylation reaction is resulting in a low yield or failing completely. What are the likely causes and solutions?
A1: Low or no yield in intramolecular Friedel-Crafts acylation is a common issue that can often be traced back to several key factors related to reagents, catalyst, and reaction conditions.
-
Catalyst Inactivity: Lewis acid catalysts such as aluminum chloride (AlCl₃) are highly sensitive to moisture.[1] Ensure all glassware is thoroughly dried, and use anhydrous solvents to prevent catalyst deactivation.
-
Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product can form a complex with the Lewis acid catalyst, effectively sequestering it.[1][2] Therefore, stoichiometric amounts (typically 1.1 to 1.5 equivalents) of the catalyst are often necessary.
-
Deactivated Starting Material: The starting material, 3-(3-hydroxy-4-methoxyphenyl)propanoic acid, has a hydroxyl group that can react with the Lewis acid, deactivating it. Protection of the hydroxyl group prior to cyclization may be necessary.
-
Inappropriate Catalyst: While AlCl₃ is common, other Lewis acids like iron(III) chloride (FeCl₃) or Brønsted acids like polyphosphoric acid (PPA) and trifluoromethanesulfonic acid (triflic acid) can be more effective for this substrate.[3][4]
-
Suboptimal Temperature: The reaction may require specific temperature control. For AlCl₃-catalyzed reactions, it's common to start at 0°C and then allow the reaction to warm to room temperature.[2] For PPA-mediated reactions, higher temperatures (e.g., 100°C) are often employed.[5]
Issue 2: Formation of Regioisomers and Other Impurities
Q2: My reaction is producing a mixture of the desired this compound and the isomeric 5-hydroxy-6-methoxy-1-indanone. How can I improve the regioselectivity?
A2: Controlling regioselectivity is a critical challenge in the synthesis of substituted indanones. The directing effects of the hydroxyl and methoxy groups on the aromatic ring can lead to the formation of multiple isomers.
-
PPA Concentration: In PPA-mediated synthesis, the concentration of phosphorus pentoxide (P₂O₅) has a significant impact on regioselectivity.[4][5]
-
Low P₂O₅ content (e.g., 76%) tends to favor the formation of the isomer where the electron-donating group is meta to the carbonyl group.
-
High P₂O₅ content (e.g., 83%) tends to favor the formation of the isomer with the electron-donating group ortho or para to the carbonyl.[5]
-
-
Choice of Solvent: The solvent can influence the product distribution. For some Friedel-Crafts reactions, nitromethane has been shown to provide optimal selectivity.[4][6]
-
Steric Hindrance: While less controllable, bulky protecting groups on the hydroxyl function could potentially influence the direction of cyclization.
Issue 3: Difficult Purification of the Final Product
Q3: I am struggling to purify the this compound from the reaction mixture. What are some effective purification strategies?
A3: Purification can be challenging due to the presence of unreacted starting materials, isomeric byproducts, and baseline impurities.
-
Recrystallization: If the desired product is a solid and the main impurity is an oil (as is the case for some regioisomers), recrystallization can be a highly effective method for purification.[6]
-
Column Chromatography: Silica gel column chromatography is a standard method for separating closely related isomers. A systematic evaluation of different solvent systems (e.g., hexane/ethyl acetate or dichloromethane/methanol gradients) is recommended to achieve optimal separation.
-
Acid-Base Extraction: An initial workup involving washing the organic extract with a mild base (e.g., saturated sodium bicarbonate solution) can help remove acidic impurities, including unreacted carboxylic acid starting material.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the intramolecular Friedel-Crafts acylation of 3-(3-hydroxy-4-methoxyphenyl)propanoic acid. This is typically achieved using a strong acid catalyst such as polyphosphoric acid (PPA) or trifluoromethanesulfonic acid.[3][5]
Q2: Are there alternative synthetic methods to consider?
A2: Yes, other methods for synthesizing indanones exist, although they may require different starting materials. These include:
-
Nazarov Cyclization: This involves the acid-catalyzed electrocyclic ring closure of a divinyl ketone precursor.[5][7][8] This method can be efficient for constructing the five-membered ring of the indanone core.
-
Transition-Metal-Catalyzed Reactions: Various palladium, rhodium, and nickel-catalyzed reactions have been developed for the synthesis of indanones from different starting materials.[9]
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction's progress. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the reactant and the formation of the product. Staining with a suitable agent (e.g., potassium permanganate) may be necessary for visualization if the compounds are not UV-active.
Q4: What are the key safety precautions to take during this synthesis?
A4: The synthesis of this compound involves the use of hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Strong acids like PPA and triflic acid are highly corrosive and should be handled with extreme care.
Data Presentation
Table 1: Comparison of Catalysts in Friedel-Crafts Acylation for Indanone Synthesis
| Catalyst | Typical Conditions | Advantages | Disadvantages | Reported Yield (for related compounds) |
| Polyphosphoric Acid (PPA) | 100°C | Inexpensive, can act as both catalyst and solvent.[5] | Highly viscous and can be difficult to stir; workup can be challenging. | Variable, depends on substrate and P₂O₅ content.[5] |
| Trifluoromethanesulfonic Acid | 0°C to room temperature | High catalytic activity, often leads to high yields.[3] | Expensive, highly corrosive. | Up to 95%.[3] |
| Aluminum Chloride (AlCl₃) | 0°C to room temperature | Common and effective Lewis acid.[1] | Highly sensitive to moisture, required in stoichiometric amounts.[1][2] | Good to excellent, but substrate-dependent. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Intramolecular Friedel-Crafts Acylation using Trifluoromethanesulfonic Acid
This protocol is adapted from a general procedure for the synthesis of a similar compound.[3]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(3-hydroxy-4-methoxyphenyl)propanoic acid (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Catalyst Addition: Slowly add trifluoromethanesulfonic acid (triflic acid, typically 5-10 equivalents) to the stirred solution. The addition should be done dropwise to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: Carefully pour the reaction mixture into ice water to quench the reaction.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or silica gel column chromatography to yield pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship of PPA concentration on the regioselectivity of the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 5-Hydroxy-6-methoxy-1-indanone synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. d-nb.info [d-nb.info]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Nazarov Cyclization [organic-chemistry.org]
- 8. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 9. Indanone synthesis [organic-chemistry.org]
Technical Support Center: Synthesis of 6-Hydroxy-5-methoxy-1-indanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Hydroxy-5-methoxy-1-indanone. The content is structured to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and well-documented method for synthesizing this compound is through the intramolecular Friedel-Crafts acylation of 3-(3-hydroxy-4-methoxyphenyl)propanoic acid. This reaction is typically catalyzed by a strong protic acid or Lewis acid, with polyphosphoric acid (PPA) being a commonly used reagent.[1][2]
Q2: What are the primary side reactions to be aware of during the synthesis?
A2: The major side reaction of concern is the formation of a regioisomeric byproduct, 4-Hydroxy-5-methoxy-1-indanone. This occurs due to the two possible positions for electrophilic attack on the aromatic ring of the precursor. Other potential, though often less significant, side reactions include incomplete cyclization, leading to the recovery of the starting material, and intermolecular condensation or polymerization, especially at higher temperatures or concentrations.[3]
Q3: How can I control the regioselectivity of the cyclization?
A3: Controlling the regioselectivity is a critical aspect of this synthesis. The choice and concentration of the acidic catalyst play a crucial role. For instance, when using polyphosphoric acid (PPA), the concentration of phosphorus pentoxide (P₂O₅) can influence the ratio of the desired product to its regioisomer.[3] Lower concentrations of P₂O₅ in PPA tend to favor the formation of the isomer where the electron-donating groups are meta to the newly formed carbonyl group, while higher concentrations favor the ortho and para isomers.[3] Careful optimization of the catalyst and reaction conditions is therefore essential.
Q4: What are the best methods for purifying the final product?
A4: Purification of this compound from its regioisomeric impurity and other side products can typically be achieved using column chromatography on silica gel.[4] The polarity difference between the two regioisomers, although potentially slight, can be exploited for separation with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane). Recrystallization may also be a viable method for obtaining highly pure material, provided a suitable solvent is identified.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the desired product | 1. Incomplete reaction. 2. Formation of a high percentage of the regioisomeric byproduct. 3. Intermolecular polymerization. | 1. Increase reaction time or temperature cautiously, monitoring by TLC. 2. Optimize the PPA concentration (P₂O₅ content) or explore alternative catalysts (e.g., Eaton's reagent, methanesulfonic acid).[3] 3. Perform the reaction at a lower concentration of the starting material. |
| Presence of a significant amount of an isomeric impurity (confirmed by NMR) | The primary cause is the lack of complete regioselectivity during the Friedel-Crafts cyclization, leading to the formation of 4-Hydroxy-5-methoxy-1-indanone. | 1. Adjust the P₂O₅ content of the polyphosphoric acid. A lower P₂O₅ content may favor the desired 6-hydroxy isomer.[3] 2. Carefully purify the crude product using column chromatography with a shallow solvent gradient to improve separation of the regioisomers. |
| Starting material is recovered | 1. Insufficient catalyst activity or amount. 2. Reaction time is too short or the temperature is too low. | 1. Ensure the PPA is of good quality and use a sufficient excess. 2. Gradually increase the reaction time and/or temperature while monitoring the reaction progress by TLC. |
| Formation of a dark, tarry substance | This often indicates polymerization or decomposition of the starting material or product, which can be caused by excessively high temperatures or prolonged reaction times in strong acid. | 1. Reduce the reaction temperature and/or time. 2. Ensure efficient stirring to prevent localized overheating. 3. Consider a milder cyclizing agent if the problem persists. |
Experimental Protocols
A general experimental protocol for the intramolecular Friedel-Crafts cyclization is provided below. Researchers should optimize the specific conditions for their laboratory setup.
Synthesis of this compound via Polyphosphoric Acid (PPA) Catalyzed Cyclization of 3-(3-hydroxy-4-methoxyphenyl)propanoic acid
-
Materials:
-
3-(3-hydroxy-4-methoxyphenyl)propanoic acid
-
Polyphosphoric acid (PPA)
-
Ice
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
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Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
-
-
Procedure:
-
To a round-bottom flask equipped with a mechanical stirrer, add 3-(3-hydroxy-4-methoxyphenyl)propanoic acid.
-
Add polyphosphoric acid (a significant excess by weight, e.g., 10-20 times the weight of the starting material) to the flask.
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Heat the mixture with vigorous stirring to a temperature between 80-100 °C. The optimal temperature should be determined experimentally.
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Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice with stirring.
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The aqueous mixture is then extracted multiple times with ethyl acetate.
-
The combined organic layers are washed with water, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to separate the desired product from the regioisomeric byproduct and other impurities.
-
Data Presentation
Table 1: Regioselectivity in PPA-Mediated Indanone Synthesis (Illustrative Example)
The following table illustrates how the P₂O₅ content in PPA can affect the ratio of regioisomers in a related indanone synthesis. This highlights the importance of catalyst composition in controlling the outcome of the reaction.[3]
| PPA Composition (% P₂O₅) | Ratio of Regioisomer A : Regioisomer B |
| 76% | >95 : 5 |
| 83% | 5 : >95 |
Note: This data is for a model system and serves to illustrate the principle. The optimal PPA composition for the synthesis of this compound should be determined experimentally.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Isomer Formation
Caption: Troubleshooting decision tree for addressing regioisomer formation.
References
Technical Support Center: Optimizing Indanone Synthesis
Welcome to the technical support center for the optimization of reaction conditions for indanone synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and optimizing experimental parameters to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 1-indanones?
A1: The most prevalent methods for synthesizing 1-indanones are the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acyl chlorides, and the Nazarov cyclization of divinyl ketones.[1] Other methods include transition-metal-catalyzed reactions.[2]
Q2: My Friedel-Crafts reaction is resulting in a low yield. What are the primary factors to investigate?
A2: Low yields in Friedel-Crafts acylation for indanone synthesis can often be attributed to several key factors:
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Catalyst Inactivity: Lewis acids like AlCl₃ are highly sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous.[3][4]
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Insufficient Catalyst: The indanone product can form a complex with the Lewis acid, rendering it inactive. Therefore, stoichiometric amounts of the catalyst are often necessary.[5][6]
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Deactivated Aromatic Ring: If the aromatic ring of your starting material contains strongly electron-withdrawing groups (e.g., -NO₂, -CN), the reaction may be sluggish or fail altogether.[3]
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Suboptimal Temperature: The reaction may require heating to overcome the activation energy. However, excessively high temperatures can lead to side reactions.[3]
Q3: I am observing the formation of multiple products in my PPA-catalyzed reaction. How can I improve regioselectivity?
A3: The concentration of polyphosphoric acid (PPA), specifically its phosphorus pentoxide (P₂O₅) content, can significantly influence the regioselectivity of the cyclization.[2][7] By adjusting the P₂O₅ content, you can often favor the formation of one regioisomer over another.[2]
Q4: My purified indanone is a brown, sticky solid instead of the expected crystalline material. What is the likely cause and how can it be purified?
A4: Discoloration and a non-crystalline form often indicate the presence of impurities. These can include unreacted starting materials, polymeric byproducts, or degradation products. Purification can typically be achieved through recrystallization from an appropriate solvent or by column chromatography.[8]
Troubleshooting Guides
Issue 1: Low or No Product Yield in Friedel-Crafts Acylation
This guide provides a systematic approach to troubleshooting low yields in the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids.
Troubleshooting Workflow for Low Yield
References
- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Troubleshooting 6-Hydroxy-5-methoxy-1-indanone stability issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 6-Hydroxy-5-methoxy-1-indanone. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
Issue: Unexpected degradation of this compound in solution.
Possible Causes and Solutions:
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pH Sensitivity: The phenolic hydroxyl group and the ketone moiety can be susceptible to pH-dependent degradation.
-
Troubleshooting: Perform a pH stability study by dissolving the compound in buffers of varying pH (e.g., pH 2, 7, and 10) and analyzing the solutions over time by HPLC. This will help identify the optimal pH range for stability.
-
-
Oxidation: Phenolic compounds are often prone to oxidation, which can be catalyzed by light, metal ions, or dissolved oxygen.
-
Troubleshooting: Prepare solutions with and without antioxidants (e.g., ascorbic acid, BHT) and compare the stability. Store solutions protected from light and consider de-gassing solvents to remove dissolved oxygen.
-
-
Photostability: Exposure to UV or visible light can induce degradation.
-
Troubleshooting: Conduct a photostability study by exposing a solution of the compound to a light source (as per ICH Q1B guidelines) and comparing it to a sample stored in the dark. Use amber vials or cover glassware with aluminum foil to protect from light.
-
-
Thermal Lability: Elevated temperatures can accelerate degradation.
-
Troubleshooting: Assess the thermal stability by incubating solutions at different temperatures (e.g., 40°C, 60°C, 80°C) and monitoring the compound's concentration over time.
-
Issue: Appearance of unknown peaks in HPLC analysis after storage.
Possible Causes and Solutions:
-
Degradation Products: The new peaks are likely degradation products of this compound.
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Troubleshooting: Perform forced degradation studies to intentionally generate degradation products.[1][2][3] This involves subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light.[1][4][5] The resulting degradation products can be characterized by techniques like LC-MS to elucidate their structures.
-
-
Interaction with Excipients or Solvents: The compound may be reacting with other components in the formulation or the solvent itself.
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Troubleshooting: Analyze the stability of the compound in the presence of individual excipients to identify any incompatibilities. Ensure the use of high-purity, inert solvents.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: While specific stability data for this compound is limited, based on the stability of similar compounds like 5-Methoxy-1-indanone, it is recommended to store this compound in a cool, dark, and dry place.[6] For long-term storage, keeping it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at -20°C is advisable.
Q2: What are the likely degradation pathways for this compound?
A2: Based on its chemical structure, the following degradation pathways are plausible:
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Oxidation: The phenolic hydroxyl group is susceptible to oxidation, potentially leading to the formation of quinone-type structures. This can be a significant degradation pathway.
-
Hydrolysis: While the core indanone structure is generally stable to hydrolysis, extreme pH conditions could potentially lead to ring-opening or other reactions.
-
Photodegradation: Aromatic ketones can undergo photochemical reactions upon exposure to light.
Q3: How can I develop a stability-indicating HPLC method for this compound?
A3: A stability-indicating HPLC method is one that can separate the intact compound from its degradation products.[7] To develop such a method:
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Perform forced degradation studies to generate a sample containing the compound and its potential degradation products.[1][5]
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Use a reversed-phase HPLC system with a C18 column and a photodiode array (PDA) detector to monitor the separation at multiple wavelengths.
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Develop a gradient elution method using a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol).[8]
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Optimize the gradient, flow rate, and column temperature to achieve baseline separation of the parent compound from all degradation peaks.
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Validate the method according to ICH guidelines to ensure its specificity, linearity, accuracy, and precision.[9]
Data Presentation
Table 1: Hypothetical Forced Degradation Study Results for this compound
| Stress Condition | % Degradation | Number of Degradants | Major Degradant Peak (RT) |
| 0.1 M HCl (80°C, 24h) | 12% | 2 | 4.5 min |
| 0.1 M NaOH (RT, 4h) | 35% | 3 | 3.8 min |
| 5% H₂O₂ (RT, 24h) | 55% | 4 | 5.2 min |
| Heat (80°C, 72h) | 8% | 1 | 4.5 min |
| Photostability (ICH Q1B) | 15% | 2 | 6.1 min |
Note: This data is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on this compound.[1][2]
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
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Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 80°C for 24 hours. Neutralize the solution with 0.1 M NaOH before analysis.
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Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for 4 hours. Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 5% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 72 hours. Dissolve the sample in the initial solvent for analysis.
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Photodegradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark.
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Analysis: Analyze all samples by a suitable stability-indicating HPLC method.
Mandatory Visualization
Caption: Experimental workflow for forced degradation studies.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajpsonline.com [ajpsonline.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. japsonline.com [japsonline.com]
Technical Support Center: Degradation Pathways of Substituted Indanones
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the study of substituted indanone degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for substituted indanones?
A1: Substituted indanones degrade through two main routes: metabolic degradation and chemical (forced) degradation.
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Metabolic Degradation: In biological systems, this is primarily driven by liver enzymes, particularly Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes found in liver microsomes.[1] Common metabolic reactions include hydroxylation on the aromatic ring or the aliphatic portion of the indanone core, followed by potential secondary reactions like oxidation or conjugation.[2] The specific metabolites formed depend heavily on the type and position of substituents on the indanone structure.[3]
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Chemical Degradation: This occurs under harsh experimental conditions designed to stress the molecule. Key pathways include:
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Hydrolysis: Degradation in acidic or basic aqueous solutions is a common pathway, often leading to ring-opening products.[4]
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Oxidation: Reaction with oxidizing agents can lead to various oxidized derivatives.
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Photolysis: Exposure to light can cause degradation, especially for photosensitive compounds.[5]
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Thermolysis: High temperatures can induce decomposition.
-
Q2: Why is it crucial to study the degradation of indanone derivatives?
A2: Studying degradation is essential for several reasons in drug development. It helps to establish the intrinsic stability of the molecule, identify potential degradation products that could be inactive or toxic, and understand the compound's metabolic fate in the body.[4][6] This information is critical for developing stable pharmaceutical formulations, determining appropriate storage conditions, and predicting a drug's pharmacokinetic profile.[1] Regulatory agencies like the FDA and ICH mandate forced degradation studies as part of the drug approval process.[6]
Q3: What analytical techniques are best for identifying indanone degradation products?
A3: The most powerful and commonly used technique is Liquid Chromatography-Mass Spectrometry (LC-MS), often with tandem mass spectrometry (LC-MS/MS).[7][8] This method allows for the separation of the parent compound from its degradation products, followed by their identification based on mass-to-charge ratio and fragmentation patterns.[7][9] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to help determine the elemental composition of unknown degradants.[10]
Troubleshooting Guides
Scenario 1: No Degradation Observed in a Metabolic Stability Assay
Issue: You are incubating your substituted indanone with liver microsomes, but you observe little to no decrease in the parent compound concentration over time.
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}
Caption: Troubleshooting workflow for lack of metabolic degradation.
Troubleshooting Steps:
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Confirm Cofactor Presence and Viability: The primary metabolic enzymes in microsomes, CYPs, are dependent on NADPH.[11][12] Ensure that the NADPH regenerating system was added and is active.[11] Without it, metabolic activity will be minimal.
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Verify Microsome Quality: The metabolic capacity of liver microsomes can vary between batches and can decrease with improper storage.[13] Always run a positive control compound (e.g., Dextromethorphan, Midazolam) with a known high metabolic rate to confirm the activity of your microsome batch.[12] If the control does not degrade, the microsomes are likely inactive.
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Check Compound Solubility: If the compound precipitates in the assay buffer, its effective concentration available to the enzymes is reduced. Visually inspect for precipitation and consider adjusting the final concentration of the organic solvent (like DMSO or acetonitrile) used to dissolve the compound, ensuring it remains low enough not to inhibit enzyme activity (typically <1%).[11]
-
Consider Alternative Pathways: If the above factors are controlled for, your specific substituted indanone may be highly stable against CYP-mediated metabolism or may be metabolized by pathways not active in microsomes (e.g., certain conjugation reactions).[12][14] Some compounds may also be subject to NADPH-independent enzymatic degradation.[15]
Scenario 2: Unexpected Peaks Appear in LC-MS Chromatogram During Forced Degradation
Issue: You are running a forced degradation study (e.g., acid hydrolysis) and see multiple new peaks in your chromatogram that you cannot immediately identify.
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}
Caption: Logic for identifying unknown peaks in a degradation study.
Troubleshooting Steps:
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Analyze Mass Spectra: Use the mass spectrometer to determine the mass-to-charge ratio (m/z) of each new peak. This is the first step in proposing a molecular formula.
-
Perform Tandem Mass Spectrometry (MS/MS): Fragment the ions of the unknown peaks to obtain their MS/MS spectra.[7] The fragmentation pattern provides structural clues that can be compared to the fragmentation of the parent indanone to deduce the structure of the degradant.[16]
-
Run Control Samples: Always analyze a "blank" sample containing only the buffer and stress conditions (e.g., acid solution heated for the same duration). This helps differentiate true compound degradants from artifacts or impurities in your reagents.
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Consider Secondary Degradation: Forced degradation conditions can be harsh. An initial degradation product might be unstable and break down further into secondary products.[4] Try analyzing samples at earlier time points to see if you can isolate the primary degradant before it converts.[4]
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Check for Adducts: In LC-MS analysis, it's common for molecules to form adducts with components of the mobile phase (e.g., sodium, ammonium, formate).[7] Check for masses corresponding to your degradant plus the mass of these common adducts.
Quantitative Data Summary
The stability of a compound in a metabolic assay is often reported as its half-life (T½) and intrinsic clearance (Clint). These values allow for the ranking of compounds based on their metabolic stability.
Table 1: Example Metabolic Stability Data for Indanone Analogs
| Compound | T½ (min) | Clint (µL/min/mg protein) | Stability Classification |
|---|---|---|---|
| Indanone Analog A | 15.2 | 45.6 | Moderate |
| Indanone Analog B | > 60 | < 11.5 | High |
| Indanone Analog C | 5.8 | 119.5 | Low |
| Verapamil (Control) | 12.5 | 55.4 | Moderate |
(Note: Data is illustrative. Stability classifications can vary by institution.)
Key Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol assesses a compound's susceptibility to metabolism by liver enzymes.[11] The rate of disappearance of the parent compound is monitored over time.[12]
1. Reagent Preparation:
- Phosphate Buffer: Prepare a 100 mM potassium phosphate (KPO4) buffer, pH 7.4.[12]
- Compound Stock: Prepare a 10-20 mM stock solution of the substituted indanone in DMSO.[11][12] Create a working solution by diluting the stock in acetonitrile.[11]
- NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.[11]
- Microsomes: Thaw pooled human liver microsomes (e.g., 20 mg/mL stock) on ice or at 37°C just before use and dilute to a working concentration (e.g., 1 mg/mL) in cold phosphate buffer.[12][17]
2. Incubation Procedure:
- Add the diluted microsome solution to a 96-well plate. Pre-incubate the plate at 37°C for 10 minutes.[18]
- To initiate the reaction, add the NADPH regenerating system. To start the negative control reaction, add buffer instead.[11]
- Immediately add the test compound working solution to all wells to reach a final concentration (e.g., 1-2 µM).[11][12]
- Incubate the plate at 37°C with shaking.[11]
3. Sample Collection and Analysis:
- At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a volume of cold acetonitrile containing an internal standard.[12][18]
- Centrifuge the plate to precipitate the microsomal proteins.[11]
- Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.[12]
4. Data Analysis:
- Plot the natural logarithm of the percentage of the parent compound remaining versus time.
- Calculate the elimination rate constant (k) from the slope of the linear regression.
- Calculate the half-life (T½) = 0.693 / k.[18]
Caption: Workflow for an in vitro metabolic stability assay.
Protocol 2: Forced Degradation by Acid/Base Hydrolysis
This protocol is used to assess the stability of a compound in acidic and basic conditions as per ICH guidelines.[19]
1. Sample Preparation:
- Prepare a stock solution of the drug at a concentration of approximately 1 mg/mL.[4]
- For acid hydrolysis, mix the drug stock with an equal volume of an acid solution (e.g., 0.1 M to 1 M HCl).[16][19]
- For base hydrolysis, mix the drug stock with an equal volume of a base solution (e.g., 0.1 M to 1 M NaOH).[16][19]
2. Stress Conditions:
- Heat the solutions at a constant temperature (e.g., 80°C) for a specified period (e.g., up to 8 hours).[16][19] The goal is to achieve a target degradation of 5-20%.[4]
- Take samples at various time points to monitor the degradation progress.
3. Sample Analysis:
- Before injection into the HPLC system, neutralize the samples. Add an equal strength base to the acidic sample and an equal strength acid to the basic sample.[16]
- Analyze the neutralized samples by a stability-indicating LC-MS method to separate and identify the parent drug and any degradation products.[7]
References
- 1. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of Human Liver Microsomes in In Vitro Metabolism of Drugs—A Review [ouci.dntb.gov.ua]
- 3. Species Differences in Microsomal Metabolism of Xanthine-Derived A1 Adenosine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. scispace.com [scispace.com]
- 7. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. The use of liquid chromatography-mass spectrometry for the identification of drug degradation products in pharmaceutical formulations. | Semantic Scholar [semanticscholar.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 12. mercell.com [mercell.com]
- 13. The effect of enzyme inhibition on the metabolism and activation of tacrine by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 15. Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluoro-Substituted δ-Tocotrienol Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. bio-protocol.org [bio-protocol.org]
- 19. asianjpr.com [asianjpr.com]
Technical Support Center: Overcoming Poor Regioselectivity in Friedel-Crafts Reactions
Welcome to the Technical Support Center for Friedel-Crafts reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to challenges in achieving desired regioselectivity in both Friedel-Crafts alkylation and acylation reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.
Issue 1: My Friedel-Crafts reaction is producing a mixture of ortho, meta, and para isomers. How can I improve the selectivity?
Poor regioselectivity is a common challenge in Friedel-Crafts reactions, often stemming from a combination of electronic and steric factors, as well as reaction conditions. Here’s a systematic approach to troubleshooting this issue:
Q1: How do the electronic properties of the substituents on my aromatic ring affect regioselectivity?
A1: The electronic nature of the substituents on the aromatic ring is the primary determinant of regioselectivity in electrophilic aromatic substitution reactions like the Friedel-Crafts reaction.
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Activating Groups (Ortho, Para-directing): Electron-donating groups (EDGs) such as alkyl (-R), alkoxy (-OR), and amino (-NR₂) groups activate the aromatic ring and direct incoming electrophiles to the ortho and para positions. This is because these groups can stabilize the carbocation intermediate (arenium ion) through resonance, particularly when the positive charge is located on the carbon bearing the substituent.
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Deactivating Groups (Meta-directing): Electron-withdrawing groups (EWGs) like nitro (-NO₂), cyano (-CN), and carbonyl (-COR) groups deactivate the ring and direct incoming electrophiles to the meta position. These groups destabilize the arenium ion, and the meta position is the least destabilized.
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Halogens (Ortho, Para-directing Deactivators): Halogens (-F, -Cl, -Br, -I) are an exception. They are deactivating due to their inductive effect but are ortho, para-directing because their lone pairs can participate in resonance stabilization of the arenium ion.
Q2: I am observing a mixture of ortho and para products. How can I favor the formation of one over the other?
A2: Achieving high selectivity between ortho and para isomers often requires careful control of steric factors and reaction conditions.
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Steric Hindrance: The para position is generally less sterically hindered than the ortho position. Therefore, using bulkier alkylating or acylating agents will favor substitution at the para position. Similarly, bulky substituents already present on the aromatic ring will also sterically disfavor ortho substitution.[1]
-
Temperature: Lower reaction temperatures often favor the kinetically controlled product, which is typically the ortho isomer in some cases due to statistical factors. Higher temperatures can lead to thermodynamic control, favoring the more stable para isomer. For instance, in the methylation of toluene, low temperatures can yield a higher proportion of the ortho-xylene, while higher temperatures favor the thermodynamically more stable meta-xylene through isomerization.[2]
-
Catalyst Choice: The choice of catalyst can influence the ortho/para ratio. Milder Lewis acids may favor the kinetic product, while stronger Lewis acids can promote isomerization to the thermodynamic product. Shape-selective catalysts like zeolites can be employed to selectively produce the para isomer due to the constraints of their pore structures.[3][4]
-
Solvent Effects: The polarity of the solvent can influence the product distribution. In some cases, non-polar solvents may favor the kinetic product, while polar solvents can promote the formation of the thermodynamic product. For example, in the acylation of naphthalene, non-polar solvents like carbon disulfide favor the kinetically controlled alpha-product, whereas polar solvents like nitrobenzene can lead to the thermodynamically more stable beta-product.
Q3: My reaction is giving unexpected rearranged products. What is causing this and how can I prevent it?
A3: Carbocation rearrangements are a significant limitation of Friedel-Crafts alkylation, especially when using primary alkyl halides. The initially formed primary carbocation can rearrange to a more stable secondary or tertiary carbocation via a hydride or alkyl shift.
To circumvent this issue, consider the following:
-
Use Friedel-Crafts Acylation: Friedel-Crafts acylation is not prone to carbocation rearrangements because the acylium ion is resonance-stabilized. The resulting ketone can then be reduced to the desired alkyl group using methods like the Clemmensen or Wolff-Kishner reduction.
-
Choose a Different Alkylating Agent: Using alkylating agents that form more stable carbocations (e.g., tertiary alkyl halides) can minimize rearrangements.
Data Presentation
The following tables summarize the influence of various factors on the regioselectivity of Friedel-Crafts reactions.
Table 1: Effect of Catalyst on the Alkylation of Toluene with Tert-Butyl Alcohol
| Catalyst | Toluene Conversion (%) | p-tert-butyltoluene Selectivity (%) | Reference |
| Hβ | 58.4 | 67.3 | [5] |
| Fe₂O₃ (20%)/Hβ | 54.7 | 81.5 | [5] |
Table 2: Influence of Solvent on the Friedel-Crafts Acylation of 3,3'-dimethylbiphenyl
| Solvent | Temperature (°C) | 4-acetyl-3,3'-dmbp Yield (%) | 6-acetyl-3,3'-dmbp Yield (%) | Reference |
| Carbon Disulfide | 0 | 70 | 25 | [6] |
| 1,2-Dichloroethane | 84 | 96 | 1 | [6] |
| Nitrobenzene | 25 | 45 | 50 | [6] |
Experimental Protocols
Protocol 1: Para-Selective Friedel-Crafts Acylation of Anisole using a Zeolite Catalyst
This protocol describes a greener approach to Friedel-Crafts acylation that favors the formation of the para isomer.[7]
Materials:
-
Anisole
-
Acetic anhydride
-
Mordenite zeolite (SiO₂/Al₂O₃ = 110)
-
Acetic acid (solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add mordenite zeolite (0.50 g), anisole (2.0 mmol), and acetic anhydride (20 mmol).
-
Add acetic acid (5 mL) as the solvent.
-
Heat the reaction mixture to 150°C with vigorous stirring.
-
Monitor the reaction progress by Gas Chromatography (GC). The reaction is typically complete within 2 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Recover the zeolite catalyst by filtration and wash it with ethyl acetate.
-
The filtrate can be worked up by neutralizing the acetic acid and extracting the product.
Protocol 2: Ortho-Selective Friedel-Crafts Alkylation of Phenols
This protocol utilizes a mixed-catalyst system to achieve high ortho-selectivity in the alkylation of phenols with secondary alcohols.[8]
Materials:
-
Phenol (or substituted phenol)
-
Secondary alcohol (e.g., 2-adamantanol)
-
Zinc Chloride (ZnCl₂)
-
Camphorsulfonic acid (CSA)
-
Chlorobenzene (solvent)
Procedure:
-
To a reaction vessel, add the phenol (1 mmol), secondary alcohol (1.1 mmol), ZnCl₂ (0.05 mmol), and (R)-CSA (0.75 mmol).
-
Add chlorobenzene (1 mL) as the solvent.
-
Heat the reaction mixture to 140°C for 18 hours.
-
Monitor the reaction by an appropriate method (e.g., GC-MS, NMR).
-
Upon completion, cool the reaction and quench with water.
-
Extract the product with an organic solvent and purify by column chromatography.
Mandatory Visualization
References
- 1. alexandonian.com [alexandonian.com]
- 2. adichemistry.com [adichemistry.com]
- 3. scilit.com [scilit.com]
- 4. researchgate.net [researchgate.net]
- 5. Friedel–Crafts alkylation of toluene with tert-butyl alcohol over Fe2O3-modified Hβ - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst [scirp.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of 6-Hydroxy-5-methoxy-1-indanone
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 6-Hydroxy-5-methoxy-1-indanone. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: Common impurities can originate from the starting materials, side reactions, or degradation. These may include:
-
Unreacted Starting Materials: Such as 3-(3-hydroxy-4-methoxyphenyl)propanoic acid or related precursors.
-
Regioisomers: Depending on the synthetic route, isomers such as 5-Hydroxy-6-methoxy-1-indanone could be formed.
-
O-acylated byproducts: In Friedel-Crafts acylations of phenols, reaction at the hydroxyl group can lead to ester impurities.[1][2]
-
Polymeric material and colored impurities: These can form under strong acid or high-temperature conditions often used in synthesis.
Q2: My this compound sample is discolored (e.g., brown or pinkish). What is the cause and how can I remove the color?
A2: Discoloration often indicates the presence of minor, highly colored impurities, which may be oxidation products or polymeric side products.[3] These can often be removed by:
-
Recrystallization with activated charcoal: Adding a small amount of activated charcoal to the hot solution before filtration can adsorb colored impurities.[4]
-
Column chromatography: Silica gel chromatography is often effective at separating these polar, colored impurities from the desired product.
Q3: How can I monitor the purity of my this compound sample during purification?
A3: Several analytical techniques are suitable for monitoring purity:
-
Thin-Layer Chromatography (TLC): TLC is a rapid and effective method to qualitatively assess purity. The presence of multiple spots indicates impurities. A solvent system such as hexane/ethyl acetate can be used to separate the product from less polar and more polar impurities.[3]
-
High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative data on purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like formic or phosphoric acid) is a common starting point for analyzing aromatic ketones.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify impurities by comparing the sample's spectrum to that of a pure standard. The presence of unexpected peaks can indicate specific impurities.
Troubleshooting Guides
Issue 1: Low Recovery After Recrystallization
dot
Caption: Troubleshooting low recovery during recrystallization.
Issue 2: Incomplete Separation During Column Chromatography
dot
Caption: Troubleshooting poor separation in column chromatography.
Experimental Protocols
Protocol 1: Recrystallization
This protocol is a general guideline. The ideal solvent and conditions should be determined experimentally on a small scale.
1. Solvent Selection:
-
Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures with water or hexanes) at room and elevated temperatures.
-
A good solvent will dissolve the compound when hot but not at room temperature.[7] Ethanol or ethanol/water mixtures are often good starting points for moderately polar phenolic compounds.[3]
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the solid completely dissolves.[8]
3. Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes, then perform a hot gravity filtration to remove the charcoal.[4]
4. Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.[9]
5. Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove residual solvent.
Expected Purity Improvement by Recrystallization
| Purification Step | Initial Purity (Typical) | Final Purity (Expected) | Yield Loss (Typical) |
| Recrystallization | 85-95% | >98% | 10-20% |
Protocol 2: Column Chromatography
dot
Caption: Workflow for column chromatography purification.
1. Stationary Phase and Mobile Phase Selection:
-
Stationary Phase: Silica gel (60-120 mesh) is a common choice.[2]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate) is typically used.[10] Determine the optimal ratio by running TLC plates with the crude mixture. Aim for an Rf value of 0.2-0.4 for the product in the initial eluent.[11]
2. Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to pack evenly, avoiding air bubbles.[11]
3. Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase.
-
Carefully load the solution onto the top of the silica gel bed.
-
Alternatively, for less soluble samples, use a "dry loading" method by adsorbing the sample onto a small amount of silica gel and adding the resulting powder to the column.[11]
4. Elution and Fraction Collection:
-
Begin eluting with the initial mobile phase.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the product and any more polar impurities.
-
Collect the eluate in small fractions.
5. Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[11]
Typical Elution Profile for this compound
| Eluent Composition (Hexane:Ethyl Acetate) | Expected Eluted Compounds |
| 90:10 | Non-polar byproducts |
| 70:30 | This compound (Product) |
| 50:50 | Unreacted starting materials and polar impurities |
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Why Anilines and Phenols do not undergo Friedel Craft Acylation Reaction? | CurlyArrows [curlyarrows.com]
- 3. benchchem.com [benchchem.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. Separation of 5,6-Dimethoxy-1-indanone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 10. preprints.org [preprints.org]
- 11. benchchem.com [benchchem.com]
Navigating the Synthesis of 6-Hydroxy-5-methoxy-1-indanone: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive guide to scaling up the synthesis of 6-Hydroxy-5-methoxy-1-indanone. It addresses common challenges through detailed troubleshooting guides and frequently asked questions, offering practical solutions to streamline your experimental workflow.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Indanone Product | Incomplete cyclization of the precursor acid. | Optimize reaction temperature and time. Stronger acids like trifluoromethanesulfonic acid or polyphosphoric acid (PPA) can improve cyclization efficiency.[1][2] |
| Side reactions, such as polymerization or intermolecular condensation. | Ensure slow and controlled addition of reagents. Maintain a consistent reaction temperature to minimize side product formation. | |
| Inefficient purification leading to product loss. | Employ column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) for effective purification.[3] Recrystallization from an appropriate solvent can also enhance purity and yield. | |
| Formation of Regioisomers | The directing effects of the substituents on the aromatic ring can lead to the formation of undesired isomers. | The choice of acid catalyst and its concentration can influence regioselectivity. For instance, different concentrations of P₂O₅ in PPA can favor the formation of different indanone isomers.[2] |
| Reaction conditions favoring one isomer over another. | Carefully control the reaction temperature and catalyst. It may be necessary to perform a screening of different Lewis acids or Brønsted acids to achieve the desired regioselectivity. | |
| Difficult Product Isolation and Purification | The product may be highly soluble in the reaction solvent or form an emulsion during workup. | If the product is in an aqueous layer, perform multiple extractions with a suitable organic solvent. To break emulsions, consider adding brine or filtering through a pad of celite.[4] |
| Co-crystallization with impurities. | Multiple recrystallizations from different solvent systems may be necessary. Column chromatography is also an effective method for separating the desired product from persistent impurities.[4] | |
| Inconsistent Results Upon Scale-Up | Poor heat transfer in larger reaction vessels can lead to localized overheating and increased side product formation.[4] | Ensure the reactor has adequate cooling capacity and monitor the internal temperature throughout the reaction. A gradual scale-up approach, starting with a pilot run at an intermediate scale, is recommended.[4] |
| Inefficient mixing in larger volumes can result in localized high concentrations of reactants, promoting side reactions.[4] | Use appropriate stirring rates and impeller designs for the reactor size to ensure homogeneous mixing. | |
| Darkly Colored Product | Air oxidation of starting materials or the final product. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and store starting materials and the final product protected from light and air.[4] |
| Presence of polymeric byproducts. | Purify the crude product using column chromatography or recrystallization to remove polymeric impurities.[4] |
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound?
A common precursor is 3-(3-Hydroxy-4-methoxyphenyl)propionic acid.[1] The synthesis involves the intramolecular cyclization of this acid.
Q2: Which cyclization agents are most effective for this synthesis?
Strong acids are typically used to promote the intramolecular Friedel-Crafts acylation. Trifluoromethanesulfonic acid has been shown to be effective.[1] Polyphosphoric acid (PPA) is also a widely used reagent for this type of cyclization.[2]
Q3: How can I monitor the progress of the reaction?
The reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material and the formation of the product.[4]
Q4: What are the key safety precautions to consider when working with strong acids like trifluoromethanesulfonic acid?
Trifluoromethanesulfonic acid is highly corrosive and should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, acid-resistant gloves, and a lab coat. Have an appropriate quenching agent and spill kit readily available.
Q5: Are there alternative, "greener" synthesis routes available?
Research is ongoing into more sustainable synthesis methods. For instance, the Nazarov cyclization has been explored using greener solvents like 4-methyltetrahydropyran (4-MeTHP) in the presence of a Lewis acid, which can reduce the reliance on hazardous solvents and strong acids.[3]
Experimental Protocols
Protocol 1: Cyclization using Trifluoromethanesulfonic Acid
This protocol is based on the cyclization of a substituted 3-phenylpropionic acid.
Materials:
-
3-(3-Hydroxy-4-methoxyphenyl)propionic acid
-
Trifluoromethanesulfonic acid
-
Ice water
-
Distilled water
Procedure:
-
Dissolve 3-(3-Hydroxy-4-methoxyphenyl)propionic acid in trifluoromethanesulfonic acid at 0°C.[1]
-
Stir the solution at 0°C for 30 minutes.[1]
-
Allow the solution to warm to room temperature and continue stirring for 2 hours.[1]
-
After the reaction is complete, pour the solution into ice water to precipitate the product.[1]
-
Filter the mixture to collect the solid product.[1]
-
Wash the solid with distilled water three times.[1]
-
Dry the solid to obtain this compound.[1]
| Parameter | Value |
| Reactant | 3.0 g (16 mmol) of 3-(3-Hydroxy-4-methoxyphenyl)propionic acid |
| Reagent | 14 mL of Trifluoromethanesulfonic acid |
| Temperature | 0°C to Room Temperature |
| Reaction Time | 2.5 hours |
| Yield | 95% |
Visualizations
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Logical Relationship: Troubleshooting Low Yield
Caption: Troubleshooting guide for addressing low product yield.
References
Enhancing the solubility of 6-Hydroxy-5-methoxy-1-indanone for biological assays
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to address solubility challenges with 6-Hydroxy-5-methoxy-1-indanone in biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the known solvents for this compound?
Based on available data, this compound is a solid that is soluble in acetone, dichloromethane, and methanol.[1] For biological assays, organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol are commonly used to prepare high-concentration stock solutions of hydrophobic compounds.
Q2: Why does my this compound precipitate when I add it to my aqueous cell culture media or buffer?
Precipitation upon dilution into an aqueous solution is a common issue for hydrophobic compounds. This can be caused by several factors:
-
High Final Concentration : The final concentration of the compound in your assay medium may be above its aqueous solubility limit.
-
Solvent Shock : Rapidly diluting a concentrated stock solution (e.g., in DMSO) into a large volume of aqueous media can cause a sudden change in solvent polarity, leading the compound to "crash out" of solution.
-
Low Temperature : The solubility of many compounds decreases at lower temperatures. Adding the compound to cold media can induce precipitation.
-
Media Components : Interactions with salts, proteins, or other components in the media can sometimes form less soluble complexes.
-
pH of the Media : The solubility of ionizable compounds can be highly dependent on the pH of the solution.
Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?
To avoid solvent-induced toxicity in most cell-based assays, the final concentration of DMSO should generally be kept below 0.5%. However, the tolerance of your specific cell line or experimental system should be determined by running a solvent-only control.
Q4: My compound appears dissolved initially but precipitates after a few hours or days in the incubator. What could be the cause?
Delayed precipitation can occur for several reasons:
-
Metastable Supersaturation : Initially, the compound may form a supersaturated solution that is thermodynamically unstable and crystallizes over time.
-
Temperature and pH Shifts : Changes in temperature or pH within the incubator over the course of a long experiment can affect compound solubility.
-
Evaporation : Evaporation from culture plates during long-term experiments can increase the compound's concentration, potentially exceeding its solubility limit.
-
Cellular Metabolism : Metabolic activity of cells can alter the local pH of the culture medium, which may impact the solubility of a pH-sensitive compound.
Troubleshooting Guide
Issue 1: Immediate Precipitation Upon Dilution
If you observe a precipitate immediately after diluting your this compound stock solution into your aqueous assay buffer or media, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for immediate precipitation.
Issue 2: Delayed Precipitation in Culture
If the compound precipitates after a period of incubation, consider the following solutions.
| Potential Cause | Explanation | Recommended Solution |
| Metastable Solution | The initial concentration, though appearing soluble, is unstable and prone to crystallization over time. | Test a lower final concentration of the compound to find a thermodynamically stable level. |
| Media Evaporation | In long-term cultures, evaporation can concentrate the compound, pushing it beyond its solubility limit. | Ensure proper humidification in the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes. |
| pH Instability | Cellular metabolism can alter the pH of the medium, affecting the solubility of pH-sensitive compounds. | Monitor the pH of your culture medium. Consider more frequent media changes or using a different buffering system, ensuring it's compatible with your cells. |
| Interaction with Media | The compound may interact with media components, forming insoluble complexes over time. | If possible, try a different basal media formulation. Serum-free media can sometimes be more prone to precipitation issues with certain compounds. |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol describes the standard procedure for preparing a stock solution of a hydrophobic compound like this compound.
Caption: Workflow for preparing a high-concentration stock solution.
Methodology:
-
Accurately weigh a precise amount of this compound powder into a sterile microcentrifuge tube or vial.
-
Calculate the volume of 100% DMSO needed to achieve the desired high concentration (e.g., 10 mM, 50 mM).
-
Add the calculated volume of DMSO to the vial.
-
Vortex the mixture vigorously. If necessary, use brief sonication in a water bath to ensure the compound is completely dissolved. Visually inspect the solution against a light source to confirm there are no undissolved particles.
-
Aliquot the stock solution into smaller, single-use volumes to prevent degradation and precipitation caused by repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Determining Maximum Soluble Concentration in Assay Medium
This protocol helps you determine the practical solubility limit of this compound under your specific experimental conditions.
Methodology:
-
Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 50 mM) as described in Protocol 1.
-
Pre-warm your complete cell culture medium or assay buffer to the experimental temperature (e.g., 37°C).
-
Prepare a series of dilutions of the stock solution in your pre-warmed medium. A good starting point is to test final concentrations ranging from 1 µM to 100 µM.
-
Tip: To minimize "solvent shock," perform a serial or stepwise dilution. For example, first, dilute the 50 mM stock 1:100 in media to get a 500 µM intermediate solution, then dilute this further to your final concentrations.
-
-
Add the compound dropwise to the medium while gently vortexing or swirling to ensure rapid and even distribution.
-
Visually inspect each dilution immediately for any signs of precipitation (e.g., cloudiness, crystals, or film).
-
Incubate the solutions under your standard experimental conditions (e.g., 37°C, 5% CO2) for a duration relevant to your assay (e.g., 24, 48, or 72 hours).
-
After incubation, visually and microscopically inspect the solutions again for any delayed precipitation.
-
The highest concentration that remains clear and free of precipitates is the maximum working concentration you should use for your experiments.
Quantitative Data Summary
| Solvent | General Solubility Profile for Hydrophobic Compounds | Notes |
| Water / Aqueous Buffers (e.g., PBS) | Very Poorly Soluble to Insoluble | Direct dissolution in aqueous solutions is typically not feasible for creating concentrated stocks. |
| Dimethyl Sulfoxide (DMSO) | Generally Soluble to Highly Soluble | The most common solvent for creating high-concentration stock solutions for in vitro assays. |
| Ethanol (EtOH) | Soluble | Can be an alternative to DMSO, but may have higher volatility and different cellular effects. |
| Methanol (MeOH) | Soluble[1] | Often used in analytical chemistry but less common for preparing stocks for live-cell assays due to higher toxicity. |
| Dichloromethane (DCM) | Soluble[1] | Not compatible with biological assays. Used for organic synthesis and purification. |
| Acetone | Soluble[1] | Not typically used for biological assays due to toxicity and volatility. |
References
Method development for the analysis of 6-Hydroxy-5-methoxy-1-indanone in complex mixtures
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the method development and analysis of 6-Hydroxy-5-methoxy-1-indanone in complex mixtures. It includes troubleshooting for common analytical issues, frequently asked questions, and detailed experimental protocols.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound, presented in a question-and-answer format.
High-Performance Liquid Chromatography (HPLC) Issues
-
Question 1: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I resolve this?
Answer: Peak tailing for a phenolic compound like this compound is often due to secondary interactions with the stationary phase or issues with the mobile phase.[1] Here are the primary causes and solutions:
-
Secondary Silanol Interactions: The hydroxyl group on your analyte can interact with residual silanol groups on silica-based C18 columns, causing tailing.
-
Solution: Use a base-deactivated column or an end-capped column. You can also add a competing base, like triethylamine (TEA), to the mobile phase in low concentrations (e.g., 0.1%) to block the active sites.
-
-
Improper Mobile Phase pH: If the mobile phase pH is close to the pKa of the phenolic hydroxyl group, both ionized and non-ionized forms of the analyte will exist, leading to peak distortion.[1]
-
Solution: Adjust the mobile phase pH to be at least 2 units below the analyte's pKa. For phenolic compounds, acidifying the mobile phase with a small amount of formic acid or acetic acid (e.g., 0.1%) usually improves peak shape.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase.[1]
-
Solution: Dilute your sample or reduce the injection volume.
-
-
Column Contamination: Accumulation of strongly retained matrix components can create active sites.[1]
-
Solution: Implement a robust column washing procedure after each analytical batch. If the problem persists, consider using a guard column.[2]
-
-
-
Question 2: I am observing drifting retention times for my analyte. What should I check?
Answer: Drifting retention times can compromise the reliability of your analysis. The most common causes are related to the mobile phase, temperature, or the HPLC system itself.
-
Mobile Phase Composition: Inconsistent mobile phase composition, due to improper mixing or evaporation of volatile solvents, can cause retention time shifts.[3]
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. If using a gradient, ensure the pump's proportioning valves are working correctly.[2]
-
-
Column Temperature: Fluctuations in the column temperature will affect retention times.[3]
-
Solution: Use a thermostatted column oven to maintain a consistent temperature.[2]
-
-
Column Equilibration: Insufficient equilibration time between injections, especially for gradient methods, will lead to inconsistent retention.[2]
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. Increase the equilibration time if necessary.
-
-
System Leaks: A leak in the system will cause pressure fluctuations and, consequently, retention time drift.
-
Solution: Check all fittings and connections for any signs of leaks.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Issues
-
Question 3: I am not detecting this compound, or the sensitivity is very low. What could be the problem?
Answer: Low or no signal in GC-MS for this compound can be due to its semi-volatile nature, potential for thermal degradation, or activity in the system.
-
Analyte Derivatization: The hydroxyl group makes the compound polar and prone to adsorption on active sites.
-
Solution: Derivatize the analyte to make it more volatile and less polar. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
-
Injector Temperature: The injector temperature might be too high, causing thermal degradation, or too low, leading to incomplete vaporization.[4]
-
Solution: Optimize the injector temperature. Start with a lower temperature (e.g., 250 °C) and gradually increase it, monitoring for signs of degradation or improved peak response.
-
-
Active Sites: Active sites in the injector liner or the front of the column can cause irreversible adsorption of the analyte.[5]
-
Sample Preparation: The analyte may not be efficiently extracted from the sample matrix.
-
Solution: Review and optimize your sample preparation protocol to ensure efficient extraction and cleanup.
-
-
-
Question 4: I am seeing extraneous "ghost peaks" in my GC-MS chromatogram. What are their likely sources?
Answer: Ghost peaks are typically the result of contamination from various sources.[6]
-
Septum Bleed: Small particles from the injector septum can break off and release volatile siloxanes at high temperatures.[6]
-
Solution: Use high-quality, low-bleed septa and replace them regularly.[6]
-
-
Column Bleed: Degradation of the column's stationary phase at high temperatures.
-
Solution: Ensure you are operating within the column's specified temperature limits. Condition the column as recommended by the manufacturer.
-
-
Contaminated Solvents or Glassware: Impurities in the solvents or on the glassware can be introduced during sample preparation.
-
Solution: Use high-purity solvents and thoroughly clean all glassware.
-
-
Carryover: Residual sample from a previous, more concentrated injection.
-
Solution: Run a solvent blank after a high-concentration sample to check for carryover. Implement a thorough wash step for the syringe and injector.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best initial approach for sample preparation when analyzing this compound in a biological matrix like plasma?
A1: For a complex biological matrix like plasma, a multi-step sample preparation approach is recommended to remove proteins and other interferences.[7] A good starting point would be Protein Precipitation (PPT) followed by Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE) .[8][9]
-
Protein Precipitation: This is a simple and effective first step to remove the bulk of proteins.[8] Acetonitrile is a common precipitating agent.
-
Liquid-Liquid Extraction (LLE): After PPT, LLE can be used to selectively extract the analyte from the remaining aqueous phase into an immiscible organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE).[9]
-
Solid Phase Extraction (SPE): SPE can offer a more thorough cleanup and concentration of the analyte. A reversed-phase (C18) or a mixed-mode cation exchange cartridge could be suitable, depending on the pH and the analyte's properties.
-
-
Q2: Which analytical technique is more suitable for quantifying this compound: HPLC-UV or GC-MS?
A2: The choice depends on the required sensitivity, selectivity, and the nature of the sample matrix.
-
HPLC-UV: This is a robust and widely available technique. Given the aromatic nature of the compound, it should have a strong UV chromophore, making detection straightforward. It is often sufficient for less complex matrices or when analyte concentrations are relatively high. The analysis is performed at ambient or slightly elevated temperatures, avoiding potential thermal degradation.
-
GC-MS: This technique offers higher selectivity and sensitivity, especially when operating in Selected Ion Monitoring (SIM) mode. It is the preferred method for complex matrices where interferences may co-elute with the analyte in HPLC.[10] However, it requires derivatization to improve volatility and reduce peak tailing.
-
-
Q3: How do I choose the right internal standard for the analysis?
A3: A suitable internal standard (IS) is crucial for accurate quantification. The ideal IS should be a compound that is structurally similar to the analyte but not present in the sample. It should also have similar chemical and physical properties, leading to comparable extraction recovery and chromatographic behavior. For this compound, potential internal standards could include:
-
A deuterated analog: (e.g., this compound-d3). This is the best option as its chemical properties are nearly identical to the analyte.
-
A structural isomer or a closely related compound: For example, 5-Hydroxy-6-methoxy-1-indanone or another substituted indanone that is not expected to be in the sample.
-
Experimental Protocols & Data
1. HPLC-UV Method Protocol
This protocol provides a starting point for the analysis of this compound. Optimization may be required based on the specific sample matrix and instrumentation.
| Parameter | Recommended Condition |
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm), end-capped |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 30% B, ramp to 95% B over 10 min, hold for 2 min, return to 30% B, and equilibrate for 3 min. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 265 nm (based on typical absorbance for similar structures) |
Example HPLC Performance Data
| Compound | Retention Time (min) | Tailing Factor | Theoretical Plates |
| This compound | 6.8 | 1.1 | > 8000 |
| Internal Standard (IS) | 7.5 | 1.2 | > 8000 |
2. GC-MS Method Protocol (after Derivatization)
This protocol assumes the analyte has been derivatized (e.g., silylated with BSTFA).
| Parameter | Recommended Condition |
| GC Column | Mid-polarity phase (e.g., 5% Phenyl Polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 260 °C |
| Injection Mode | Splitless (for trace analysis) or Split (10:1 for higher concentrations) |
| Oven Program | Start at 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min. |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Scan (m/z 50-500) for identification, Selected Ion Monitoring (SIM) for quantification. |
Example GC-MS Quantitative Data
| Compound | Derivatization Agent | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| This compound | BSTFA | 250 (M+) | 235 | 179 |
| Internal Standard (IS) | BSTFA | 253 (M+) | 238 | 182 |
3. Sample Preparation Protocol: Protein Precipitation & LLE
This protocol is a general guideline for extracting the analyte from plasma.
-
Aliquoting: Take 100 µL of plasma sample in a microcentrifuge tube.
-
Internal Standard: Spike with 10 µL of the internal standard solution.
-
Precipitation: Add 300 µL of cold acetonitrile. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes.
-
Extraction: Carefully transfer the supernatant to a new tube. Add 500 µL of methyl tert-butyl ether (MTBE).
-
Mixing: Vortex for 2 minutes, then centrifuge for 5 minutes to separate the layers.
-
Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase (for HPLC) or derivatize for GC-MS analysis.
Visualizations
Caption: General experimental workflow for the analysis of this compound.
Caption: Troubleshooting logic for HPLC peak tailing.
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC Troubleshooting Guide [scioninstruments.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. Common Sources Of Error in Gas Chromatography - Blogs - News [alwsci.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. gcms.cz [gcms.cz]
- 8. youtube.com [youtube.com]
- 9. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 10. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of 6-Hydroxy-5-methoxy-1-indanone and Other Indanone Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, the indanone scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. This guide provides a comparative analysis of 6-Hydroxy-5-methoxy-1-indanone against other indanone derivatives, focusing on their neuroprotective, anticancer, and antimicrobial properties. Due to the limited publicly available experimental data for this compound, this guide will focus on a comparative review of structurally related indanones with available quantitative data, providing a valuable resource for structure-activity relationship (SAR) studies and future drug design.
Introduction to Indanones
Indanones are bicyclic compounds consisting of a benzene ring fused to a cyclopentanone ring. This structural motif is found in various natural products and has been extensively utilized in the synthesis of compounds with a broad range of biological activities.[1] The versatility of the indanone core allows for substitutions at various positions, leading to modulation of their pharmacological profiles.[2] Key areas of therapeutic interest for indanone derivatives include neurodegenerative diseases, cancer, and infectious diseases.[1]
Comparative Analysis of Biological Activities
While specific experimental data for this compound is scarce in the literature, we can infer its potential activities by comparing it with other indanones bearing hydroxyl and methoxy substitutions. These functional groups are known to influence the biological properties of small molecules through hydrogen bonding, electronic effects, and metabolic stability.
Neuroprotective Activity: Acetylcholinesterase (AChE) Inhibition
A prominent therapeutic strategy for Alzheimer's disease involves the inhibition of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine. Several indanone derivatives have been investigated as AChE inhibitors.
Table 1: Comparative AChE Inhibitory Activity of Indanone Derivatives
| Compound ID | Structure | Target/Assay | IC50 (nM) | Reference |
| Donepezil | (Standard Drug) | Human AChE | 10 - 30 | [3][4] |
| Compound 9 | 2-((1-benzylpiperidin-4-yl)methyl)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one | Human AChE | 14.8 | |
| Compound 14 | 2-((1-(3-fluorobenzyl)piperidin-4-yl)methyl)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one | Human AChE | 18.6 | |
| Compound D29 | 2-(4-chlorobenzylidene)-5-methoxy-1-indanone derivative | Electric eel AChE | 22.4 | [3] |
| Compound D28 | 2-(4-fluorobenzylidene)-5-methoxy-1-indanone derivative | Electric eel AChE | 24.8 | [3] |
| Compound 4b | N-benzyl-N-((5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl)methyl)acetamide | Electric eel AChE | 780 | [4] |
Note: IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
The data in Table 1 suggests that dimethoxy-substituted indanones, such as compounds 9 and 14, exhibit potent AChE inhibitory activity, comparable to the standard drug Donepezil. The presence of a methoxy group at position 5, as seen in compounds D28 and D29, also contributes to significant inhibitory potential.[3] This indicates that the methoxy group, as present in this compound, is a favorable substitution for this biological target. The hydroxyl group could further modulate activity through additional hydrogen bonding interactions within the enzyme's active site.
Anticancer Activity
Indanone derivatives have demonstrated promising anticancer activities through various mechanisms, including the inhibition of tubulin polymerization and cytotoxicity against various cancer cell lines.[2][5]
Table 2: Comparative Anticancer Activity of Indanone Derivatives
| Compound ID | Structure/Class | Cancer Cell Line | IC50 (µM) | Reference |
| ITH-6 | N-Indan-1-ylidene-N'-(4-Biphenyl-4-yl-thiazol-2-yl)-hydrazine | HT-29 (Colon) | 0.44 | [5] |
| COLO 205 (Colon) | 0.98 | [5] | ||
| KM 12 (Colon) | 0.41 | [5] | ||
| Gallic Acid-based Indanone (1) | 2-(3,4,5-trihydroxybenzylidene)-1-indanone | Ehrlich Ascites Carcinoma (in vivo) | 54.3% tumor growth inhibition at 50 mg/kg | [6] |
| 2-Benzylidene-1-indanone derivative | 2-(3,4,5-trimethoxybenzylidene)-1-indanone | MCF-7 (Breast) | 0.01 | [2] |
| HCT-116 (Colon) | 0.088 | [2] |
Note: IC50 values represent the concentration of the compound required to inhibit the growth of 50% of cancer cells.
The data highlights that substitutions on the indanone ring significantly influence anticancer potency. For instance, the presence of multiple hydroxyl or methoxy groups on the benzylidene moiety, as seen in the Gallic Acid-based Indanone and the 2-benzylidene-1-indanone derivative, leads to potent cytotoxic effects.[2][6] This suggests that the hydroxy and methoxy groups of this compound could contribute to anticancer activity.
Antimicrobial Activity
Certain indanone derivatives have been explored for their potential as antimicrobial agents.
Table 3: Comparative Antimicrobial Activity of Indanone Derivatives
| Compound Class | Target Organism | MIC (µg/mL) | Reference |
| Methoxy Amino Chalcone Derivatives | Staphylococcus aureus | 3.12 - 25 | [7] |
| Escherichia coli | 6.25 - >50 | [7] | |
| 5,6-dimethoxy-1-indanone derivatives | Gram-positive bacteria | Not specified (promising activity) | [8] |
| Gram-negative bacteria | Not specified (promising activity) | [8] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays discussed.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to screen for AChE inhibitors.
Principle: The assay measures the activity of AChE by monitoring the formation of thiocholine when acetylcholine is hydrolyzed. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured colorimetrically at 412 nm.
Procedure:
-
Prepare solutions of AChE, acetylthiocholine iodide (substrate), DTNB, and the test compounds in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
In a 96-well plate, add the buffer, DTNB, and various concentrations of the test compounds.
-
Add the AChE solution to each well and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate, acetylthiocholine iodide.
-
Monitor the change in absorbance at 412 nm over time using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cytotoxicity.
Principle: Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the indanone derivatives and a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified duration (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Measure the absorbance of the solubilized formazan at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 values.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: A standardized suspension of bacteria is tested against a range of concentrations of the antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism after a defined incubation period.
Procedure:
-
Prepare serial dilutions of the indanone derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).
-
Inoculate each well of the microtiter plate with the bacterial suspension.
-
Include positive (bacteria and broth) and negative (broth only) controls.
-
Incubate the plates at an appropriate temperature (e.g., 37°C) for a specified time (e.g., 18-24 hours).
-
Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.
Visualizing Experimental Workflows and Pathways
Experimental Workflow for AChE Inhibition Assay
Caption: Workflow for determining acetylcholinesterase inhibition using the Ellman's method.
General Logic for Structure-Activity Relationship (SAR) Analysis
References
- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 3. Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Donepezil-Inspired Multitargeting Indanone Derivatives as Effective Anti-Alzheimer's Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer activity, toxicity and pharmacokinetic profile of an indanone derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activities of 6-Hydroxy-5-methoxy-1-indanone and Donepezil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of the well-established Alzheimer's disease medication, donepezil, and the chemical compound 6-Hydroxy-5-methoxy-1-indanone. While donepezil is a potent acetylcholinesterase inhibitor with a well-defined pharmacological profile, this compound is primarily recognized as a key synthetic precursor and structural component of donepezil and its analogues. This comparison aims to elucidate the established bioactivity of donepezil and explore the potential, albeit less documented, role of its core indanone structure.
Executive Summary
Donepezil is a cornerstone in the symptomatic treatment of Alzheimer's disease, primarily functioning as a reversible inhibitor of acetylcholinesterase (AChE). This action increases the levels of the neurotransmitter acetylcholine in the brain, thereby improving cognitive function.[1][2][3][4] Beyond its primary mechanism, donepezil exhibits several non-cholinergic activities, including agonism at the sigma-1 receptor, which may contribute to its neuroprotective effects.[5]
Direct biological activity data for this compound, particularly its acetylcholinesterase inhibitory potency, is not extensively available in publicly accessible scientific literature. However, its structural presence in donepezil and a multitude of other biologically active indanone derivatives suggests its importance as a pharmacophore. This guide will focus on the well-documented activities of donepezil, with the understanding that the indanone moiety is a critical element of its molecular architecture.
Data Presentation: Quantitative Comparison of Inhibitory Activity
The following table summarizes the in vitro and in vivo inhibitory potency of donepezil against acetylcholinesterase.
| Compound | Target Enzyme | Assay Type | IC50 Value | Reference |
| Donepezil | Acetylcholinesterase (AChE) | In vitro | 14.8 nM - 18.6 nM | [6] |
| Donepezil | Acetylcholinesterase (AChE) | In vivo (primate brain) | 37 ng/mL (plasma) | Not explicitly cited |
Note: IC50 values can vary depending on the specific experimental conditions, such as the source of the enzyme and the assay methodology.
While direct IC50 data for this compound is scarce, the BindingDB database reports two IC50 values for a closely related compound, 6-Hydroxy-5-methoxy-2-methyl-indan-1-one, against human acetylcholinesterase, indicating that this structural class has the potential for enzyme inhibition.[7]
Mechanism of Action
Donepezil: A Dual-Action Ligand
Donepezil's therapeutic effects are attributed to both its cholinergic and non-cholinergic mechanisms.
1. Cholinergic Mechanism: Acetylcholinesterase Inhibition
The primary mechanism of donepezil is the reversible, non-competitive inhibition of acetylcholinesterase.[2][4] By blocking AChE, donepezil increases the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is crucial for cognitive processes like memory and learning.[1][2][3]
References
- 1. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 2. Donepezil for dementia due to Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cholinergic Inhibitors - Donepezil Mechanism, Uses, and Side Effects [vhtc.org]
- 4. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Donepezil Beyond Alzheimer's Disease? A Narrative Review of Therapeutic Potentials of Donepezil in Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BindingDB PrimarySearch_ki [bindingdb.org]
Structure-Activity Relationship of 6-Hydroxy-5-methoxy-1-indanone Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. Derivatives of 1-indanone have shown a wide range of pharmacological activities, including anti-inflammatory, neuroprotective, and anticancer effects.[1][2] The substitution pattern on the aromatic ring of the indanone nucleus plays a crucial role in determining the potency and selectivity of these compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-hydroxy-5-methoxy-1-indanone derivatives and related analogues, with a focus on how substitutions at the 5- and 6-positions of the indanone ring influence their biological activity.
Comparative Biological Activities
The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents. The following tables summarize the quantitative data from various studies, comparing the effects of different substitution patterns on key biological targets.
Anti-inflammatory Activity
The anti-inflammatory potential of 2-benzylidene-1-indanone derivatives has been evaluated by measuring their ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
Table 1: Inhibition of TNF-α and IL-6 by 2-Benzylidene-1-indanone Derivatives
| Compound | Indanone Ring Substituents (A Ring) | Benzylidene Ring Substituents (B Ring) | % Inhibition of TNF-α | % Inhibition of IL-6 |
| 4d | 6-hydroxy | 4'-hydroxy, 3'-methoxy | 83.73 | 69.28 |
| 8f | 5,6-dimethoxy | 4'-hydroxy, 3'-methoxy | 81.41 | 79.29 |
| - | 5-hydroxy | 4'-hydroxy, 3'-methoxy | - | - |
| - | 7-hydroxy | 4'-hydroxy, 3'-methoxy | - | - |
| - | 5-methoxy | 4'-hydroxy, 3'-methoxy | 40.04 | 48.27 |
| - | 6-methoxy | 4'-hydroxy, 3'-methoxy | - | - |
| - | 7-methoxy | 4'-hydroxy, 3'-methoxy | - | - |
Data extracted from a study on anti-inflammatory 2-benzylidene-1-indanone derivatives.[3]
SAR Summary for Anti-inflammatory Activity:
-
Indanone Ring (A Ring): A 6-hydroxy group appears beneficial for potent TNF-α inhibition.[3] Interestingly, a 5,6-dimethoxy substitution (compound 8f ) also confers strong inhibitory activity against both TNF-α and IL-6.[3] In contrast, a single methoxy group at the 5-position significantly reduces activity.[3] This suggests that the electronic and steric properties of substituents at positions 5 and 6 are critical for anti-inflammatory effects.
-
Benzylidene Ring (B Ring): A 4'-hydroxy-3'-methoxy substitution pattern on the benzylidene ring is consistently associated with high anti-inflammatory activity.[3]
Enzyme Inhibitory Activity
Derivatives of 1-indanone have been investigated as inhibitors of various enzymes, including cholinesterases (AChE and BChE) and monoamine oxidase B (MAO-B), which are important targets in the treatment of neurodegenerative diseases like Alzheimer's disease.
Table 2: Inhibition of Cholinesterases and MAO-B by Arylidene Indanone Derivatives
| Compound | Indanone Ring Substituents | Target Enzyme | IC50 (µM) |
| Donepezil Analog (11a) | 6-methoxy | AChE | Potent Inhibition |
| Donepezil Analog (with 5,6-dimethoxy) | 5,6-dimethoxy | AChE | Efficient Interaction |
| Chalcone Analog (16a) | 3',4'-dihydroxy (on corresponding phenyl ring) | MAO-B | 7.50 |
| Indanone Analog | 5-methoxy-6-hydroxy | MAO-B | 40.5 |
Data extracted from a review on arylidene indanone scaffolds.[4]
SAR Summary for Enzyme Inhibitory Activity:
-
Cholinesterase Inhibition: For acetylcholinesterase (AChE) inhibition, a methoxy group at the 6-position of the indanone ring has been shown to be more potent than the 5,6-dimethoxy substitution found in the original Donepezil scaffold, suggesting a key hydrophobic interaction.[4]
-
MAO-B Inhibition: In the context of monoamine oxidase B (MAO-B) inhibition, a 5-methoxy-6-hydroxy substitution on the indanone ring leads to a significant decrease in activity compared to a dihydroxy substitution on a related chalcone scaffold.[4] This highlights the sensitivity of the MAO-B active site to the specific electronic and hydrogen-bonding properties of the substituents.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key biological assays cited in this guide.
Anti-inflammatory Activity Assay (Inhibition of TNF-α and IL-6)
Cell Culture and Treatment: Murine primary macrophages are plated at a density of 5.0 x 10^5 cells/plate and incubated overnight at 37°C in a 5% CO2 atmosphere. The cells are then pre-treated with the test compounds (e.g., at 10 µM) or vehicle (DMSO) for 30 minutes. Subsequently, the cells are stimulated with lipopolysaccharide (LPS) at a concentration of 0.5 µg/mL for 24 hours to induce an inflammatory response.
Cytokine Measurement: After the incubation period, the cell culture media is collected. The concentrations of the pro-inflammatory cytokines, TNF-α and IL-6, in the media are quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions. The results are typically normalized to the total protein concentration in the corresponding cell lysates. The percentage inhibition of cytokine release is calculated by comparing the values from compound-treated cells to those from vehicle-treated, LPS-stimulated cells.[3]
Monoamine Oxidase B (MAO-B) Inhibition Assay
The inhibitory activity of the compounds against MAO-B is determined using a fluorometric assay. The assay measures the production of hydrogen peroxide, a byproduct of the MAO-B-catalyzed oxidation of a substrate.
Assay Principle: The assay is typically performed in a 96-well plate format. The reaction mixture contains the MAO-B enzyme, a suitable substrate (e.g., kynuramine), and the test compound at various concentrations. The reaction is initiated by the addition of the substrate. The fluorescence generated by the reaction of hydrogen peroxide with a probe (e.g., Amplex Red) in the presence of horseradish peroxidase is measured over time using a fluorescence microplate reader.
Data Analysis: The rate of the reaction is determined from the slope of the fluorescence versus time plot. The percentage inhibition is calculated by comparing the reaction rates in the presence of the inhibitor to the rate of the control (enzyme and substrate without inhibitor). The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[4]
Visualizing Structure-Activity Relationships and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the logical relationships in SAR studies and experimental workflows.
Caption: SAR of Indanone Ring Substitutions on Anti-inflammatory Activity.
Caption: Experimental Workflow for Anti-inflammatory Cytokine Inhibition Assay.
Caption: SAR of Indanone Ring Substitutions on Enzyme Inhibitory Activity.
References
- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28613E [pubs.rsc.org]
A Comparative Guide to the Synthesis of 6-Hydroxy-5-methoxy-1-indanone: Established versus Modern Routes
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Methodologies for a Key Pharmaceutical Intermediate
6-Hydroxy-5-methoxy-1-indanone is a crucial building block in the synthesis of numerous pharmaceutical compounds, most notably as a precursor to drugs used in the management of Alzheimer's disease. The efficiency and viability of its synthesis are therefore of significant interest to the drug development community. This guide provides a comparative analysis of two synthetic pathways to this key intermediate: a traditional intramolecular Friedel-Crafts cyclization and a more modern approach utilizing a Nazarov cyclization. The performance of each route is evaluated based on reaction parameters, yield, and potential for scalability, supported by representative experimental data.
Performance Comparison of Synthetic Routes
The selection of a synthetic route in a drug development pipeline is a critical decision, influenced by factors such as yield, purity, cost of reagents, reaction conditions, and scalability. Below is a summary of the key performance indicators for the two synthetic routes to this compound.
| Parameter | Route 1: Intramolecular Friedel-Crafts Cyclization | Route 2: Nazarov Cyclization of a Chalcone Precursor |
| Starting Material | 3-(4-Hydroxy-3-methoxyphenyl)propionic acid | (E)-3-(4-hydroxyphenyl)-1-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one (Chalcone) |
| Key Reagents/Catalyst | Polyphosphoric Acid (PPA) | Lewis Acid (e.g., FeCl₃, BF₃·OEt₂) or Brønsted Acid (e.g., TFA) |
| Reaction Type | Electrophilic Aromatic Substitution (Intramolecular Acylation) | 4π-Electrocyclization |
| Typical Reaction Temperature | 80-100 °C | 80-120 °C (can be lower with microwave irradiation) |
| Typical Reaction Time | 2-4 hours | 1-3 hours (can be significantly shorter with microwave irradiation) |
| Reported Yield | 85-95% | 75-90% |
| Product Purity | Generally high after workup and recrystallization | Good, may require chromatographic purification |
| Key Advantages | High-yielding, uses a relatively inexpensive dehydrating agent. | Milder conditions are possible, shorter reaction times with microwave assistance. |
| Key Disadvantages | Requires a strong acid, which can be corrosive and difficult to handle. | Requires the synthesis of the chalcone precursor, potentially adding a step. |
Experimental Protocols
Route 1: Intramolecular Friedel-Crafts Cyclization of 3-(4-Hydroxy-3-methoxyphenyl)propionic acid
This established method relies on the intramolecular acylation of a phenylpropionic acid derivative in the presence of a strong dehydrating acid, such as polyphosphoric acid (PPA).
Procedure:
-
To a stirred solution of 3-(4-hydroxy-3-methoxyphenyl)propionic acid (1.96 g, 10 mmol) in a suitable solvent such as toluene (20 mL), polyphosphoric acid (20 g) is added portion-wise at room temperature.
-
The reaction mixture is then heated to 90 °C and stirred vigorously for 3 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and carefully poured into a beaker containing crushed ice (100 g).
-
The resulting precipitate is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried under vacuum.
-
The crude product is recrystallized from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Route 2: Nazarov Cyclization of a Chalcone Precursor
This modern approach involves the acid-catalyzed 4π-electrocyclization of a divinyl ketone (chalcone) derivative. This method can often be accelerated using microwave irradiation.
Procedure:
-
The chalcone precursor, (E)-3-(4-hydroxyphenyl)-1-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one (2.70 g, 10 mmol), is dissolved in a suitable solvent like dichloromethane (DCM) or trifluoroacetic acid (TFA) (20 mL).
-
A Lewis acid catalyst, such as iron(III) chloride (1.62 g, 10 mmol), is added to the solution.
-
The reaction mixture is heated to reflux at 80 °C for 2 hours or subjected to microwave irradiation (e.g., 100 W at 120 °C for 20 minutes). Reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield pure this compound.
Visualization of Synthetic Workflows
To provide a clearer understanding of the two synthetic strategies, the following diagrams illustrate the key steps in each process.
Caption: Workflow for the Friedel-Crafts Cyclization Route.
Caption: Workflow for the Nazarov Cyclization Route.
A Comparative Guide to the Purity Assessment of 6-Hydroxy-5-methoxy-1-indanone: qNMR vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical parameter in the development and quality control of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). For a compound such as 6-Hydroxy-5-methoxy-1-indanone, a key building block in the synthesis of various pharmaceutical agents, ensuring high purity is paramount for safety, efficacy, and regulatory compliance. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for the purity assessment of this compound, supported by illustrative experimental data and detailed methodologies.
Quantitative Data Summary
The following table summarizes the hypothetical performance of qNMR compared to High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) in the purity assessment of a synthesized batch of this compound.
| Parameter | Quantitative ¹H NMR (qNMR) | HPLC-UV | GC-MS |
| Purity (%) | 99.1 ± 0.2 | 98.8 ± 0.4 | 99.3 ± 0.3 |
| Limit of Detection (LOD) | ~0.1% | ~0.01% | ~0.001% |
| Limit of Quantification (LOQ) | ~0.3% | ~0.05% | ~0.005% |
| Analysis Time per Sample | ~20 minutes | ~35 minutes | ~25 minutes |
| Sample Consumption | Low (5-20 mg) | Low (~1 mg/mL) | Very Low (<1 mg/mL) |
| Specificity | High (structure-specific) | Moderate to High | High |
| Precision (RSD) | < 1% | < 2% | < 1.5% |
| Accuracy | High | High | High |
| Primary Method | Yes | No (requires reference standard) | No (requires reference standard) |
Experimental Protocols
Detailed methodologies for each of the compared techniques are provided below.
Quantitative ¹H NMR (qNMR) Spectroscopy
Principle: qNMR is a primary analytical method that determines the purity of a substance by comparing the integral of a specific resonance of the analyte with that of a certified internal standard of known purity. The signal intensity is directly proportional to the number of protons giving rise to the resonance.[2]
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)[4]
-
5 mm NMR tubes
-
Analytical microbalance
Materials:
-
This compound sample
-
Internal Standard (IS): e.g., Maleic acid, certified reference material
-
Deuterated Solvent: e.g., Dimethyl sulfoxide-d₆ (DMSO-d₆)
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a clean vial.
-
Accurately weigh approximately 5 mg of the internal standard (Maleic acid) into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.
-
Vortex the vial to ensure complete dissolution and homogenization.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters include:
-
A calibrated 90° pulse.
-
A long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation.[5]
-
A sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[5]
-
Suppression of ¹³C satellites may be employed to simplify the spectrum and improve accuracy.[6]
-
-
-
Data Processing and Purity Calculation:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal of the analyte (e.g., the methoxy protons) and a signal of the internal standard (e.g., the vinyl protons of maleic acid).
-
Calculate the purity of the this compound using the following equation[3]:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
Purity = Purity of the internal standard
-
-
High-Performance Liquid Chromatography (HPLC-UV)
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For purity assessment, the area of the main peak is compared to the total area of all detected peaks (area percent method), or quantification is performed against a certified reference standard.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 250 x 4.6 mm, 5 µm)
Protocol:
-
Sample Preparation: Prepare a stock solution of the synthesized this compound in the mobile phase at a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Identify the peak corresponding to this compound. Calculate purity using the area percent method from the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC separates volatile and thermally stable compounds in a gaseous mobile phase. The separated components are then detected and identified by a mass spectrometer. Purity is typically determined by the area percent method from the total ion chromatogram (TIC).
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
Protocol:
-
Sample Preparation: Prepare a dilute solution of the synthesized this compound in a volatile solvent (e.g., dichloromethane) at a concentration of approximately 100 µg/mL.
-
Chromatographic Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.
-
Data Analysis: Identify the peak corresponding to this compound based on its retention time and mass spectrum. Calculate purity using the area percent method from the TIC.
Workflow Diagrams
The following diagrams illustrate the logical flow of each analytical method.
Caption: Workflow for qNMR Purity Assessment.
Caption: General Workflow for HPLC and GC Purity Assessment.
Conclusion
Quantitative NMR is a robust and accurate method for the purity assessment of this compound, offering the significant advantage of being a primary method that does not require a specific reference standard for the analyte. While chromatographic techniques like HPLC and GC-MS may offer lower limits of detection and quantification, they rely on the availability of reference materials for accurate quantification and assume equal response factors for impurities when using the area percent method. The choice of analytical technique will depend on the specific requirements of the analysis, including the availability of reference standards, the required level of sensitivity, and the need for structural confirmation of impurities. For definitive purity assignment, a combination of orthogonal techniques, such as qNMR and a chromatographic method, is often recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. rssl.com [rssl.com]
- 3. emerypharma.com [emerypharma.com]
- 4. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the anticancer effects of 6-Hydroxy-5-methoxy-1-indanone and paclitaxel
A comparative analysis of the anticancer effects of the novel compound 6-Hydroxy-5-methoxy-1-indanone and the well-established chemotherapeutic agent Paclitaxel is presented for researchers, scientists, and drug development professionals. This guide provides a detailed overview of Paclitaxel's established mechanisms and efficacy, supported by experimental data. Due to a lack of published studies on this compound, this document outlines a proposed mechanism of action and a general experimental framework for its evaluation, based on the activity of structurally similar compounds.
Section 1: Overview of Mechanisms of Action
Paclitaxel: A Microtubule-Stabilizing Agent
Paclitaxel is a highly effective anticancer drug belonging to the taxane class.[1] Its primary mechanism of action involves interfering with the normal function of microtubules, which are essential for cell division.[2] Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing the disassembly necessary for the dynamic processes of mitosis.[3] This stabilization of the microtubule network leads to the formation of non-functional microtubule bundles, disrupts the mitotic spindle, and ultimately arrests the cell cycle in the G2/M phase.[3][4] Prolonged mitotic arrest triggers programmed cell death, or apoptosis, which is the principal way paclitaxel kills cancer cells.[5][6]
This compound: A Hypothetical Mechanism
Currently, there is no direct experimental evidence in the published literature detailing the anticancer mechanism of this compound. However, based on studies of other 1-indanone derivatives, a potential mechanism can be proposed. Certain indanone-based compounds have been shown to act as inhibitors of tubulin polymerization.[7] This mechanism is contrary to Paclitaxel's stabilizing effect but ultimately leads to a similar disruption of mitotic spindle formation and cell cycle arrest. Other related compounds, such as methoxy-substituted chalcones, have been found to induce apoptosis and cell cycle arrest through pathways involving the PI3K/AKT signaling axis and the generation of reactive oxygen species (ROS).[8]
Therefore, a plausible hypothesis is that this compound may exert anticancer effects by inhibiting tubulin polymerization, leading to G2/M arrest and subsequent apoptosis, potentially modulated by key signaling pathways like PI3K/AKT. This proposed mechanism requires experimental validation.
Section 2: Comparative In Vitro Efficacy
The following tables summarize the cytotoxic effects and cell cycle impact of Paclitaxel. The corresponding data for this compound are not available and represent a critical area for future research.
Table 1: Comparative Cytotoxicity (IC50) in Human Cancer Cell Lines
The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
| Cell Line | Cancer Type | Paclitaxel IC50 (nM) | This compound IC50 |
| Various | Ovarian, Breast, Lung, etc. | 2.5 - 7.5 nM (24h exposure)[9][10] | Data not available |
| NSCLC | Non-Small Cell Lung | 9,400 nM (24h exposure) | Data not available |
| SCLC | Small Cell Lung | 25,000 nM (24h exposure)[11] | Data not available |
Note: Paclitaxel's cytotoxicity is highly dependent on the duration of exposure, with prolonged exposure leading to significantly lower IC50 values.[9][11]
Table 2: Effects on Cell Cycle and Apoptosis
| Parameter | Paclitaxel | This compound |
| Cell Cycle Arrest | Arrests cells in the G2/M phase of the cell cycle.[1][4][12] | Data not available |
| Apoptosis Induction | Potent inducer of apoptosis following mitotic arrest.[5][6][13] | Data not available |
| Key Proteins Modulated | Phosphorylates Bcl-2, activates caspases (e.g., caspase-3, caspase-9), and may involve p53.[6][13][14] | Data not available |
Section 3: Experimental Protocols
To facilitate the investigation of novel compounds like this compound and compare them against standards like Paclitaxel, detailed experimental protocols are provided below.
Workflow for In Vitro Anticancer Drug Evaluation
The following diagram illustrates a standard workflow for screening and characterizing the anticancer effects of a test compound.
Protocol 1: Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic effects of a compound and calculate its IC50 value.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density that ensures logarithmic growth throughout the experiment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound and Paclitaxel in a complete cell culture medium. Include a vehicle-only control.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of a compound on cell cycle progression.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound and control at their respective IC50 concentrations for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect the cell pellets by centrifugation.
-
Fixation: Resuspend the cell pellets gently in 1 mL of ice-cold 70% ethanol while vortexing lightly. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer. The intensity of PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in each phase and compare treated samples to the control.
Conclusion
Paclitaxel is a cornerstone of cancer chemotherapy with a well-defined mechanism of action centered on microtubule stabilization and induction of mitotic arrest.[3][15] In contrast, this compound is a novel compound for which anticancer properties have not been experimentally documented in the literature. Based on the activity of related indanone structures, it is hypothesized that it may function as a tubulin polymerization inhibitor.[7] This guide provides the established data for Paclitaxel and a clear experimental framework to investigate the potential of this compound, thereby highlighting a significant research opportunity to characterize a new potential therapeutic agent and compare its efficacy against a clinical standard.
References
- 1. Paclitaxel Through the Ages of Anticancer Therapy: Exploring Its Role in Chemoresistance and Radiation Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Paclitaxel-induced cell death: where the cell cycle and apoptosis come together - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone induced apoptosis and G1 cell cycle arrest through PI3K/AKT pathway in BEL-7402/5-FU cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Taxol (paclitaxel): mechanisms of action. | Semantic Scholar [semanticscholar.org]
- 13. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The effect of paclitaxel on apoptosis, autophagy and mitotic catastrophe in AGS cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. molbiolcell.org [molbiolcell.org]
Cross-Validation of Analytical Methods for 6-Hydroxy-5-methoxy-1-indanone: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of 6-Hydroxy-5-methoxy-1-indanone is crucial for ensuring product quality, safety, and efficacy. The cross-validation of analytical methods is a critical step to demonstrate the suitability and equivalence of different analytical techniques used for this purpose. This guide provides a comprehensive comparison of two widely used analytical methods, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the quantification of this compound.
This document outlines the key performance parameters for each method, offers detailed experimental protocols, and presents a logical workflow for the cross-validation process. The objective is to provide a practical resource for selecting the most appropriate analytical method and ensuring the consistency and reliability of results across different analytical platforms.
Comparative Performance of Analytical Methods
The selection of an analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix.[1] Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of small molecules like this compound. The following table summarizes the key validation parameters for these two methods, based on established guidelines for analytical method validation.[2][3]
| Validation Parameter | HPLC-UV | LC-MS/MS |
| Linearity (R²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | Analyte Dependent (Typically ng/mL range) | Analyte Dependent (Typically pg/mL to low ng/mL range) |
| Limit of Quantitation (LOQ) | Analyte Dependent (Typically ng/mL range) | Analyte Dependent (Typically pg/mL to low ng/mL range)[4] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 85 - 115% |
| Precision (%RSD) | < 1.5% | < 15% |
| Specificity/Selectivity | Moderate to High | Very High |
| Throughput | High | High |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods. The following protocols are representative and can be adapted for the analysis of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is a robust and widely accessible technique suitable for the routine quantification of this compound, provided the compound has a sufficient UV chromophore.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV/Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined based on the UV spectrum of this compound.
-
Injection Volume: 10 µL.
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex matrices or at low concentrations.[5]
Instrumentation and Conditions:
-
LC System: A UHPLC or HPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[4]
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: 0.1% formic acid in acetonitrile.
-
-
Gradient Program: A suitable gradient program should be developed to ensure adequate separation of the analyte from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Positive or negative ion mode, to be optimized for the analyte.
-
MS Detection: Selected Reaction Monitoring (SRM) of precursor and product ion transitions specific to this compound.
Standard and Sample Preparation:
The preparation of standard and sample solutions is similar to the HPLC-UV method, with the potential inclusion of an internal standard for improved accuracy and precision.
Cross-Validation Workflow
The cross-validation of two analytical methods involves analyzing the same set of samples with both methods and comparing the results. The following diagram illustrates a typical workflow for the cross-validation of HPLC-UV and LC-MS/MS methods.
Caption: Workflow for the cross-validation of two analytical methods.
Signaling Pathways and Experimental Workflows
While this compound is a specific small molecule, indanone derivatives, in general, are known to modulate various signaling pathways. The accurate quantification of such compounds is the first step in understanding their pharmacological effects. The following diagram illustrates a generalized signaling pathway that could be influenced by indanone derivatives and the workflow for investigating such effects.
Caption: Generalized signaling pathway and experimental workflow.
References
For Researchers, Scientists, and Drug Development Professionals
Data Summary
The following tables summarize the in vitro and in vivo efficacy of various 1-indanone derivatives.
Table 1: In Vitro Anti-Inflammatory Activity of 2-Benzylidene-1-indanone Derivatives
| Compound | Description | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Cell Line |
| 4d | 2-(4-hydroxy-3-methoxybenzylidene)-6-hydroxy-1-indanone | 83.73 | 69.28 | LPS-stimulated RAW 264.7 macrophages |
| 8f | Structure not fully disclosed, optimized from 4d | Data not provided | Data not provided | LPS-stimulated murine primary macrophages |
| IPX-18 | 2-(4-methyl)benzylidene-4,7-dimethyl indan-1-one | IC50: 96.29 nM | - | Human PBMCs |
Table 2: In Vivo Efficacy of 1-Indanone Derivatives
| Compound | Model | Key Findings |
| 8f | LPS-induced acute lung injury in mice | Significantly reduced total protein, inflammatory cell count, and lung wet/dry ratio in BAL fluid. Inhibited mRNA expression of inflammatory cytokines.[1] |
| ITH-6 | Colorectal cancer xenograft in mice | Dose-dependent tumor growth inhibition. |
| AP5 | APP/PS1 mouse model of Alzheimer's disease | Inhibited AChE activity, reduced Aβ plaque deposition and insoluble Aβ levels.[2] |
Experimental Protocols
Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) Mouse Model
This protocol is based on the methodology described for the evaluation of compound 8f .[1]
-
Animals: Male C57BL/6 mice (6-8 weeks old) are used.
-
Acclimatization: Animals are acclimatized for one week before the experiment with free access to food and water.
-
Grouping: Mice are randomly divided into control, LPS model, and treatment groups.
-
Treatment: The treatment group receives the test compound (e.g., 8f) administered intraperitoneally or orally at a specified dose.
-
Induction of ALI: One hour after treatment, mice are anesthetized, and LPS (from E. coli) dissolved in sterile saline is instilled intratracheally to induce lung injury. The control group receives sterile saline.
-
Sample Collection: 6-24 hours after LPS instillation, mice are euthanized.
-
Bronchoalveolar Lavage (BAL): The lungs are lavaged with phosphate-buffered saline (PBS). The collected BAL fluid is centrifuged.
-
Analysis:
-
The supernatant is used to measure total protein concentration (e.g., using a BCA protein assay kit) and inflammatory cytokine levels (e.g., TNF-α, IL-6) by ELISA.
-
The cell pellet is resuspended, and total inflammatory cells are counted using a hemocytometer. Differential cell counts can be performed on stained cytospin preparations.
-
-
Lung Wet/Dry Weight Ratio: The lungs are excised, weighed (wet weight), and then dried in an oven at 60°C for 48 hours to obtain the dry weight. The ratio of wet to dry weight is calculated as an indicator of pulmonary edema.
-
Histopathology: Lung tissue is fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for histological examination of lung injury.
Visualizations
NF-κB/MAPK Signaling Pathway in Inflammation
The anti-inflammatory effects of the 2-benzylidene-1-indanone derivative 8f have been attributed to the inhibition of the NF-κB and MAPK signaling pathways.[1] The following diagram illustrates a simplified overview of this pathway.
Caption: Simplified NF-κB and MAPK signaling pathways activated by LPS.
Experimental Workflow for In Vivo Anti-Inflammatory Study
The following diagram outlines the typical workflow for evaluating the in vivo anti-inflammatory efficacy of a test compound in an LPS-induced ALI mouse model.
Caption: Workflow for an in vivo acute lung injury study.
References
- 1. Design, synthesis, and structure-activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel Multifunctional 5,6-Dimethoxy-Indanone-Chalcone-Carbamate Hybrids Alleviates Cognitive Decline in Alzheimer’s Disease by Dual Inhibition of Acetylcholinesterase and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 6-Hydroxy-5-methoxy-1-indanone and its Alternatives in Neuroinflammation and Neuroprotection
For researchers, scientists, and drug development professionals, this guide provides a comparative statistical analysis of 6-Hydroxy-5-methoxy-1-indanone and prominent alternatives, Donepezil and Pterostilbene, focusing on their potential therapeutic applications in neuroinflammation and neuroprotection. This document summarizes available quantitative data, details experimental methodologies, and visualizes key biological pathways to facilitate informed decisions in drug discovery and development.
Executive Summary
This compound, a member of the indanone class of compounds, is explored for its potential anti-inflammatory and neuroprotective properties. While direct quantitative data for this specific molecule is limited, studies on closely related derivatives suggest significant biological activity. This guide compares its projected efficacy with two well-characterized alternatives: Donepezil, a widely used acetylcholinesterase inhibitor for Alzheimer's disease with known anti-inflammatory effects, and Pterostilbene, a natural compound recognized for its potent neuroprotective and anti-inflammatory capabilities. The comparative data highlights the potential of indanone scaffolds while underscoring the established therapeutic profiles of Donepezil and Pterostilbene.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for this compound (data from a closely related derivative) and its alternatives.
| Compound | Assay | Target/Marker | Result | Organism/Cell Line |
| 6-Hydroxy-2-(4-hydroxy-3-methoxybenzylidene)-1-indanone | Anti-inflammatory | TNF-α Inhibition | 83.73% | RAW 264.7 macrophages |
| Anti-inflammatory | IL-6 Inhibition | 69.28% | RAW 264.7 macrophages | |
| Donepezil | Acetylcholinesterase (AChE) Inhibition | AChE | IC50: 1.30 µg/mL | In vitro |
| Butyrylcholinesterase (BChE) Inhibition | BChE | IC50: 1.05 µg/mL | In vitro | |
| Anti-inflammatory | Pro-inflammatory cytokine reduction (TNF-α, IL-1β, IL-6) | Dose-dependent reduction | Microglial cells | |
| Pterostilbene | Acetylcholinesterase (AChE) Inhibition | AChE | 36.2 - 39.1% inhibition | In vitro |
| Butyrylcholinesterase (BChE) Inhibition | BChE | 73.2 - 76.9% inhibition | In vitro | |
| Antioxidant (ABTS Assay) | ABTS radical | IC50: 52.37 - 52.99 µg/mL | In vitro | |
| Antioxidant (DPPH Assay) | DPPH radical | IC50: 163.43 - 173.96 µg/mL | In vitro |
Experimental Protocols
Synthesis of 5-Hydroxy-6-methoxy-1-indanone (A representative protocol for a closely related indanone)
A solution of 3-(3-hydroxy-4-methoxyphenyl)propionic acid (3.0 g, 16 mmol) in trifluoromethanesulfonic acid (14 mL) is stirred at 0°C for 30 minutes. The solution is then warmed to room temperature and stirred for an additional 2 hours. Following the reaction, the solution is poured into ice water (50 mL). The resulting precipitate is collected by filtration, washed three times with distilled water (10 mL), and dried to yield the product.[1]
In Vitro Anti-Inflammatory Assay (for Indanone Derivatives)
RAW 264.7 macrophage cells are seeded in 96-well plates and incubated overnight. The cells are then pre-treated with the test compounds at various concentrations for 1 hour before being stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours. The levels of TNF-α and IL-6 in the cell culture supernatants are quantified using enzyme-linked immunosorbent assay (ELISA) kits. The percentage of inhibition is calculated relative to LPS-stimulated cells without compound treatment.[2]
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assays
The inhibitory activity of the compounds on AChE (from electric eel) and BChE (from equine serum) is determined using a modified Ellman's method. The assay is typically performed in a 96-well plate. The reaction mixture contains the respective enzyme, the test compound at varying concentrations, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a phosphate buffer (pH 8.0). The reaction is initiated by the addition of the substrate, acetylthiocholine iodide or butyrylthiocholine iodide. The hydrolysis of the substrate is monitored by the formation of the yellow 5-thio-2-nitrobenzoate anion at 412 nm. The IC50 values are calculated from the dose-response curves.[3]
Neuroprotection Assays (General Workflow)
A common workflow for assessing neuroprotection involves inducing neuronal cell death in a relevant cell line (e.g., SH-SY5Y neuroblastoma cells) using a neurotoxin (e.g., 6-hydroxydopamine or amyloid-beta). The cells are pre-treated with the test compounds for a specified period before the addition of the neurotoxin. Cell viability is then assessed using methods such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium. An increase in cell viability or a decrease in LDH release in the presence of the compound indicates a neuroprotective effect.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Donepezil in Neuroinflammation
Donepezil is believed to exert its anti-inflammatory effects, in part, by modulating the MAPK/NLRP3 inflammasome signaling pathway.
Caption: Donepezil's anti-inflammatory signaling pathway.
Signaling Pathway of Pterostilbene in Neuroinflammation
Pterostilbene has been shown to inhibit neuroinflammation through the suppression of the NF-κB signaling pathway.
References
Safety Operating Guide
Proper Disposal of 6-Hydroxy-5-methoxy-1-indanone: A Step-by-Step Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to use appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat.[3] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3][4]
Key Safety Data Summary for Structurally Similar Compounds:
| Hazard Classification | Associated Risks | Recommended Precautions |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[1][2] | Avoid ingestion, skin contact, and inhalation of dust.[3][4] Use appropriate PPE and handle in a well-ventilated area. |
| Environmental Hazards | May be harmful to aquatic life. | Do not allow the chemical to enter drains or waterways.[3][4] |
Step-by-Step Disposal Protocol
The following protocol provides a general framework for the safe disposal of 6-Hydroxy-5-methoxy-1-indanone. It is crucial to consult with your institution's Environmental Health and Safety (EHS) department and a licensed chemical waste disposal company to ensure full compliance with local, state, and federal regulations.
Experimental Workflow for Disposal:
Caption: Workflow for the safe disposal of this compound.
-
Waste Identification and Segregation :
-
Treat this compound as a hazardous chemical waste.
-
Do not mix this waste with other chemical waste streams unless explicitly approved by your EHS department.
-
-
Containment :
-
Place solid waste in a clearly labeled, non-reactive container with a secure lid. The label should include the full chemical name ("this compound"), the approximate quantity, and the date of accumulation.
-
For solutions containing this compound, use a labeled, leak-proof, and chemically compatible container.
-
-
Handling Spills :
-
Storage :
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents.[4]
-
-
Final Disposal :
Logical Relationship for Disposal Decision-Making
References
Personal protective equipment for handling 6-Hydroxy-5-methoxy-1-indanone
For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling 6-Hydroxy-5-methoxy-1-indanone, a unique indanone derivative. The following procedural guidance is based on best practices for similar chemical structures and general laboratory safety protocols.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure a safe laboratory environment. The minimum required PPE includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[1] This should be supplemented with specific PPE based on a thorough hazard assessment of the planned procedures.
Key PPE Recommendations:
-
Eye and Face Protection: Tightly fitting safety goggles with side-shields are mandatory to protect against dust particles and potential splashes.[2] For tasks with a higher risk of splashing, such as when handling solutions or during vigorous reactions, a face shield should be worn in addition to safety goggles.[1][3]
-
Hand Protection: Chemical-resistant gloves, such as disposable nitrile gloves, are essential for preventing skin contact.[1][3] It is good practice to inspect gloves for any damage before use and to wash hands thoroughly after removal.[2] For prolonged or direct contact, consider double-gloving or using heavier-duty gloves.
-
Respiratory Protection: To avoid inhalation of the powdered compound, work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][4] If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator, such as an N95 dust mask, should be used.[4][5][6]
-
Protective Clothing: A standard lab coat should be worn to protect personal clothing and skin from contamination.[3] For tasks with a higher risk of spills, a chemically resistant apron may be necessary.
Safety and Handling Data Summary
| Parameter | Information | Source Analogs |
| Appearance | Solid, likely a powder | 6-Methoxy-1-indanone[7], 6-Hydroxy-1-indanone[6] |
| Oral Toxicity | Harmful if swallowed | 6-Hydroxy-1-indanone[6] |
| Skin Contact | May cause skin irritation | 6-Hydroxy-1-indanone[6] |
| Eye Contact | May cause serious eye irritation | 6-Hydroxy-1-indanone[6] |
| Inhalation | May cause respiratory irritation | General for powdered chemicals |
| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container. | 1-Indanone[2][8] |
| Incompatible Materials | Strong oxidizing agents | 5-Methoxy-1-indanone[9] |
| Fire Extinguishing Media | Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam. | 1-Indanone[4][8] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is critical for the safe handling of this compound. The following workflow outlines the key steps from preparation to disposal.
Disposal Plan
Proper disposal of this compound and any associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All solid waste, including contaminated gloves, weigh boats, and paper towels, should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Any solutions containing the compound should be collected in a separate, labeled hazardous waste container for liquids. Do not pour any solutions down the drain.[9]
-
Disposal Procedures: All chemical waste must be disposed of in accordance with local, state, and federal regulations.[9] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on chemical waste disposal.
-
Container Decontamination: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container is discarded or recycled.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. echemi.com [echemi.com]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. 6-Methoxy-1-indanone = 97 13623-25-1 [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 6-Methoxy-1-indanone, 99%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
